molecular formula C10H14N6O4 B148247 2,6-Diaminopurine arabinoside CAS No. 34079-68-0

2,6-Diaminopurine arabinoside

Número de catálogo: B148247
Número CAS: 34079-68-0
Peso molecular: 282.26 g/mol
Clave InChI: ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,6-Diaminopurine Arabinoside is a synthetic nucleoside analogue that incorporates the purine base 2,6-diaminopurine linked to an arabinose sugar moiety. This structural configuration places it within a class of compounds investigated for their potential in antiviral research and as tools for nucleic acid studies. In related compounds, such as the dioxolane derivative, the 2,6-diaminopurine moiety acts as a prodrug, being converted by cellular enzymes like adenosine deaminase into a corresponding guanine analogue, which is then phosphorylated to an active triphosphate form . This active metabolite can function as an alternative substrate or inhibitor for viral polymerases, such as HIV-1 reverse transcriptase, thereby potentially inhibiting viral replication . Furthermore, the 2,6-diaminopurine base itself has demonstrated significant research utility beyond virology. It has been identified as a highly potent corrector of UGA nonsense mutations in genetic studies . This activity is mediated through its inhibition of the tRNA-specific 2'-O-methyltransferase FTSJ1, which promotes translational readthrough and enables the production of full-length functional proteins from genes containing premature stop codons . This property makes it a valuable compound for researching therapeutic approaches to genetic disorders caused by nonsense mutations. Researchers exploring nucleoside chemistry, antiviral agents, and genetic therapy strategies may find this compound of significant interest. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941537
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
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Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19768-89-9, 34079-68-0
Record name 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl-
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Record name sra-DAP
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Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
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Record name 34079-68-0
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Foundational & Exploratory

Microbial Synthesis of 2,6-Diaminopurine Arabinoside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-diaminopurine arabinoside (DAPA) is a synthetic purine nucleoside analog with significant potential in antiviral and anticancer therapies. As a prodrug of arabinosylguanine (ara-G), it offers a promising avenue for the targeted delivery of therapeutic agents. Traditional chemical synthesis of DAPA is often complex, involving multiple steps and the use of hazardous reagents. Microbial synthesis, particularly through whole-cell biocatalysis, presents a more sustainable and efficient alternative. This technical guide provides a comprehensive overview of the microbial synthesis of DAPA, focusing on the core process of transglycosylation. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key enzymatic pathways and experimental workflows to aid researchers in the development and optimization of DAPA production.

Introduction

This compound is a purine analog that can be converted in vivo to arabinosylguanine (ara-G) by adenosine deaminase. Ara-G is a potent antiviral and antineoplastic agent. The microbial synthesis of DAPA primarily relies on the enzymatic process of transglycosylation, where a glycosyl group is transferred from a donor nucleoside to a purine base acceptor. This reaction is efficiently catalyzed by nucleoside phosphorylases present in various microorganisms. Whole-cell biocatalysis, utilizing microorganisms such as Enterobacter aerogenes and Enterobacter gergoviae, has emerged as a cost-effective and environmentally friendly method for DAPA production.[1] This guide will delve into the practical aspects of this microbial synthesis, providing the necessary information for its successful implementation in a laboratory setting.

The Core of Microbial Synthesis: Transglycosylation

The enzymatic synthesis of this compound is achieved through a transglycosylation reaction. This process involves the transfer of an arabinose moiety from a donor molecule to the N9 position of 2,6-diaminopurine. The reaction is typically catalyzed by two key enzymes working in concert: a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP).

The overall reaction can be summarized as follows:

Arabinose Donor (e.g., Uracil Arabinoside) + 2,6-Diaminopurine ⇌ this compound + Pyrimidine Base (e.g., Uracil)

This enzymatic cascade is central to the whole-cell biocatalytic approach, where the microorganism provides the necessary enzymatic machinery.

Signaling Pathway and Enzymatic Mechanism

The transglycosylation process for DAPA synthesis is a key part of the nucleoside salvage pathway in microorganisms. This pathway allows the cell to recycle nucleobases and reuse them for nucleotide synthesis. The diagram below illustrates the two-step enzymatic reaction that forms the basis of microbial DAPA production.

Transglycosylation_Pathway Uracil_Arabinoside Uracil Arabinoside (Arabinose Donor) Arabinose_1_P Arabinose-1-Phosphate Uracil_Arabinoside->Arabinose_1_P PyNP Uracil Uracil Arabinose_1_P->Uracil PyNP DAPA This compound (Product) Arabinose_1_P->DAPA DAP 2,6-Diaminopurine (Acceptor) DAP->DAPA PNP Pi2 Pi DAPA->Pi2 PNP Pi Pi Pi->Uracil_Arabinoside

Enzymatic pathway for DAPA synthesis.

Quantitative Data Presentation

The efficiency of microbial DAPA synthesis can vary depending on the microorganism, substrates, and reaction conditions. The following tables summarize key quantitative data from published studies to provide a basis for comparison and optimization.

Table 1: Performance of Different Microorganisms in DAPA Synthesis

MicroorganismArabinose DonorAcceptorYield (%)Time (h)Reference
Enterobacter gergoviaeUracil Arabinoside2,6-Diaminopurine7248[1]
Enterobacter aerogenesUracil Arabinoside2,6-DiaminopurineHigh (not specified)-[2]
Immobilized Citrobacter koseriUracil Arabinoside2,6-Diaminopurine7724[1]

Table 2: Influence of Experimental Conditions on DAPA Synthesis

ParameterConditionEffect on YieldReference
Temperature60°COptimal for Enterobacter species[2]
pH~7.0Generally optimal for nucleoside phosphorylases[3]
Substrate Ratio (Donor:Acceptor)Excess donorCan drive the reaction towards product formation[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the microbial synthesis of DAPA.

Experimental Workflow

The overall process for microbial DAPA synthesis can be broken down into three main stages: cultivation of the biocatalyst, the transglycosylation reaction, and finally, product analysis and purification.

Experimental_Workflow Start Start Cultivation 1. Microbial Cultivation (e.g., Enterobacter aerogenes) Start->Cultivation Harvesting 2. Cell Harvesting (Centrifugation) Cultivation->Harvesting Reaction 3. Whole-Cell Transglycosylation Harvesting->Reaction Analysis 4. Reaction Monitoring & Analysis (HPLC) Reaction->Analysis Purification 5. Product Purification (Chromatography) Analysis->Purification End End Product (this compound) Purification->End

Overall workflow for microbial DAPA synthesis.
Protocol 1: Cultivation of Enterobacter aerogenes ATCC 13048

This protocol describes the cultivation of Enterobacter aerogenes to generate the whole-cell biocatalyst.

Materials:

  • Enterobacter aerogenes ATCC 13048 strain

  • Tryptic Soy Broth (TSB) or other suitable nutrient medium

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare sterile Tryptic Soy Broth according to the manufacturer's instructions.

  • Inoculate a sterile flask containing TSB with a single colony of E. aerogenes from a fresh agar plate.

  • Incubate the culture at 30-37°C with shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase.[5]

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

Protocol 2: Whole-Cell Transglycosylation Reaction

This protocol details the enzymatic synthesis of DAPA using harvested E. aerogenes cells.

Materials:

  • Harvested E. aerogenes cells

  • Uracil arabinoside (arabinose donor)

  • 2,6-diaminopurine (acceptor base)

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Reaction vessel (e.g., temperature-controlled shaker)

Procedure:

  • Harvest the E. aerogenes cells from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).

  • Prepare the reaction mixture in the reaction vessel containing:

    • Phosphate buffer (pH 7.0)

    • Uracil arabinoside (e.g., 10-50 mM)

    • 2,6-diaminopurine (e.g., 5-20 mM)

  • Add the resuspended cell suspension to the reaction mixture to initiate the reaction.

  • Incubate the reaction at 60°C with gentle agitation for 24-48 hours.[2]

  • Periodically take samples from the reaction mixture for analysis. Stop the enzymatic reaction in the samples by heat treatment (e.g., boiling for 5 minutes) or by adding an organic solvent (e.g., methanol).

Protocol 3: Quantitative Analysis by HPLC

This protocol outlines the analysis of DAPA production using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., methanol/water gradient)

  • DAPA standard for calibration

  • Reaction samples (with the reaction stopped)

Procedure:

  • Centrifuge the reaction samples to remove cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a known volume of the filtered sample into the HPLC system.

  • Elute the compounds using a suitable gradient of methanol in water.

  • Monitor the absorbance at a specific wavelength (e.g., 260 nm).

  • Identify and quantify DAPA by comparing the retention time and peak area with that of a DAPA standard. A typical HPLC method for purine nucleosides involves a C18 column with a gradient elution of methanol in an aqueous buffer like triethylammonium acetate.[6]

Protocol 4: Purification of this compound

This protocol provides a general approach for the purification of DAPA from the reaction mixture.

Materials:

  • Reaction mixture supernatant

  • Chromatography column (e.g., silica gel, ion-exchange, or reverse-phase)

  • Elution solvents

Procedure:

  • After the reaction is complete, centrifuge the mixture to remove the microbial cells.

  • The resulting supernatant contains DAPA, unreacted substrates, and byproducts.

  • Load the supernatant onto a suitable chromatography column. The choice of column will depend on the scale and desired purity.

    • Silica gel chromatography: Can be used for initial purification, eluting with a gradient of methanol in chloroform or dichloromethane.

    • Ion-exchange chromatography: Can be effective for separating the charged DAPA from neutral or differently charged species.

    • Reverse-phase chromatography: Can provide high-purity DAPA, using a water/methanol or water/acetonitrile gradient.

  • Collect fractions and analyze them by HPLC to identify those containing pure DAPA.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Conclusion

Microbial synthesis of this compound via whole-cell transglycosylation offers a promising and sustainable alternative to chemical synthesis. By leveraging the enzymatic machinery of microorganisms like Enterobacter aerogenes, DAPA can be produced efficiently. This guide provides a foundational framework for researchers to develop and optimize this biocatalytic process. Further improvements in yield and productivity can be achieved through strain improvement, enzyme engineering, and optimization of fermentation and reaction conditions. The detailed protocols and compiled data herein serve as a valuable resource for advancing the microbial production of this important therapeutic agent.

References

The Chemical Synthesis of 2,6-Diaminopurine Nucleosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP) nucleosides are a critical class of molecules in biomedical research and drug development. Their structural similarity to natural purine nucleosides allows them to function as antiviral and anticancer agents.[1] DAP nucleosides, such as 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR), are potent inhibitors of viral replication, including HIV and HBV. Furthermore, they serve as valuable synthetic intermediates for the production of other modified nucleosides, like guanosine derivatives, and are incorporated into oligonucleotides for various therapeutic and diagnostic applications.[2] This guide provides a comprehensive overview of the primary chemical synthesis strategies for 2,6-diaminopurine nucleosides, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways to aid researchers in this field.

Core Synthetic Strategies

The synthesis of 2,6-diaminopurine nucleosides primarily revolves around three main approaches:

  • Direct Glycosylation: This classical approach involves the coupling of a protected purine base with a protected sugar derivative.

  • Enzymatic and Chemo-enzymatic Synthesis: Leveraging the specificity of enzymes, this method often involves transglycosylation reactions where a sugar moiety is transferred from a donor nucleoside to the 2,6-diaminopurine base.[1]

  • Postsynthetic Modification: This strategy involves the synthesis of a precursor nucleoside, often a halogenated purine nucleoside, followed by chemical modification to introduce the desired amino groups.[3]

Direct Glycosylation of 2,6-Diaminopurine

Direct glycosylation remains a fundamental method for forming the crucial N-glycosidic bond. A common strategy involves the silylation of the purine base to enhance its solubility and reactivity, followed by coupling with a protected sugar halide.

Representative Experimental Protocol: Synthesis of 2,6-Diaminopurine-2'-deoxyriboside

This protocol is adapted from the work of Arico, Calhoun, and McLaughlin (2010).[4][5]

Step 1: Protection of 2,6-Diaminopurine The 2,6-diaminopurine base is first protected to ensure regioselective glycosylation at the N9 position. This can be achieved by reacting 2,6-diaminopurine with an excess of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), in an aprotic solvent like acetonitrile.

Step 2: Glycosylation The protected sugar, for instance, 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, is then added to the solution of the silylated 2,6-diaminopurine. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), at low temperatures.

Step 3: Deprotection Following the glycosylation reaction, the protecting groups on both the sugar and the purine base are removed. This is commonly achieved by treatment with a basic solution, such as methanolic ammonia.

Table 1: Comparison of Direct Glycosylation Methods for 2'-Deoxy-2,6-diaminopurine Nucleoside Synthesis

MethodPurine DerivativeSugar DerivativeCoupling ConditionsYield (%)Reference
Sodium Salt Method2,6-bis(tetramethylsuccinimide) derivative of DAP2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chlorideSodium salt formation followed by couplingGood[4]
Silyl-Hilbert-JohnsonPersilylated 2,6-diaminopurine1-chloro-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoseTMSOTf, CH3CN, rtModerate to GoodGeneral Method

Logical Workflow for Direct Glycosylation

direct_glycosylation DAP 2,6-Diaminopurine Protected_DAP Protected DAP (e.g., silylated) DAP->Protected_DAP Protection Protected_Nucleoside Protected 2,6-Diaminopurine Nucleoside Protected_DAP->Protected_Nucleoside Glycosylation Protected_Sugar Protected Sugar (e.g., halogenose) Protected_Sugar->Protected_Nucleoside Final_Product 2,6-Diaminopurine Nucleoside Protected_Nucleoside->Final_Product Deprotection

Caption: Workflow for the direct glycosylation of 2,6-diaminopurine.

Enzymatic Synthesis via Transglycosylation

Enzymatic methods offer high regioselectivity and stereoselectivity, often proceeding under mild reaction conditions. Transglycosylation, catalyzed by nucleoside phosphorylases or whole bacterial cells, is a prominent enzymatic approach for synthesizing 2,6-diaminopurine nucleosides.[1]

Representative Experimental Protocol: Microbial Transglycosylation for DAP Nucleoside Synthesis

This protocol is based on the work of Médici et al. (2006).

Step 1: Biocatalyst Preparation Whole cells of a suitable microorganism (e.g., Escherichia coli) are cultivated and harvested by centrifugation. The cell pellet is then washed and resuspended in a buffer solution.

Step 2: Transglycosylation Reaction The reaction mixture typically contains 2,6-diaminopurine, a sugar donor (e.g., thymidine for deoxyribosides or uridine for ribosides), the biocatalyst (whole cells), and a suitable buffer. The reaction is incubated at a controlled temperature (e.g., 37-60 °C) with gentle agitation.

Step 3: Product Isolation and Purification The reaction is monitored by HPLC. Once the maximum yield is achieved, the cells are removed by centrifugation, and the supernatant containing the product is purified, typically by column chromatography.

Table 2: Yields of Enzymatic Transglycosylation for DAP Nucleoside Synthesis

ProductSugar DonorBiocatalystYield (%)Reference
2,6-diaminopurine-2'-deoxyriboside (DAPdR)ThymidineE. coli DAD40.2[1]
2,6-diaminopurine-2'-deoxyriboside (DAPdR)ThymidineE. coli TDA51.8[1]
2,6-diaminopurine riboside (DAPR)UridineE. coli TDU88.2[1]
2,6-diaminopurine riboside (DAPR)UridineE. coli DUD58.0[1]

Signaling Pathway for Enzymatic Transglycosylation

enzymatic_synthesis DAP 2,6-Diaminopurine Enzyme Biocatalyst (e.g., Whole Cells) DAP->Enzyme Sugar_Donor Sugar Donor (e.g., Thymidine) Sugar_Donor->Enzyme Final_Product 2,6-Diaminopurine Nucleoside Enzyme->Final_Product Transglycosylation Byproduct Donor Base (e.g., Thymine) Enzyme->Byproduct

Caption: Enzymatic synthesis of DAP nucleosides via transglycosylation.

Postsynthetic Modification Strategies

Postsynthetic modification provides a versatile route to 2,6-diaminopurine nucleosides, particularly for complex analogs. A common approach starts with a more readily available purine nucleoside, which is then chemically transformed into the desired DAP derivative.

Representative Experimental Protocol: Synthesis from 2-Fluoro-6-amino-adenosine

This innovative method, reported by Kumar et al. (2022), allows for the introduction of the 2-amino group at a late stage, which is particularly useful for oligonucleotide synthesis.[2][3]

Step 1: Synthesis of 2-Fluoro-6-aminopurine Nucleoside The synthesis starts with a 2,6-diaminopurine nucleoside, which undergoes a diazotization reaction in the presence of HF-pyridine to selectively replace the 2-amino group with fluorine.

Step 2: Incorporation into Oligonucleotides (if applicable) The resulting 2-fluoro-6-aminopurine nucleoside can be converted into a phosphoramidite building block and incorporated into an oligonucleotide chain using standard solid-phase synthesis.

Step 3: Ammonolysis The final conversion to the 2,6-diaminopurine nucleoside is achieved by treatment with aqueous ammonia, which displaces the fluorine atom at the 2-position via nucleophilic aromatic substitution.

Table 3: Postsynthetic Conversion of 2-Fluoro-6-aminopurine to 2,6-Diaminopurine Nucleosides

Starting MaterialReagentConditionsProductYield (%)Reference
2-Fluoro-6-aminopurine-2'-deoxyribosideAqueous NH360 °C, 5 h2,6-Diaminopurine-2'-deoxyribosideQuantitative[2][3]
2-Fluoro-6-aminopurine ribosideAqueous NH360 °C, 5 h2,6-Diaminopurine ribosideQuantitative[2][3]

Experimental Workflow for Postsynthetic Modification

postsynthetic_modification DAP_Nucleoside 2,6-Diaminopurine Nucleoside Fluoro_Nucleoside 2-Fluoro-6-aminopurine Nucleoside DAP_Nucleoside->Fluoro_Nucleoside Diazotization/ Fluorination Phosphoramidite Phosphoramidite Derivative Fluoro_Nucleoside->Phosphoramidite Phosphitylation Oligonucleotide Oligonucleotide with 2-Fluoro-6-aminopurine Phosphoramidite->Oligonucleotide Solid-Phase Synthesis Final_Oligo Oligonucleotide with 2,6-Diaminopurine Oligonucleotide->Final_Oligo Ammonolysis

Caption: Postsynthetic modification route to DAP-containing oligonucleotides.

Conclusion

The synthesis of 2,6-diaminopurine nucleosides can be achieved through several effective strategies, each with its own advantages. Direct glycosylation offers a classical and versatile approach, while enzymatic transglycosylation provides high selectivity and mild reaction conditions. Postsynthetic modification, particularly the 2-fluoro-adenosine strategy, is a powerful tool for the efficient incorporation of DAP into oligonucleotides. The choice of synthetic route will depend on the specific target molecule, desired scale, and available resources. This guide provides the foundational knowledge and practical details to empower researchers in the synthesis and application of these vital biomolecules.

References

2,6-Diaminopurine Arabinoside as a Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine arabinoside (DAP-ara) is a purine nucleoside analog that holds significant promise as a prodrug for the targeted delivery of the cytotoxic agent arabinosylguanine (ara-G). This technical guide provides an in-depth overview of the core principles underlying the use of DAP-ara as a prodrug, including its mechanism of action, metabolic activation, and the subsequent induction of apoptosis. Due to the limited availability of specific quantitative data for this compound, this guide will leverage data from the closely related and clinically approved prodrug, nelarabine, to provide a representative understanding of the compound's expected behavior. Nelarabine is the 6-methoxy derivative of 2-aminopurine arabinoside and serves as an excellent surrogate for elucidating the pharmacology of ara-G prodrugs.

The primary therapeutic rationale for using DAP-ara is its selective cytotoxicity towards T-lymphocytes, making it a compelling candidate for the treatment of T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL)[1][2].

Core Concepts

Mechanism of Action

The central mechanism of DAP-ara as a prodrug involves a two-step enzymatic conversion to its active form, arabinosylguanine triphosphate (ara-GTP). This process is initiated by the deamination of DAP-ara, followed by intracellular phosphorylation.

  • Enzymatic Deamination: DAP-ara is a substrate for the ubiquitous enzyme adenosine deaminase (ADA), which catalyzes the removal of the amino group at the 6-position of the purine ring, converting DAP-ara into arabinosylguanine (ara-G).

  • Intracellular Phosphorylation: Following its formation, ara-G is transported into cells and undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion of ara-G to ara-G monophosphate (ara-GMP), primarily catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations by other cellular kinases lead to the formation of the active cytotoxic metabolite, ara-GTP[2][3].

  • Inhibition of DNA Synthesis and Induction of Apoptosis: Ara-GTP acts as a fraudulent nucleotide, competing with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating DNA strand during the S-phase of the cell cycle. The incorporation of ara-GTP into DNA leads to chain termination, inhibition of DNA synthesis, and the induction of apoptosis[4]. The selective toxicity towards T-cells is attributed to their higher efficiency in accumulating ara-GTP[5].

Signaling Pathways and Logical Relationships

The metabolic activation of DAP-ara and the subsequent induction of apoptosis can be visualized as a series of interconnected pathways.

Metabolic_Activation_of_DAP_ara cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAP_ara This compound (DAP-ara) ara_G Arabinosylguanine (ara-G) DAP_ara->ara_G Adenosine Deaminase (ADA) ara_GMP ara-G Monophosphate (ara-GMP) ara_G->ara_GMP ara_GDP ara-G Diphosphate (ara-GDP) ara_GMP->ara_GDP ara_GTP ara-G Triphosphate (ara-GTP) ara_GDP->ara_GTP DNA_Syn DNA Synthesis ara_GTP->DNA_Syn Incorporation & Inhibition Apoptosis Apoptosis DNA_Syn->Apoptosis Triggers

Caption: Metabolic activation pathway of DAP-ara.

Following the incorporation of ara-GTP into DNA, a DNA damage response is initiated, leading to apoptosis.

Apoptosis_Signaling_Pathway ara_GTP_incorp ara-GTP Incorporation into DNA DNA_damage DNA Damage & Replication Stress ara_GTP_incorp->DNA_damage DDR_sensors DNA Damage Response (ATM/ATR, p53) DNA_damage->DDR_sensors Bcl2_family Bcl-2 Family Modulation (e.g., Bax activation) DDR_sensors->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: ara-GTP induced apoptosis pathway.

Quantitative Data

The following tables summarize key quantitative data for nelarabine and its active metabolite, ara-G, which serve as a proxy for the expected performance of DAP-ara.

Table 1: In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)Reference
ara-GCEMT-ALL~10-50[6][7]
ara-GMOLT-4T-ALLNot Specified[5]
NelarabineVariousT-cell malignanciesNot Specified[2]
Table 2: Pharmacokinetic Parameters of Nelarabine and ara-G in Humans
ParameterNelarabineara-GPopulationReference
Half-life (t½) 14.1 - 18 min2.1 - 3.2 hPediatric & Adult[3][8]
Clearance (CL) 138 - 259 L/h/m²9.5 - 11.3 L/h/m²Pediatric & Adult[1][3]
Volume of Distribution (Vd) 115 L/m²44.8 L/m²Adult[3]
Maximum Concentration (Cmax) 5.0 ± 3.0 µg/mL31.4 ± 5.6 µg/mLAdult (1,500 mg/m² dose)[1]
Area Under the Curve (AUC) 4.4 ± 2.2 µg/mL/h162 ± 49 µg/mL/hAdult (1,500 mg/m² dose)[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of DAP-ara as a prodrug.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of DAP-ara against a T-cell leukemia cell line (e.g., CCRF-CEM or MOLT-4).

Materials:

  • T-cell leukemia cell line (e.g., CCRF-CEM)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • DAP-ara stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of DAP-ara in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Adenosine Deaminase (ADA) Enzyme Kinetics Assay

This spectrophotometric assay measures the rate of conversion of DAP-ara to ara-G by ADA.

Materials:

  • Purified adenosine deaminase

  • DAP-ara substrate solutions of varying concentrations

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: In a UV-transparent plate or cuvette, prepare a reaction mixture containing phosphate buffer and ADA enzyme at a fixed concentration.

  • Initiate Reaction: Add the DAP-ara substrate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at a wavelength where DAP-ara and ara-G have different extinction coefficients (to be determined empirically, typically around 265 nm for adenosine deamination).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Repeat for each substrate concentration.

  • Determine Kinetic Parameters: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

HPLC Quantification of ara-GTP in Cells

This method allows for the quantification of the active metabolite, ara-GTP, in cell extracts.

Materials:

  • T-cell leukemia cells treated with DAP-ara

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • Anion-exchange HPLC column

  • HPLC system with a UV detector

  • ara-GTP standard

Procedure:

  • Cell Lysis and Extraction:

    • Harvest and wash the DAP-ara-treated cells.

    • Lyse the cells by adding a known volume of cold PCA (e.g., 0.4 M).

    • Centrifuge to pellet the precipitate.

  • Neutralization: Neutralize the supernatant containing the nucleotides with KOH.

  • HPLC Analysis:

    • Inject the neutralized extract onto an anion-exchange HPLC column.

    • Elute the nucleotides using a gradient of a suitable buffer (e.g., ammonium phosphate).

    • Monitor the eluent at 254 nm.

  • Quantification: Identify the ara-GTP peak by comparing its retention time to that of the standard. Quantify the amount of ara-GTP by integrating the peak area and comparing it to a standard curve.

In Vivo Efficacy in a T-cell Leukemia Xenograft Model

This protocol outlines a study to evaluate the anti-tumor efficacy of DAP-ara in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • T-cell leukemia cell line (e.g., CCRF-CEM)

  • DAP-ara formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ T-cell leukemia cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer DAP-ara and vehicle control according to the desired dose and schedule (e.g., daily intraperitoneal injections).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound represents a promising prodrug strategy for the targeted therapy of T-cell malignancies. Its mechanism of action, leveraging enzymatic conversion to the active cytotoxic agent ara-GTP, offers a clear rationale for its selective anti-leukemic activity. While specific quantitative data for DAP-ara is still emerging, the extensive information available for the related prodrug nelarabine provides a robust framework for its preclinical and clinical development. The experimental protocols detailed in this guide offer a comprehensive approach to further characterize the efficacy and pharmacological profile of this promising therapeutic candidate. Future research should focus on obtaining specific data for DAP-ara to fully elucidate its potential in a clinical setting.

References

An In-depth Technical Guide to the Mechanism of Action of 2,6-Diaminopurine Dioxolane (Amdoxovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2,6-diaminopurine dioxolane (DAPD), also known as Amdoxovir. It details the metabolic activation, molecular target, and cellular pharmacology of this nucleoside reverse transcriptase inhibitor. The guide includes quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways and workflows.

Core Mechanism of Action

2,6-diaminopurine dioxolane (DAPD) is a synthetic purine nucleoside analog that was developed as a potential antiviral agent against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV).[1] It is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.

The primary mechanism of action of DAPD is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[2] DAPD itself is not the active inhibitor. It is designed as a more water-soluble and bioavailable precursor to the active compound, (-)-β-D-dioxolane guanine (DXG).[3]

The activation process involves two main steps:

  • Deamination: Following administration, DAPD is recognized as a substrate by the ubiquitous cellular enzyme adenosine deaminase (ADA). ADA catalyzes the hydrolytic removal of the amino group at the 6-position of the purine ring, converting DAPD into DXG.[2]

  • Phosphorylation: DXG subsequently undergoes three sequential phosphorylation steps, catalyzed by cellular kinases, to form its 5'-monophosphate (DXG-MP), 5'-diphosphate (DXG-DP), and finally the active 5'-triphosphate (DXG-TP) metabolite.[3][4] In studies conducted on CEM cells and peripheral blood mononuclear cells (PBMCs), only the 5'-triphosphate of DXG (DXG-TP) was detected, indicating efficient conversion to the active form.[2]

The active metabolite, DXG-TP, acts as a potent alternative substrate inhibitor of HIV-1 RT.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand. Once incorporated, DXG-TP causes chain termination due to the absence of a 3'-hydroxyl group on its dioxolane ring, which is necessary for the formation of the next phosphodiester bond. This effectively halts the process of reverse transcription.[4]

Studies have shown that DXG-TP is a weak inhibitor of human DNA polymerases α and β, but it does exhibit some inhibitory activity against the large subunit of human DNA polymerase γ, the mitochondrial DNA polymerase.[2] However, at therapeutic concentrations, DXG demonstrated minimal to no mitochondrial toxicity in HepG2 cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacology of 2,6-diaminopurine dioxolane and its metabolites.

Table 1: Enzyme Kinetics

EnzymeSubstrate/InhibitorParameterValueReference
Calf Adenosine DeaminaseDAPDKm15 ± 0.7 µM[2][4]
Calf Adenosine DeaminaseDAPDkcat540-fold slower than adenosine[2][4]
Human DNA Polymerase γDXG-TPKi4.3 ± 0.4 µM[2][4]
Human DNA Polymerase αDXG-TPWeak Inhibitor-[2][4]
Human DNA Polymerase βDXG-TPWeak Inhibitor-[2][4]

Table 2: Antiviral Activity and Cytotoxicity

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Reference
DAPDHIV-1 (LAI)MT21.8 ± 0.9>100[3]
DAPDHIV-1 (LAI)PBMCs4.0 ± 2.2>500[5]
DXGHIV-1 (LAI)MT20.05 ± 0.03>100[3]
DXGHIV-1 (LAI)PBMCs0.25 ± 0.17>500[5]

Table 3: Pharmacokinetics

SpeciesAdministrationCompoundHalf-life (t1/2)Total ClearanceVolume of Distribution (Vdss)Oral BioavailabilityReference
RatIVDAPD0.37 ± 0.11 hr---[1]
RatIVDXG0.44 ± 0.14 hr4.28 ± 0.99 L/hr/kg2.30 L/kg-[1]
MonkeyIVDAPD0.8 ± 0.4 hr (urine)--~30%[1]
MonkeyIVDXG2.3 hr0.72 L/hr/kg1.19 L/kg-[1]
WoodchuckIVDAPD6.7 ± 4.3 h0.33 ± 0.14 L/h/kg1.76 ± 0.65 L/kg3.7-8.2%
WoodchuckIVDXG17.6 ± 14.5 h---

Visualizations

Signaling and Metabolic Pathways

Metabolic Activation of 2,6-Diaminopurine Dioxolane cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space DAPD DAPD (Amdoxovir) DAPD_in DAPD DAPD->DAPD_in Cellular Uptake DXG DXG (Dioxolane Guanosine) DAPD_in->DXG Adenosine Deaminase (ADA) DXG_TP DXG-TP (Active Triphosphate) DXG->DXG_TP Cellular Kinases (3 steps) HIV_RT HIV-1 Reverse Transcriptase DXG_TP->HIV_RT Inhibition Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination

Metabolic activation pathway of DAPD.
Experimental and Logical Workflows

Experimental Workflow for Anti-HIV Prodrug Evaluation cluster_in_vitro In Vitro Characterization cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Evaluation Prodrug Prodrug Candidate (e.g., DAPD) Enzyme_Kinetics Enzyme Kinetics (e.g., Adenosine Deaminase Assay) Prodrug->Enzyme_Kinetics Confirm Conversion Antiviral_Assay Antiviral Activity Assay (e.g., HIV-1 in PBMCs/MT-2 cells) Prodrug->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., in PBMCs/MT-2 cells) Prodrug->Cytotoxicity_Assay Metabolism_Study Intracellular Metabolism (HPLC analysis for active metabolite) Prodrug->Metabolism_Study PK_Studies Pharmacokinetic Studies (Animal Models) Enzyme_Kinetics->PK_Studies Efficacy_Studies Efficacy Studies (Animal Models) Antiviral_Assay->Efficacy_Studies Toxicity_Assay Mitochondrial Toxicity (e.g., HepG2 cell assays) Cytotoxicity_Assay->Toxicity_Assay Active_Metabolite Active Metabolite (e.g., DXG-TP) Metabolism_Study->Active_Metabolite Target_Assay Target Enzyme Inhibition (e.g., HIV-1 RT Assay) Active_Metabolite->Target_Assay Selectivity_Assay Selectivity Profiling (e.g., Human DNA Polymerase Assays) Active_Metabolite->Selectivity_Assay Toxicity_Assay->PK_Studies PK_Studies->Efficacy_Studies

Workflow for evaluating an anti-HIV prodrug.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of 2,6-diaminopurine dioxolane.[3][4]

Antiviral Activity Assay in MT2 Cells

This protocol determines the 50% effective concentration (EC50) of a compound against HIV-1 in a human T-cell line.

  • Cell Preparation: Culture MT2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 20 µg/mL gentamicin.

  • Virus Infection: Infect MT2 cells with the LAI strain of HIV-1 at a multiplicity of infection (MOI) of 0.01 for 2 to 4 hours at 37°C.

  • Compound Dilution: Prepare fivefold serial dilutions of DAPD or DXG in complete medium in a 96-well cell culture plate.

  • Assay Setup: Seed the infected cells at a density of 3 x 104 cells per well into the 96-well plate containing the compound dilutions. Include virus-infected, compound-free wells (virus control) and uninfected, compound-free wells (cell control).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Endpoint Measurement: Assess cell viability using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) reduction assay. Add MTT solution to each well and incubate for 2 hours. Solubilize the resulting formazan crystals with 10% Triton X-100 in acidified isopropanol.

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to controls and determine the EC50 (concentration protecting 50% of cells from virus-induced cytopathic effect) and CC50 (concentration reducing 50% of cell viability) values.

Adenosine Deaminase (ADA) Enzyme Kinetics

This assay determines the kinetic parameters of DAPD conversion to DXG by ADA.

  • Reagents: Purified calf thymus ADA, 0.1 M Tris-HCl buffer (pH 7.5), DAPD stock solution.

  • Reaction Setup: Prepare reaction mixtures in a quartz cuvette containing Tris-HCl buffer and varying concentrations of DAPD.

  • Enzyme Addition: Initiate the reaction by adding a known amount of ADA to the cuvette.

  • Measurement: Monitor the decrease in absorbance at 283 nm (the λmax for DAPD) over time using a spectrophotometer. The conversion to DXG (λmax = 270 nm) results in a measurable change in absorbance.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) by fitting the velocity data to the Michaelis-Menten equation using non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the inhibitory activity of the active triphosphate metabolite against the target enzyme.

  • Reagents: Recombinant HIV-1 RT, template/primer (e.g., poly(rA)-oligo(dT)), reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), dNTPs, [3H]dTTP, and the inhibitor (DXG-TP).

  • Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, dNTPs (including [3H]dTTP), and varying concentrations of DXG-TP.

  • Enzyme Addition: Initiate the polymerization reaction by adding HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized radiolabeled DNA.

  • Quantification: Collect the precipitate on glass fiber filters, wash to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of RT activity for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).

Mitochondrial Toxicity Assay in HepG2 Cells

This protocol assesses the potential for a compound to cause mitochondrial dysfunction.

  • Cell Culture: Culture human hepatoblastoma (HepG2) cells in a suitable medium.

  • Compound Exposure: Incubate HepG2 cells (e.g., 2.5 x 104 cells per well in a 12-well plate) with various concentrations of the test compound (e.g., 0, 0.1, 1, 10, 25, 50 µM of DAPD or DXG) for an extended period (e.g., 14 days).

  • Endpoint Measurements:

    • Cell Growth: Determine cell counts at regular intervals using a hemocytometer to assess cytotoxicity.

    • Lactic Acid Production: Collect the culture medium at the end of the incubation period and measure the concentration of lactic acid using a commercially available kit. Increased lactate levels can indicate a shift to anaerobic glycolysis due to mitochondrial impairment.

    • Mitochondrial DNA (mtDNA) Synthesis: Isolate total DNA from the cells. Perform slot blot analysis using a probe specific for a mitochondrial gene (to measure mtDNA) and a probe for a nuclear gene (as a loading control). Quantify the relative amounts of mtDNA to assess effects on mitochondrial replication.

  • Data Analysis: Compare the results from compound-treated cells to untreated control cells to identify any adverse effects on mitochondrial function.[3][4]

References

An In-Depth Technical Guide to the Biochemical Properties of Purine Arabinosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of key purine arabinosides: Vidarabine (Ara-A), Cladribine (2-CdA), Fludarabine (F-ara-A), and Nelarabine (ara-G). This document details their mechanisms of action, quantitative biochemical data, experimental protocols, and the signaling pathways they modulate, with a focus on their roles as antiviral and antineoplastic agents.

Executive Summary

Purine arabinosides are a class of nucleoside analogs characterized by an arabinose sugar moiety instead of the natural ribose or deoxyribose. This structural modification is key to their biological activity, enabling them to act as antimetabolites that interfere with nucleic acid synthesis and repair. Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which can inhibit key enzymes such as DNA polymerase and ribonucleotide reductase, and can also be incorporated into DNA, leading to chain termination and induction of apoptosis. This guide offers a detailed exploration of these mechanisms, supported by quantitative data and experimental methodologies to aid researchers in their study and development of these important therapeutic agents.

Comparative Biochemical Properties

The therapeutic efficacy and cellular toxicity of purine arabinosides are dictated by their unique biochemical and pharmacokinetic profiles. The following tables summarize key quantitative data for Vidarabine, Cladribine, Fludarabine, and Nelarabine.

Table 1: Comparative Cytotoxicity of Purine Arabinosides in Leukemia Cell Lines

CompoundCell LineLeukemia TypeIC50/EC50 (µM)Source
Fludarabine K562Chronic Myelogenous Leukemia3.33[1]
LAMA-84Chronic Myeloid Leukemia0.101[2]
JURL-MK1Chronic Myeloid Leukemia0.239[2]
SUP-B15Acute Lymphoblastic Leukemia0.686[2]
NALM-6B-cell Leukemia0.749[2]
Cladribine HL-60Acute Promyelocytic Leukemia0.027[2]
MOLT-4Acute Lymphoblastic Leukemia0.015[2]
THP-1Acute Monocytic Leukemia0.045[2]
Primary CLL CellsChronic Lymphocytic Leukemia0.16 (median)[2]
Nelarabine T-ALL Cell Lines (sensitive)T-cell Acute Lymphoblastic Leukemia~0.1-1[3]
Vidarabine L1210Murine LeukemiaNot specified

Table 2: Inhibition of Key Enzymes by Purine Arabinoside Triphosphates

Compound (Active Form)Target EnzymeInhibition Constant (Ki) / IC50Cell/SystemSource
Fludarabine Triphosphate (F-ara-ATP) DNA Polymerase αKm app = 0.053 µMHuman DNA Polymerase α[4]
DNA PrimaseKi = 6.1 µM, IC50 = 2.3 µMCCRF-CEM cells[5][6]
Ribonucleotide ReductasePotent Inhibitor-[7]
Cladribine Triphosphate (Cd-ATP) Ribonucleotide ReductasePotent Inhibitor-[8]
Vidarabine Triphosphate (ara-ATP) DNA PolymeraseCompetitive inhibitor vs dATPViral and Cellular[9][10]
Ribonucleotide Reductase (diphosphate form)Inhibitor-[9]

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterVidarabine (Ara-A)CladribineFludarabineNelarabine
Bioavailability (Oral) Poor37-51%[11]~55%-
Elimination Half-life ~1 hour (parent), 3 hours (metabolite)[9][12]5.7 - 19.7 hours[11]~20 hours (metabolite)[13]18 min (parent), 3.5 hours (ara-G)
Volume of Distribution (Vd) -54 - 357 L/m²[11]-404 L/m² (parent), 42 L/m² (ara-G)
Protein Binding 24-38%[9]20%[14]19-29%[10]-
Primary Route of Elimination Renal (as metabolite)[9]Renal (21-35% unchanged)[11]Renal (~40% of metabolite)[10]Renal (metabolite)

Mechanism of Action

The biological effects of purine arabinosides are contingent on their intracellular activation and subsequent interference with critical cellular processes.

Cellular Uptake and Activation

Purine arabinosides are transported into cells via nucleoside transporters, primarily the human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs). Once inside the cell, they are phosphorylated by deoxycytidine kinase (dCK) to their monophosphate form, which is the rate-limiting step in their activation. Subsequent phosphorylations by other kinases yield the active triphosphate metabolite (e.g., F-ara-ATP, Cd-ATP, ara-GTP, ara-ATP). The efficiency of activation is a key determinant of their cytotoxicity and is often higher in lymphoid cells due to a high ratio of dCK to 5'-nucleotidase (an inactivating enzyme).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Purine_Arabinoside Purine Arabinoside hENT hENTs Purine_Arabinoside->hENT hCNT hCNTs Purine_Arabinoside->hCNT dCK Deoxycytidine Kinase (dCK) PA_mono Purine Arabinoside Monophosphate hENT->PA_mono Transport hCNT->PA_mono Transport PA_di Purine Arabinoside Diphosphate PA_mono->PA_di Phosphorylation PA_tri Purine Arabinoside Triphosphate (Active) PA_di->PA_tri Other_Kinases Other Kinases cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PA_tri Purine Arabinoside Triphosphate DNA_Polymerase DNA Polymerase PA_tri->DNA_Polymerase Inhibits RNR Ribonucleotide Reductase PA_tri->RNR Inhibits cFLIP c-FLIP Downregulation PA_tri->cFLIP DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RNR->DNA_Synthesis DNA_Breaks DNA Strand Breaks DNA_Synthesis->DNA_Breaks Bax_Bak Bax/Bak Activation DNA_Breaks->Bax_Bak Apoptosis Apoptosis Mitochondria Mitochondria Bax_Bak->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis Casp8 Caspase-8 Activation cFLIP->Casp8 Casp8->Casp37 Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Drug_Treatment Add Serial Dilutions of Purine Arabinoside Incubate_24h->Drug_Treatment Incubate_72h Incubate 72h Drug_Treatment->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilization Add Solubilization Solution Incubate_4h->Add_Solubilization Read_Absorbance Read Absorbance at 570 nm Add_Solubilization->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Harvest_Cells Harvest Treated Cells Start->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Buffer->Add_Stains Incubate_15min Incubate 15 min at RT in dark Add_Stains->Incubate_15min Analyze_Flow Analyze by Flow Cytometry Incubate_15min->Analyze_Flow End End Analyze_Flow->End

References

2,6-Diaminopurine Arabinoside: An In-Depth Technical Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine arabinoside (DAP) is a synthetic purine nucleoside analog that has garnered significant interest within the antiviral research community. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes, making it a promising candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of DAP, including its antiviral activity, mechanism of action, experimental protocols for its evaluation, and its synthesis. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antiviral agents.

Antiviral Activity of this compound and its Derivatives

The antiviral spectrum of 2,6-diaminopurine derivatives is broad, demonstrating activity against a range of DNA and RNA viruses. The tables below summarize the quantitative data on the in vitro efficacy and cytotoxicity of these compounds against various viral pathogens.

CompoundVirusCell LineIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) Human Immunodeficiency Virus (HIV)--Potent Inhibitor--[1]
β-LPA (a 2,6-diaminopurine analog) Hepatitis B Virus (HBV)HepG2.2.15-0.01505000[2]
(-)-β-D-2,6-diaminopurine dioxolane (DAPD) Hepatitis B Virus (HBV) (Wild-Type)-No cross-resistance with lamivudine resistance mutations---[3]
Compound 6i (a 2,6-diaminopurine derivative) Dengue Virus (DENV)Huh70.5 - 5.3->10077[4]
Compound 6i Zika Virus (ZIKV)Huh70.5 - 5.3->100182[4]
Compound 6i West Nile Virus (WNV)-0.5 - 5.3---[4]
Compound 6i Influenza A Virus-0.5 - 5.3---[4]
Compound 6i SARS-CoV-2Calu-30.5->120240[4]
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) Human Cytomegalovirus (HCMV)HEL-11--[5]
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) Human Immunodeficiency Virus (HIV)--Potent Inhibitor--[5]

Note: This table is a compilation of data from various sources and experimental conditions may vary.

Mechanism of Action

The primary antiviral mechanism of many nucleoside analogs, including derivatives of 2,6-diaminopurine, involves the inhibition of viral polymerases.[4] As a purine analog, DAP can be intracellularly phosphorylated to its triphosphate form. This active metabolite can then act as a competitive inhibitor of the natural nucleotide triphosphate, or it can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the cessation of viral replication.

cluster_Cell Host Cell DAP 2,6-Diaminopurine Arabinoside DAP_TP DAP-Triphosphate (Active Form) DAP->DAP_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase DAP_TP->Viral_Polymerase Inhibits Viral_Genome Viral Genome Replication DAP_TP->Viral_Genome Incorporation leads to Viral_Polymerase->Viral_Genome Catalyzes Chain_Termination Chain Termination

Figure 1: Proposed mechanism of antiviral action for this compound.

Recent studies on 2,6-diaminopurine derivatives suggest a multi-target approach that may also involve the modulation of host cell signaling pathways. For instance, a derivative has been shown to moderately inhibit host kinases such as Src, Abl, and PI3Kα.[6] The inhibition of these kinases, which are often exploited by viruses for their own replication, presents an additional or alternative mechanism of antiviral activity.

cluster_pathways Host Cell Signaling Pathways DAP_derivative 2,6-Diaminopurine Derivative Src Src Kinase DAP_derivative->Src Inhibits Abl Abl Kinase DAP_derivative->Abl Inhibits PI3K PI3K Kinase DAP_derivative->PI3K Inhibits Viral_Replication Viral Replication Src->Viral_Replication Promotes Abl->Viral_Replication Promotes PI3K->Viral_Replication Promotes

Figure 2: Potential host-cell signaling pathways targeted by 2,6-diaminopurine derivatives.

Experimental Protocols

A systematic evaluation of antiviral compounds requires a series of well-defined in vitro assays. The following are detailed protocols for key experiments used to characterize the antiviral properties of this compound and its derivatives.

Start Start: Antiviral Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Data_Analysis Data Analysis: Calculate CC50, IC50, SI Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis Yield_Reduction Secondary Assay: Virus Yield Reduction Data_Analysis->Yield_Reduction Mechanism_Study Mechanism of Action Studies Yield_Reduction->Mechanism_Study End End: Candidate Selection Mechanism_Study->End

Figure 3: General experimental workflow for antiviral drug screening.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (DAP) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of DAP in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the DAP dilutions to the respective wells. Include a "no drug" cell control.

  • Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Plaque Reduction Assay

This is a standard assay to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound (DAP) serial dilutions

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Wash the cell monolayers twice with sterile PBS.

  • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for virus adsorption.

  • After the adsorption period, aspirate the virus inoculum.

  • Add the overlay medium containing different concentrations of DAP (or no drug for the virus control).

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Aspirate the overlay medium and fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes.

  • Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

  • Gently wash the plates with water and let them air dry.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC50) as the concentration of DAP that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 24-well or 48-well plates

  • Virus stock

  • This compound (DAP) serial dilutions

  • Complete cell culture medium

Procedure:

  • Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI). Incubate for 1-2 hours at 37°C.

  • After adsorption, remove the virus inoculum and wash the cells with PBS.

  • Add culture medium containing serial dilutions of DAP to the respective wells. Include a virus-only control.

  • Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

  • Harvest the cell culture supernatants, which contain the progeny virus.

  • Determine the virus titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • The results are expressed as the percentage of inhibition of viral yield at each compound concentration relative to the untreated virus control. The EC50 (50% effective concentration) is then calculated.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including chemical and enzymatic approaches. A common chemical synthesis involves the glycosylation of a protected 2,6-diaminopurine base with a protected arabinose derivative.

A Generalized Chemical Synthesis Protocol:

  • Protection of 2,6-diaminopurine: The amino groups of 2,6-diaminopurine are protected, for example, by acylation, to prevent side reactions during glycosylation.

  • Preparation of the Glycosyl Donor: An arabinose derivative with a suitable leaving group at the anomeric carbon (C1) is prepared. The hydroxyl groups of the arabinose are typically protected with groups like acetyl or benzoyl.

  • Glycosylation: The protected 2,6-diaminopurine is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) to form the nucleoside bond. This reaction often yields a mixture of α and β anomers.

  • Deprotection: The protecting groups on the purine base and the arabinose sugar are removed under appropriate conditions (e.g., treatment with ammonia in methanol for acetyl groups) to yield this compound.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Note: This is a generalized outline. Specific reaction conditions, solvents, and purification methods will vary depending on the chosen synthetic route.

Conclusion

This compound and its derivatives represent a promising class of compounds for antiviral drug discovery. Their broad-spectrum activity and multifaceted mechanism of action, potentially targeting both viral enzymes and host cell kinases, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules in the ongoing fight against viral diseases. Further research is warranted to elucidate the precise molecular interactions and to optimize the pharmacological properties of this important class of nucleoside analogs.

References

2,6-diaminopurine as a corrector of UGA nonsense mutations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 2,6-Diaminopurine (DAP) as a Corrector of UGA Nonsense Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonsense mutations, which introduce a premature termination codon (PTC) into an mRNA sequence, account for approximately 10-15% of all inherited genetic disorders.[1][2][3][4] These mutations lead to the production of truncated, nonfunctional proteins, often degraded by the nonsense-mediated mRNA decay (NMD) pathway. A promising therapeutic strategy, known as translational readthrough, aims to encourage the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein. This guide focuses on 2,6-diaminopurine (DAP), a small molecule identified as a highly potent and specific corrector of UGA nonsense mutations.[1][2][5] DAP demonstrates significant therapeutic potential due to its high efficiency, low toxicity, and favorable pharmacokinetic profile.[1][2][4][6][7]

Mechanism of Action

2,6-diaminopurine's ability to induce readthrough of UGA codons stems from a highly specific molecular interaction. Unlike many other readthrough agents that interact directly with the ribosome, DAP's mechanism is centered on the modification of a specific transfer RNA (tRNA).

The primary target of DAP is FTSJ1, a tRNA-specific 2′-O-methyltransferase.[1][2][3][4] This enzyme is responsible for the 2'-O-methylation of cytosine at position 34 (the wobble position) in the anticodon loop of tRNATrp, the tRNA that carries the amino acid tryptophan. This modification is crucial for preventing tRNATrp from recognizing the UGA stop codon.

DAP acts by interfering with the activity of FTSJ1.[1][2][3][4] This inhibition prevents the proper modification of tRNATrp. The resulting unmodified, or hypomodified, tRNATrp becomes a "near-cognate" tRNA that can now recognize and bind to the UGA premature stop codon within the ribosome's A site.[8][9] This binding outcompetes the translation release factors (eRF1/eRF3), leading to the insertion of a tryptophan residue at the site of the UGA mutation and the continuation of translation to produce a full-length protein.[3][8][10]

This mechanism confers high specificity to DAP, making it an exclusive corrector for UGA codons.[1][4] Furthermore, because the original codon for tryptophan is UGG, DAP is particularly effective in correcting nonsense mutations where a tryptophan codon has been mutated to a UGA stop codon (e.g., W1282X in the CFTR gene).[3][9]

DAP_Mechanism_of_Action cluster_0 Normal Translation Termination at UGA cluster_1 DAP-Mediated Readthrough Ribosome_A_Site Ribosome A Site (UGA Codon) eRFs Release Factors (eRF1/eRF3) Ribosome_A_Site->eRFs recruits Termination Translation Termination eRFs->Termination leads to DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 Enzyme (tRNA Methyltransferase) DAP->FTSJ1 inhibits tRNA_Trp_mod Modified tRNA-Trp (Cm34) FTSJ1->tRNA_Trp_mod modifies tRNA_Trp_unmod Unmodified tRNA-Trp Ribosome_A_Site_DAP Ribosome A Site (UGA Codon) tRNA_Trp_unmod->Ribosome_A_Site_DAP binds to Readthrough Tryptophan Insertion & Translation Continuation Ribosome_A_Site_DAP->Readthrough leads to Full_Protein Full-Length Protein Readthrough->Full_Protein synthesizes

Caption: Mechanism of 2,6-diaminopurine (DAP) action.

Quantitative Data Summary

The efficacy of DAP has been quantified across various experimental systems, from reporter gene assays to animal models.

Table 1: In Vitro Readthrough Efficiency (Reporter Assays)
Cell LineReporter ConstructDAP Conc.Readthrough Efficiency (%)Comparator (G418)Reference
HeLaFluc-int-UGA25 µM~12%~4% (at 200 µg/mL)[1]
HeLaFluc-int-UAA25 µMWeak/Negligible-[1]
HeLaFluc-int-UAG25 µMNegligible-[1]
HEK293FTFluc-int-UGA25 µMExclusive Trp Incorporation-[10]
Table 2: Efficacy in Cell & Organoid Models with Endogenous Mutations
Model SystemGene (Mutation)DAP TreatmentOutcomeComparator (G418)Reference
Calu-6 CellsTP53 (R196X, UGA)25 µMIncreased p53 protein levelsLess efficient[1][8]
CF Patient CellsCFTR (W1282X, UGA)10 µMRestored CFTR channel functionLess efficient[7]
CF Patient OrganoidsCFTR (W1282X, UGA)10 µMDose-dependent restoration of function (FIS assay)Less efficient[3]
16HBE14o- CellsCFTR (W1282X, UGA)10 µMRestored CFTR channel functionNot restored in G542X/R553X[3]
Table 3: In Vivo Efficacy and Pharmacokinetics
Animal ModelStudy TypeDAP AdministrationKey FindingsReference
Nude MiceCalu-6 Xenograft-Decreased tumor growth[1][2][5]
CFTR-NS MousePharmacokineticsOral gavageStable in plasma, distributed to all tissues including brain[3][6][7]
CFTR-NS MouseEfficacy1 mg/day (oral)Corrected Cftr nonsense mutation, restored protein expression in lung/intestine[9]
Pregnant CFTR MouseEfficacyOral to motherDAP crossed placental barrier, restored CFTR function in fetus[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate DAP.

Luciferase Reporter Assay for Readthrough Quantification

This assay provides a quantitative measure of a compound's ability to induce readthrough of a specific PTC.

  • Plasmid Construct: A firefly luciferase (Fluc) expression vector is engineered to contain a PTC (e.g., UGA, UAA, or UAG) at a specific position (e.g., codon 109). An intron is often included upstream of the PTC to ensure the mRNA undergoes splicing, making it a more physiologically relevant substrate for NMD and translation.[1] A wild-type version of the construct is used as a positive control, and an empty vector as a negative control.

  • Cell Culture and Transfection: HeLa or HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transfected with the reporter plasmids using a standard transfection reagent (e.g., Lipofectamine).

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing DAP at various concentrations (e.g., 1-50 µM), a positive control (e.g., G418 at 200 µg/mL), or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer and a commercial luciferase assay kit.

  • Data Analysis: Readthrough efficiency is calculated as the ratio of luciferase activity from the PTC-containing construct to the activity from the wild-type construct, expressed as a percentage.

Experimental_Workflow_Luciferase start Start construct 1. Engineer Luciferase Reporter Constructs (WT & PTC-UGA) start->construct transfect 2. Transfect HeLa Cells in 96-well Plates construct->transfect treat 3. Treat Cells with DAP, G418, or DMSO transfect->treat incubate 4. Incubate for 24-48h treat->incubate lyse 5. Lyse Cells incubate->lyse measure 6. Measure Luciferase Activity (Luminometer) lyse->measure analyze 7. Calculate Readthrough Percentage measure->analyze end End analyze->end

Caption: Workflow for a luciferase-based readthrough assay.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This functional assay assesses the restoration of CFTR channel activity in a 3D cell culture model that closely mimics in vivo physiology.[7]

  • Organoid Culture: Intestinal crypts are isolated from patient biopsies or mouse models and cultured in Matrigel with specific growth factors to form 3D organoids.

  • Compound Treatment: Mature organoids are treated with DAP, G418, or DMSO for a specified period (e.g., 48-72 hours) to allow for readthrough and protein expression.

  • Swelling Induction: Organoids are incubated with forskolin (an adenylyl cyclase activator) and often a phosphodiesterase inhibitor like IBMX.[7] This increases intracellular cAMP levels, which in turn activates functional CFTR channels.

  • Imaging and Quantification: Activation of CFTR leads to chloride and fluid secretion into the organoid lumen, causing them to swell. Time-lapse microscopy is used to capture images of the organoids before and after forskolin stimulation. The change in the cross-sectional area of the organoids is measured using image analysis software.

  • Data Analysis: The extent of swelling is directly proportional to CFTR function. Results are typically normalized to the swelling observed in wild-type organoids.

In Vivo Xenograft Tumor Model

This protocol evaluates the efficacy of DAP on a human tumor with an endogenous nonsense mutation in a living animal.

  • Cell Preparation and Implantation: Calu-6 human lung cancer cells, which have a UGA nonsense mutation in the TP53 tumor suppressor gene, are cultured.[1] A specific number of cells (e.g., 5 x 106) are suspended in a solution like PBS/Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups. The treatment group receives daily administration of DAP (e.g., via oral gavage), while the control group receives the vehicle.[9]

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

  • Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for p53 protein). The primary outcome is the difference in tumor growth rate and final tumor volume between the treated and control groups.[1]

Logical Pathway and Therapeutic Rationale

The therapeutic strategy of using DAP is based on a clear, logical progression from the genetic defect to the functional correction.

Logical_Relationship dna Genetic Disease (DNA with Nonsense Mutation) mrna mRNA with Premature Termination Codon (UGA) dna->mrna Transcription protein_trunc Truncated, Non-functional Protein mrna->protein_trunc Translation (Standard Termination) readthrough Translational Readthrough at UGA Codon mrna->readthrough Translation (DAP-mediated) disease Disease Phenotype protein_trunc->disease intervention Intervention: 2,6-Diaminopurine (DAP) intervention->readthrough protein_full Full-Length, Functional Protein Restored readthrough->protein_full correction Amelioration of Disease Phenotype protein_full->correction

Caption: Logical flow from UGA mutation to DAP-mediated correction.

Conclusion and Future Directions

2,6-diaminopurine has emerged as a compelling candidate for the treatment of genetic disorders caused by UGA nonsense mutations.[1][2] Its specific mechanism of action, which involves the inhibition of FTSJ1-mediated tRNATrp modification, leads to highly efficient and selective readthrough of UGA codons.[1][2][3][4] Extensive preclinical data from in vitro, in vivo, and patient-derived organoid models have demonstrated its ability to restore the function of key proteins like CFTR and p53 with minimal toxicity.[1][3][7]

Future work should focus on:

  • Clinical Trials: Given its strong preclinical profile and low toxicity, DAP is a strong candidate for progression into clinical trials for diseases like cystic fibrosis and certain cancers with relevant UGA mutations.[3]

  • Derivative Development: Structure-activity relationship studies could lead to the development of DAP derivatives with enhanced potency, bioavailability, or modified pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of DAP with inhibitors of the nonsense-mediated mRNA decay (NMD) pathway could further enhance the levels of restored full-length protein.[3]

References

The Metabolic Gauntlet: Transforming 2,6-Diaminopurine into a Potent Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the metabolic activation of 2,6-diaminopurine (DAP), a purine analog with significant antitumor potential. The core of its therapeutic efficacy lies in its intracellular conversion to cytotoxic ribonucleotides, a process orchestrated by key enzymes of the purine salvage pathway. This document provides a comprehensive overview of the metabolic cascade, the mechanism of action, and detailed protocols for the essential assays used to evaluate its anti-cancer properties. Quantitative data on its cytotoxicity and metabolic effects are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying molecular and cellular processes.

Introduction

2,6-diaminopurine (DAP) is a synthetic purine analog that has demonstrated notable efficacy against various cancer cell lines, particularly leukemias.[1] Its journey from a relatively inert prodrug to a potent cytotoxic agent is a compelling example of targeted metabolic activation within cancer cells. Unlike many conventional chemotherapeutics, the antitumor activity of DAP is contingent on its recognition and processing by specific intracellular enzymes, leading to the formation of fraudulent nucleotides that disrupt critical cellular processes. This guide will explore the intricacies of this metabolic activation, providing researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of DAP and its derivatives.

The Metabolic Activation Pathway of 2,6-Diaminopurine

The conversion of 2,6-diaminopurine into its active, cytotoxic form is a multi-step process primarily reliant on the purine salvage pathway. The two key enzymes involved in this bioactivation are Adenine Phosphoribosyltransferase (APRT) and Purine Nucleoside Phosphorylase (PNP) .

Role of Adenine Phosphoribosyltransferase (APRT)

The primary and most direct route of DAP activation is catalyzed by APRT. This enzyme, which normally salvages adenine by converting it to adenosine monophosphate (AMP), recognizes DAP as a substrate. APRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to DAP, forming 2,6-diaminopurine ribonucleoside monophosphate (DAP-RMP).

Subsequent phosphorylation events, mediated by cellular kinases, convert DAP-RMP into its di- and triphosphate forms (DAP-RDP and DAP-RTP). It is the accumulation of these ribonucleoside triphosphates that is central to the cytotoxic effects of DAP.

Role of Purine Nucleoside Phosphorylase (PNP)

An alternative, albeit less direct, pathway for DAP activation involves Purine Nucleoside Phosphorylase. PNP can catalyze the reversible phosphorolysis of purine nucleosides. In the context of DAP, PNP can facilitate the formation of 2,6-diaminopurine ribonucleoside (DAP-R) from DAP and ribose-1-phosphate. This ribonucleoside can then be phosphorylated by cellular kinases to form DAP-RMP, subsequently entering the same activation cascade as the APRT-mediated pathway.

Metabolic_Activation_of_DAP DAP 2,6-Diaminopurine (DAP) APRT APRT DAP->APRT PNP PNP DAP->PNP PRPP PRPP PRPP->APRT R1P Ribose-1-Phosphate R1P->PNP DAPRMP DAP-Ribonucleoside Monophosphate (DAP-RMP) DAPRDP DAP-Ribonucleoside Diphosphate (DAP-RDP) DAPRMP->DAPRDP Kinases DAPRTP DAP-Ribonucleoside Triphosphate (DAP-RTP) DAPRDP->DAPRTP Kinases DAPR DAP-Ribonucleoside (DAP-R) Kinases1 Kinases DAPR->Kinases1 ATP -> ADP APRT->DAPRMP + PPi PNP->DAPR + Pi Kinases1->DAPRMP Kinases2 Kinases

Figure 1: Metabolic activation pathways of 2,6-diaminopurine (DAP).

Mechanism of Antitumor Action

The accumulation of DAP-containing ribonucleotides, particularly DAP-RTP, within cancer cells triggers a cascade of cytotoxic events. These fraudulent nucleotides interfere with essential cellular processes, ultimately leading to cell cycle arrest and apoptosis.

Disruption of Cellular Energetics

A primary mechanism of DAP's cytotoxicity is the significant depletion of intracellular adenosine triphosphate (ATP) pools.[2] The extensive conversion of DAP to its ribonucleotide forms consumes PRPP and ATP, leading to a severe energy deficit within the cell. This metabolic stress is particularly detrimental to rapidly proliferating cancer cells, which have high energy demands.

Inhibition of Nucleic Acid Synthesis

DAP-RTP can act as a competitive inhibitor of enzymes involved in both RNA and DNA synthesis. By mimicking the natural purine triphosphates (ATP and GTP), DAP-RTP can interfere with the function of RNA and DNA polymerases, thereby halting the synthesis of essential macromolecules.

Induction of Cell Cycle Arrest

The cellular stress induced by ATP depletion and the inhibition of nucleic acid synthesis culminates in the activation of cell cycle checkpoints. Studies in L1210 mouse leukemia cells have shown that treatment with DAP leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a block in mitotic progression.[2]

Mechanism_of_Action DAPRTP DAP-Ribonucleoside Triphosphate (DAP-RTP) ATP_Depletion ATP Depletion DAPRTP->ATP_Depletion Nucleic_Acid_Inhibition Inhibition of RNA/DNA Synthesis DAPRTP->Nucleic_Acid_Inhibition Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress Nucleic_Acid_Inhibition->Cellular_Stress Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cellular_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Mechanism of antitumor action of activated 2,6-diaminopurine.

Quantitative Data

The efficacy of 2,6-diaminopurine as an antitumor agent is underscored by quantitative measures of its cytotoxicity and metabolic impact.

Table 1: Cytotoxicity of 2,6-Diaminopurine
Cell LineCancer TypeIC50 (mM)Reference
L1210Mouse Leukemia0.015[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Metabolic Effects of 2,6-Diaminopurine in L1210 Cells
Metabolic ParameterEffectReference
Intracellular DAP-riboside 5'-triphosphateHigh levels measured after exposure[2]
Intracellular ATP LevelMarkedly dropped after exposure[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antitumor activity of 2,6-diaminopurine.

Experimental_Workflow Start Start: Cancer Cell Culture DAP_Treatment Treat cells with varying concentrations of 2,6-Diaminopurine Start->DAP_Treatment MTT_Assay Cell Viability Assay (MTT) DAP_Treatment->MTT_Assay Colony_Assay Colony Formation Assay (Soft Agar) DAP_Treatment->Colony_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) DAP_Treatment->Cell_Cycle_Assay Metabolite_Assay Metabolite Analysis (HPLC/LC-MS) DAP_Treatment->Metabolite_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Anchorage_Independence Assess Anchorage-Independent Growth Colony_Assay->Anchorage_Independence Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Nucleotide_Levels Quantify Intracellular Nucleotide Levels Metabolite_Assay->Nucleotide_Levels

Figure 3: General experimental workflow for evaluating the antitumor effects of 2,6-diaminopurine.
Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of 2,6-diaminopurine on cancer cells and to calculate the IC50 value.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., L1210)

  • Complete cell culture medium

  • 2,6-diaminopurine (DAP) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of DAP in complete medium. Remove the medium from the wells and add 100 µL of the DAP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DAP).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DAP concentration relative to the vehicle control. Plot the percentage of viability against the log of the DAP concentration and determine the IC50 value using a suitable software.

Colony Formation Assay (Soft Agar Assay)

Objective: To assess the effect of 2,6-diaminopurine on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Principle: This assay measures the ability of single cells to proliferate and form colonies in a semi-solid medium (soft agar), which mimics an anchorage-independent environment.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 2,6-diaminopurine

  • Agar (bacteriological grade)

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Suspension in Top Agar: Prepare a 0.3% agar solution in complete medium. Trypsinize and count the cells. Resuspend the cells in the 0.3% agar solution at a density of 500-1000 cells/mL.

  • Drug Incorporation: Add the desired concentration of DAP to the cell-agar suspension.

  • Plating: Carefully layer 1 mL of the cell-agar suspension onto the solidified bottom agar layer in each well.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

  • Colony Staining and Counting: Stain the colonies with crystal violet solution for 1 hour. Wash the wells with PBS. Count the number of colonies in each well using a microscope.

  • Data Analysis: Compare the number and size of colonies in the DAP-treated wells to the control wells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of 2,6-diaminopurine on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 2,6-diaminopurine

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with DAP at the desired concentration for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Measurement of Intracellular Ribonucleotide Levels by HPLC

Objective: To quantify the intracellular concentrations of 2,6-diaminopurine ribonucleotides and the corresponding changes in natural ribonucleotide pools (e.g., ATP).

Principle: High-Performance Liquid Chromatography (HPLC) separates molecules based on their physicochemical properties. By using a suitable column and mobile phase, intracellular nucleotides can be separated and quantified by detecting their UV absorbance.

Materials:

  • Cancer cell line

  • 2,6-diaminopurine

  • Perchloric acid (PCA) or other extraction buffer

  • Potassium hydroxide (KOH) for neutralization

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

  • Nucleotide standards (ATP, DAP-RTP)

Procedure:

  • Cell Treatment and Harvesting: Treat a known number of cells with DAP. After treatment, rapidly wash the cells with ice-cold PBS and harvest.

  • Metabolite Extraction: Extract the intracellular metabolites by adding a specific volume of cold PCA. Vortex vigorously and incubate on ice.

  • Neutralization: Centrifuge the extract to pellet the protein precipitate. Neutralize the supernatant with KOH.

  • HPLC Analysis: Inject a known volume of the neutralized extract onto the HPLC column.

  • Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 254 nm). Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

  • Data Normalization: Normalize the quantified nucleotide amounts to the initial cell number to determine the intracellular concentrations.

Conclusion

The metabolic activation of 2,6-diaminopurine represents a targeted and effective strategy for cancer therapy. By exploiting the enzymatic machinery of the purine salvage pathway, which is often upregulated in cancer cells, DAP is converted into potent cytotoxic ribonucleotides. These active metabolites disrupt cellular energetics and nucleic acid synthesis, leading to cell cycle arrest and apoptosis. The in-depth understanding of this metabolic pathway, coupled with the robust experimental protocols detailed in this guide, provides a solid foundation for further research and development of DAP and its analogs as next-generation antitumor agents. The quantitative data and visual representations of the underlying processes aim to facilitate a comprehensive understanding and spur innovation in this promising area of cancer drug discovery.

References

The Z-Base Phenomenon: A Technical Guide to the Discovery and Biochemistry of 2,6-Diaminopurine in Cyanophage S-2L

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The discovery of 2,6-diaminopurine (dZ), a non-canonical nucleobase, completely replacing adenine (dA) in the genome of cyanophage S-2L represents a significant departure from the central dogma of molecular biology. This guide provides a comprehensive technical overview of the key findings, experimental methodologies, and biochemical pathways associated with this unique genetic system. The substitution of the A:T base pair, with its two hydrogen bonds, for a Z:T base pair with three, confers enhanced thermal stability and resistance to host defense mechanisms, offering intriguing possibilities for synthetic biology and therapeutic development.[1]

Quantitative Data Summary

Genomic Composition of Cyanophage S-2L

The genome of cyanophage S-2L is distinguished by the complete substitution of adenine with 2,6-diaminopurine. This fundamental alteration, coupled with a high GC content, results in DNA with exceptional thermal stability.[1]

ParameterValueReference
Genome Size177,300 bp[2]
G+C Content40.5%[2]
Base CompositionZ, T, G, C[3][4]
Predicted ORFs226[2]
Encoded tRNAs6[2]
Crystallographic Data of Key Enzymes

The three-dimensional structures of the core enzymes in the dZTP biosynthesis pathway have been elucidated, providing atomic-level insights into their unique substrate specificities.

EnzymePDB IDResolution (Å)R-Value WorkR-Value FreeOrganism
PurZ (dGMP/dATP complex)7ODX1.700.1760.203Cyanophage S-2L
MazZ (dGDP/Mn²⁺ complex)7ODY1.430.1700.191Cyanophage S-2L
DatZ (dA/Zn²⁺ complex)6ZPA0.860.1290.135Cyanophage S-2L

Data retrieved from the RCSB Protein Data Bank.[5]

Enzyme Kinetic Parameters

The efficiency and substrate specificity of the Z-cluster enzymes are critical for maintaining the integrity of the Z-genome. Note: Specific kinetic parameters (Km, kcat) were not fully detailed in the reviewed literature abstracts and supplementary data; the following represents the functional activities demonstrated.

EnzymeSubstrate(s)Product(s)Key Function
MazZ dGTP, GTPdGMP, GMP + PPᵢProvides the dGMP substrate for PurZ.[6]
PurZ dGMP, Aspartate, dATP/ATPdSMP (N6-succinyl-2-amino-2'-deoxyadenosine-5'-monophosphate)Catalyzes the first committed step in dZ biosynthesis.[7]
DatZ dATPdA + PPPᵢEliminates dATP from the nucleotide pool, preventing its incorporation into DNA.[5]

Signaling Pathways and Experimental Workflows

Biosynthesis of 2,6-Diaminopurine (dZTP)

The metabolic pathway for producing dZTP in cyanophage S-2L is a sophisticated three-enzyme cascade that hijacks the host's nucleotide metabolism. The phage-encoded "Z-cluster" comprises the genes mazZ, purZ, and datZ.

dZTP_Biosynthesis cluster_host Host Nucleotide Pool cluster_phage Phage-Encoded Z-Cluster cluster_products Pathway Intermediates & Products dGTP dGTP MazZ MazZ ((d)GTP-specific diphosphohydrolase) dGTP->MazZ Substrate dATP dATP PurZ PurZ (Adenylosuccinate Synthetase Homolog) dATP->PurZ Energy Source (or ATP) DatZ DatZ (dATP-specific triphosphohydrolase) dATP->DatZ Targeted Degradation Aspartate Aspartate Aspartate->PurZ dGMP dGMP MazZ->dGMP Product dSMP dSMP PurZ->dSMP dA dA (degraded) DatZ->dA dGMP->PurZ dZMP dZMP dSMP->dZMP Host Enzymes (e.g., AdSS Lyase) dZDP dZDP dZMP->dZDP Host Kinases dZTP dZTP dZDP->dZTP Host Kinases DNA Replication DNA Replication dZTP->DNA Replication

Caption: Metabolic pathway for the biosynthesis of dZTP in cyanophage S-2L.

Logical Workflow for Z-Base Incorporation

The complete replacement of adenine with diaminopurine is ensured by a dual strategy: the production of dZTP and the simultaneous elimination of dATP. The phage's DNA polymerase (PrimPol) can incorporate both dATP and dZTP, making the removal of dATP by DatZ a critical step for genomic fidelity.[8]

Z_Incorporation_Logic start Phage Infection z_cluster Expression of Z-Cluster (purZ, mazZ, datZ) start->z_cluster dztp_synthesis dZTP Synthesis z_cluster->dztp_synthesis datp_depletion dATP Depletion (via DatZ) z_cluster->datp_depletion ntp_pool Modified dNTP Pool: High [dZTP], Low [dATP] dztp_synthesis->ntp_pool datp_depletion->ntp_pool primpol Non-specific PrimPol Polymerase ntp_pool->primpol replication Phage DNA Replication primpol->replication z_genome Progeny Phage with Z-T-G-C Genome replication->z_genome

Caption: Logical workflow ensuring the exclusive incorporation of Z-base into the S-2L genome.

Detailed Experimental Protocols

Cyanophage S-2L Propagation and DNA Isolation

This protocol is adapted from standard methodologies for cyanophage cultivation and phenol-chloroform DNA extraction.[9][10][11]

  • Host Cultivation: Culture Synechococcus sp. host strains (e.g., CB0101) in an appropriate medium such as SN15 at 22–25 °C under a 12:12 light:dark cycle with cool white light (20–30 μmol photons m⁻²s⁻¹).[10][11]

  • Phage Amplification: Inoculate an exponentially growing host culture with S-2L phage lysate at a multiplicity of infection (MOI) of approximately 1. Incubate under the same conditions until lysis is observed (typically 2-3 days).[12][13]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g for 15 minutes) to pellet cellular debris. Filter the supernatant through a 0.22 µm filter.[11]

  • Phage Precipitation (Optional, for concentration): Add PEG 8000 to a final concentration of 10% (w/v) and NaCl to 1 M. Incubate overnight at 4°C. Pellet the phage by centrifugation at 19,000 x g for 60 minutes. Resuspend the pellet in SM buffer (100 mM NaCl, 8 mM MgSO₄, 50 mM Tris-Cl pH 7.5).[9]

  • Nuclease Treatment: To remove contaminating host nucleic acids, treat the lysate/concentrate with DNase I (1 U/µL) and RNase A (10 µg/mL) for 1-2 hours at 37°C.[9]

  • Phage Lysis: Inactivate nucleases by adding EDTA to a final concentration of 20 mM. Add Proteinase K (to 100 µg/mL) and SDS (to 0.5%) and incubate at 56°C for 1.5 hours to digest the phage capsid.[9]

  • Phenol-Chloroform Extraction: Perform sequential extractions with equal volumes of phenol:chloroform:isoamyl alcohol (25:24:1), followed by chloroform:isoamyl alcohol (24:1) to remove proteins. Centrifuge at >12,000 x g for 5-10 minutes at 4°C for phase separation. Carefully transfer the upper aqueous phase to a new tube at each step.[14]

  • DNA Precipitation: Add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol to the final aqueous phase. Incubate at -20°C overnight.

  • DNA Pelleting and Washing: Centrifuge at maximum speed for 30 minutes at 4°C. Carefully decant the supernatant. Wash the DNA pellet twice with 70% ethanol.

  • Resuspension: Air-dry the pellet briefly and resuspend in TE buffer or nuclease-free water.

DNA Hydrolysis and Nucleoside Analysis by HPLC

This protocol outlines the enzymatic digestion of Z-containing DNA to its constituent deoxyribonucleosides for quantitative analysis.

  • Enzymatic Digestion: Digest ~1 µg of purified S-2L genomic DNA using a commercial nucleoside digestion mix (e.g., NEB #M0649S) or a combination of DNase I, Nuclease P1, and alkaline phosphatase according to manufacturer's instructions. This process breaks the phosphodiester backbone and removes phosphate groups to yield free deoxyribonucleosides.

  • HPLC System: Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., Thermo Scientific Hypersil ODS, 250 mm length, 4.6 mm ID, 3 µm particle size) and a UV detector set to 260 nm.[3]

  • Mobile Phases:

    • Solvent A: 20 mM ammonium acetate, pH 5.4.[3]

    • Solvent B: HPLC-grade methanol or acetonitrile.[3][12]

  • Gradient Elution: A typical gradient for separating the four deoxyribonucleosides (dZ, dG, dC, dT) is as follows, at a flow rate of 0.5 mL/min:

    • 0-16 min: Linear gradient from 0% to 25% Solvent B.[3]

    • 16-17 min: Linear gradient from 25% to 0% Solvent B.[3]

    • 17-30 min: Hold at 0% Solvent B (re-equilibration).[3]

  • Quantification: Prepare standard curves for dZ, dG, dC, and dT of known concentrations. Integrate the peak areas from the S-2L DNA hydrolysate chromatogram and calculate the molar ratios of each nucleoside by comparing to the standard curves.

Enzyme Activity Assays

This is a continuous spectrophotometric assay adapted for adenylosuccinate synthetase activity.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 100 mM KCl, 1 mM dGTP (or other substrate), 10 mM L-aspartate, and 1 mM GTP (or ATP/dATP).

  • Enzyme: Add purified PurZ enzyme to a final concentration of 0.1-1 µM.

  • Assay: The reaction catalyzed by PurZ does not directly result in a change in absorbance. Therefore, a coupled assay is required. Alternatively, a discontinuous assay can be performed where reactions are stopped at various time points with EDTA or acid, and the products (dSMP, GDP, Pi) are quantified by HPLC.

This assay monitors the release of inorganic phosphate or the conversion of dGTP to dGMP.

  • Reaction Mixture: Prepare a buffer containing 20 mM Tris-HCl pH 7.8, 50 mM NaCl, and 5 mM MgCl₂.[15] Add dGTP to a final concentration of 100 µM.[15]

  • Enzyme: Add purified MazZ to a final concentration of 2 µM.[15]

  • Assay Monitoring:

    • HPLC Method: At various time points (e.g., 5, 10, 30, 60 min), quench the reaction with 50 mM EDTA. Analyze the formation of dGMP and the disappearance of dGTP by reverse-phase HPLC.[6][15]

    • Phosphate Release: Alternatively, use a colorimetric assay (e.g., Malachite Green) to measure the release of inorganic pyrophosphate.

This assay monitors the hydrolysis of dATP.

  • Reaction Mixture: Prepare a buffer identical to the MazZ assay (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂). Add dATP as the substrate at various concentrations (e.g., 2-120 µM).

  • Enzyme: Add purified DatZ enzyme.

  • Assay Monitoring (HPLC): Quench reactions at different time points with EDTA and analyze the disappearance of dATP and the appearance of hydrolysis products (dADP, dAMP, dA) by HPLC. The literature indicates DatZ is a triphosphohydrolase, converting dATP directly to deoxyadenosine (dA) and triphosphate.[8]

Protein Crystallization

The following are generalized starting points for crystallization based on successful structure depositions. Optimal conditions require fine-tuning through screening.

  • Protein Preparation: Purify the target enzyme (PurZ, MazZ, or DatZ) to >95% homogeneity. Concentrate the protein to 5-20 mg/mL in a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is most common. Mix 1 µL of protein solution with 1 µL of reservoir solution and equilibrate against 500 µL of the reservoir solution.

  • Initial Screening: Use commercial sparse matrix screens (e.g., JCSG+, PACT premier) to broadly sample different precipitants, pH values, and additives.

  • Reported Conditions (for optimization):

    • DatZ (PDB: 6ZPA): Crystals were obtained from conditions including polyethylene glycol (PEG) as a precipitant. A common starting point would be screens containing various molecular weights of PEG (e.g., PEG 3350, PEG 4000) in a pH range of 6.5-8.5.

    • PurZ (PDB: 7ODX) & MazZ (PDB: 7ODY): These structures were also solved from crystals grown in PEG-based conditions. For example, a condition to test would be 20% w/v PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5.

Conclusion

The discovery of a fully functional Z-T-G-C genetic code in cyanophage S-2L has opened a new chapter in our understanding of the versatility of life's information storage system. The coordinated action of the Z-cluster enzymes—MazZ, PurZ, and DatZ—provides a robust and efficient pathway to synthesize dZTP while simultaneously eliminating the canonical dATP, ensuring the complete substitution of adenine. This technical guide consolidates the key quantitative data and experimental frameworks that have been instrumental in elucidating this novel biochemical system. The unique properties conferred by 2,6-diaminopurine, such as increased DNA stability and enzymatic resistance, present exciting opportunities for applications in synthetic biology, nanotechnology, and the development of novel therapeutics. Further research into the kinetics of the Z-cluster enzymes and the interaction of Z-DNA with other cellular machineries will undoubtedly continue to yield profound insights.

References

Enzymatic Synthesis of 2,6-Diaminopurine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of 2,6-diaminopurine (DAP) nucleosides represents a robust and highly efficient alternative to traditional chemical methods. Leveraging the specificity and catalytic power of enzymes, particularly purine nucleoside phosphorylases (PNPs), allows for the production of these valuable compounds under mild reaction conditions with high yields and stereoselectivity. This technical guide provides an in-depth overview of the core methodologies, presents quantitative data from various enzymatic systems, details experimental protocols, and illustrates the key pathways and workflows involved in the synthesis of 2,6-diaminopurine nucleosides.

Introduction

2,6-Diaminopurine nucleosides are a class of purine analogs with significant therapeutic potential, serving as prodrugs and active agents against viral infections and cancer. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) is a potent inhibitor of HIV and HBV replication.[1] Furthermore, these nucleosides are valuable intermediates in the synthesis of other modified nucleosides, such as guanosine derivatives, and are used in the construction of modified oligonucleotides.[1]

Conventional chemical synthesis of nucleosides is often complex, involving multiple protection and deprotection steps, and can lead to the formation of anomeric mixtures and environmental waste.[2] Enzymatic approaches, primarily utilizing nucleoside phosphorylases, offer a more streamlined and sustainable route. The core principle of this method is the transglycosylation reaction, where a pentose moiety is transferred from a donor nucleoside to the 2,6-diaminopurine base.

This guide will focus on the practical aspects of implementing enzymatic synthesis of 2,6-diaminopurine nucleosides, with a particular emphasis on whole-cell biocatalysis and the use of isolated purine nucleoside phosphorylases.

Enzymatic Pathways and Methodologies

The primary enzymatic route for the synthesis of 2,6-diaminopurine nucleosides is through a transglycosylation reaction. This can be achieved using either isolated enzymes or whole-cell biocatalysts.

Transglycosylation Reaction

The transglycosylation reaction is a one-pot synthesis that typically involves two key enzyme activities: a pyrimidine nucleoside phosphorylase (PyNP) or uridine phosphorylase (UP) and a purine nucleoside phosphorylase (PNP). The process begins with the phosphorolysis of a readily available and inexpensive pyrimidine nucleoside (e.g., uridine or thymidine) by PyNP/UP to generate an in situ source of α-(deoxy)ribose-1-phosphate. Subsequently, PNP catalyzes the reaction between this activated pentose and 2,6-diaminopurine to form the desired nucleoside.[3]

Transglycosylation_Pathway cluster_1 Uridine Uridine/ Thymidine R1P α-(Deoxy)ribose- 1-phosphate Uridine->R1P PyNP/UP Uracil Uracil/ Thymine DAP_nucleoside 2,6-Diaminopurine Nucleoside R1P->DAP_nucleoside PNP R1P->Uracil Pi2 Pi DAP_base 2,6-Diaminopurine DAP_base->R1P DAP_nucleoside->Pi2 Pi1 Pi

Diagram 1: One-pot, two-enzyme transglycosylation pathway.
Whole-Cell Biocatalysis

The use of whole microbial cells as biocatalysts is a cost-effective and efficient approach for nucleoside synthesis.[4][5] This method avoids the need for enzyme purification and provides a stable environment for the enzymes.[4][5] Often, microorganisms are engineered to co-express both the necessary PyNP and PNP enzymes, allowing for the entire transglycosylation reaction to occur within a single biocatalyst.[6]

Whole_Cell_Workflow Culture Microorganism Cultivation (e.g., E. coli) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Washing Cell Washing Harvest->Washing Biocatalyst Wet Cell Paste (Biocatalyst) Washing->Biocatalyst Reaction Enzymatic Reaction (Transglycosylation) Biocatalyst->Reaction Separation Biocatalyst Separation (Centrifugation) Reaction->Separation Purification Product Purification (e.g., HPLC) Separation->Purification Product Pure 2,6-Diaminopurine Nucleoside Purification->Product

Diagram 2: General workflow for whole-cell biocatalysis.
Isolated Enzyme Systems and Immobilization

For some applications, the use of purified enzymes is preferred to avoid potential side reactions from other cellular components. Furthermore, immobilizing the enzymes on a solid support can enhance their stability and allow for their reuse, which is particularly advantageous for continuous manufacturing processes.[7][8]

Enzyme_Immobilization_Workflow Expression Enzyme Overexpression (e.g., in E. coli) Lysis Cell Lysis Expression->Lysis Purification Enzyme Purification (e.g., Chromatography) Lysis->Purification PureEnzyme Purified PNP/PyNP Purification->PureEnzyme Immobilization Immobilization on Support (e.g., Agarose Beads) PureEnzyme->Immobilization ImmobilizedEnzyme Immobilized Biocatalyst Immobilization->ImmobilizedEnzyme Reaction Packed-Bed or Batch Reactor ImmobilizedEnzyme->Reaction Reuse Catalyst Recovery & Reuse Reaction->Reuse Reuse->Reaction

Diagram 3: Workflow for isolated and immobilized enzymes.

Data Presentation

The efficiency of the enzymatic synthesis of 2,6-diaminopurine nucleosides is influenced by several factors, including the choice of biocatalyst, substrate concentrations, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Synthesis of 2,6-Diaminopurine Deoxyriboside (dDAPR)
BiocatalystDonor NucleosideDAP Conc. (mM)Donor Conc. (mM)Temp. (°C)pHTime (h)Yield/Conversion (%)Reference
E. coli (TAD)Thymidine3030507.52>90 (Conversion)[6]
E. coli (DAD)Thymidine3030507.52>90 (Conversion)[6]
E. coli (DAD)ThymidineN/AN/AN/AN/AN/A40.2 (Yield)[2]
E. coli (TDA)ThymidineN/AN/AN/AN/AN/A51.8 (Yield)[2]
Table 2: Synthesis of 2,6-Diaminopurine Riboside (DAPR)
BiocatalystDonor NucleosideDAP Conc. (mM)Donor Conc. (mM)Temp. (°C)pHTime (h)Yield/Conversion (%)Reference
E. coli (TUD)Uridine3030507.52>90 (Conversion)[6]
E. coli (DUD)Uridine3030507.52>90 (Conversion)[6]
E. coli (TDU)UridineN/AN/AN/AN/AN/A88.2 (Yield)[2]
E. coli (DUD)UridineN/AN/AN/AN/AN/A58.0 (Yield)[2]
T. thermophilus PNP & G. thermoglucosidasius PyNPUridine12N/AN/AN/A95.3 (Yield)[7]
Table 3: Synthesis of Other 2,6-Diaminopurine Nucleosides
ProductBiocatalystDonor NucleosideDAP Conc. (mM)Donor Conc. (mM)Temp. (°C)pHTime (h)Yield/Conversion (%)Reference
DAPAraE. cloacaeAra-Uridine721607.048~70 (Yield)[1]
ddDAPRE. cloacaeddUridine721607.048~80 (Yield)[1]
Table 4: Kinetic Parameters of Purine Nucleoside Phosphorylase
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human PNP (Asn243Asp mutant)2,6-Diaminopurine (for riboside synthesis)N/AN/A1.4 x 106[8]

N/A: Not available in the cited literature.

Experimental Protocols

Protocol for Whole-Cell Biocatalyst Preparation

This protocol is a generalized procedure based on methodologies for preparing E. coli whole-cell biocatalysts.[6]

  • Pre-cultivation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate at 37°C with shaking (e.g., 200 rpm) for 12-16 hours.

  • Main Culture: Transfer the pre-culture to a larger volume of LB medium (e.g., 500 mL in a 2L flask) with the corresponding antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, or lactose to a concentration above 0.5 mmol/L.[6] Continue to incubate the culture at a lower temperature (e.g., 20-30°C) for an additional 12-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Repeat the centrifugation and washing step.

  • Biocatalyst: The resulting wet cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Protocol for Enzymatic Synthesis of 2,6-Diaminopurine Nucleosides using Whole Cells

This protocol is adapted from studies on the synthesis of DAPR and dDAPR.[1][6]

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:

    • 2,6-diaminopurine (e.g., 30 mM)

    • Donor nucleoside (e.g., uridine or thymidine, 30 mM)

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Initiation of Reaction: Add the prepared whole-cell biocatalyst (e.g., 0.5% v/v wet cells) to the reaction mixture.[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with constant stirring or shaking.[6]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 1, 2, 4, 8 hours). Stop the reaction in the aliquots by adding a quenching agent (e.g., methanol or perchloric acid) and analyze by HPLC.

  • Termination and Product Isolation: Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging the mixture to remove the cell catalyst. The supernatant containing the product can then be subjected to purification.

Protocol for HPLC Analysis of Reaction Mixture

This is a general protocol for the analysis of 2,6-diaminopurine and its nucleosides.[1]

  • Sample Preparation: Centrifuge the reaction aliquot to pellet the cells. Dilute the supernatant with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of a buffer (e.g., 0.15 M ammonium dihydrogen phosphate, pH 6.0) and an organic solvent (e.g., methanol/acetonitrile).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 254 nm or 260 nm.[1]

    • Temperature: Room temperature or controlled at a specific temperature (e.g., 55°C).

  • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the substrate and product peaks by comparing their retention times and peak areas with those of known standards.

Conclusion

The enzymatic synthesis of 2,6-diaminopurine nucleosides offers a highly attractive and sustainable manufacturing route for these pharmaceutically important compounds. Both whole-cell biocatalysis and the use of isolated, potentially immobilized, enzymes have demonstrated high conversion rates and yields. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, optimize, and implement enzymatic synthesis strategies for 2,6-diaminopurine nucleosides. Future advancements in protein engineering to enhance the stability and substrate scope of nucleoside phosphorylases will likely further expand the utility of this powerful biocatalytic approach.

References

physical and chemical properties of 2,6-diaminopurine arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine arabinoside (ara-DAP) is a synthetic purine nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and drug development. Structurally similar to naturally occurring nucleosides, it consists of the purine base 2,6-diaminopurine linked to an arabinose sugar moiety. This unique structure confers upon it distinct physical, chemical, and biological properties, making it a valuable molecule for antiviral and anticancer research. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

Physical and Chemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₄N₆O₄[1]
Molecular Weight 282.26 g/mol [1]
Appearance Solid[1]
Melting Point 286-290 °C[1]
Optical Activity [α]22/D +28.5° (c = 0.5% in HCl)[1]
UV λmax (pH 1) 253, 290 nm[2]
UV λmax (pH 11) 257, 279 nm[2]
Solubility and pKa
PropertyValueReference
Solubility in Water Slightly soluble[3]
Water Solubility of 2,6-diaminopurine (parent base) 2.38 g/L at 20 °C[4]
pKa (Strongest Acidic, predicted for 2,6-diaminopurine) 11.84[3]
pKa (Strongest Basic, predicted for 2,6-diaminopurine) 5.43[3]
pKa of 2,6-diaminopurine riboside 5.4[5]

Metabolic Pathway

This compound is recognized as a prodrug. Its primary metabolic conversion is mediated by the enzyme adenosine deaminase (ADA). This enzymatic deamination results in the formation of an arabinofuranosyl guanine analog, which is the active antiviral agent.

metabolic_pathway DAP_ara This compound G_ara Arabinofuranosyl Guanine DAP_ara->G_ara Deamination ADA Adenosine Deaminase (ADA) ADA->DAP_ara

Caption: Metabolic conversion of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of 2,6-Diamino-9-(β-D-arabinofuranosyl)purine

A common method for the synthesis of this compound involves the deprotection of a precursor molecule. The following is a representative protocol[2]:

Materials:

  • Protected this compound precursor

  • Liquid ammonia

  • Sodium metal

  • Ammonium chloride

  • Benzene

  • Water

  • Acetic acid

Procedure:

  • To 1 gram of the protected precursor, add 200 mL of liquid ammonia.

  • Add small pieces of sodium metal until a persistent blue color is observed (approximately 350 mg of sodium).

  • Discharge the blue color by adding a few crystals of ammonium chloride.

  • Evaporate the ammonia under a stream of nitrogen.

  • Triturate the residue with 50 mL of benzene.

  • Dissolve the insoluble residue in a few milliliters of water and neutralize with acetic acid.

  • Recrystallize the resulting product from water to obtain 2,6-diamino-9-(β-D-arabinofuranosyl)purine.

Enzymatic Assay for Adenosine Deaminase (ADA) Activity

The metabolic conversion of this compound can be monitored using an enzymatic assay for adenosine deaminase. A general protocol for a colorimetric ADA assay is outlined below[6][7][8]:

Principle: Adenosine deaminase catalyzes the deamination of adenosine (or its analogs like ara-DAP) to inosine (or the corresponding inosine analog). In this assay, the product is further converted in a series of enzymatic steps that ultimately produce a colored product or a product that can be measured by UV absorbance.

Materials:

  • ADA Assay Buffer

  • Substrate solution (adenosine or this compound)

  • ADA Convertor

  • ADA Developer

  • Inosine Standard

  • 96-well UV-transparent plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare tissue or cell lysates in cold ADA Assay Buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.

  • Standard Curve: Prepare a series of inosine standards in ADA Assay Buffer.

  • Reaction Setup:

    • Add samples and standards to the wells of a 96-well plate.

    • Prepare a Reaction Mix containing the substrate, ADA Convertor, and ADA Developer in ADA Assay Buffer.

    • Add the Reaction Mix to the sample and standard wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 550 nm for a colorimetric assay or 293 nm for a UV-based assay) in kinetic or endpoint mode.

  • Calculation: Calculate the ADA activity in the samples based on the standard curve.

ada_assay_workflow cluster_prep Sample and Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Cell/Tissue Lysate add_to_plate Add Samples and Standards to 96-well Plate prep_sample->add_to_plate prep_standards Prepare Inosine Standards prep_standards->add_to_plate prep_reaction_mix Prepare Reaction Mix (Substrate, Convertor, Developer) add_reaction_mix Add Reaction Mix to Wells prep_reaction_mix->add_reaction_mix add_to_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate measure Measure Absorbance incubate->measure plot_curve Plot Standard Curve measure->plot_curve calculate Calculate ADA Activity plot_curve->calculate

Caption: Workflow for a typical adenosine deaminase activity assay.

LC-MS/MS Method for Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying nucleoside analogues like this compound in biological matrices. A general protocol is provided below, which can be adapted for specific instrumentation and sample types[9][10][11].

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Formic acid or other mobile phase additives

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Biological matrix (e.g., plasma)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard.

    • Add a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for analysis.

  • LC Separation:

    • Inject the prepared sample onto a C18 column.

    • Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_quant Data Quantification add_is Add Internal Standard to Plasma precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifuge precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject Inject onto C18 Column collect_supernatant->inject separate LC Gradient Elution inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calculate_ratio Calculate Analyte/IS Ratio integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify

Caption: General workflow for LC-MS/MS quantification.

Conclusion

This compound is a promising nucleoside analogue with significant potential in therapeutic research. This guide has provided a detailed overview of its key physical and chemical properties, its metabolic activation pathway, and standardized protocols for its synthesis and analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this important compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Diaminopurine Arabinoside in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine arabinoside (araD) is a modified nucleoside that offers significant advantages in the synthesis of oligonucleotides for therapeutic and diagnostic applications. It combines the duplex-stabilizing properties of 2,6-diaminopurine (DAP) with the nuclease resistance and unique conformational characteristics conferred by the arabinose sugar moiety. This document provides detailed application notes and protocols for the incorporation of araD into synthetic oligonucleotides.

The DAP base, an analog of adenine, forms three hydrogen bonds with thymine (T) or uracil (U), in contrast to the two bonds in a standard adenine-thymine/uracil base pair. This results in a significant increase in the thermal stability of nucleic acid duplexes.[1] The arabinose sugar, a C2' epimer of ribose, pre-organizes the oligonucleotide into an A-form helical geometry, which can enhance binding to RNA targets and increase resistance to nuclease degradation.[2] These properties make araD-modified oligonucleotides promising candidates for antisense therapies, siRNA, and diagnostic probes.

Key Advantages of Incorporating araD

  • Enhanced Duplex Stability: The additional hydrogen bond formed by the DAP base significantly increases the melting temperature (Tm) of DNA and RNA duplexes, allowing for stronger and more specific target binding.[1][3]

  • Increased Nuclease Resistance: The arabinose sugar conformation provides steric hindrance to nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[2][4]

  • Improved Target Affinity for RNA: The A-form geometry induced by the arabinose sugar is compatible with RNA structure, leading to enhanced affinity for RNA targets.[2]

  • Potentially Reduced Off-Target Effects: Higher binding affinity can allow for the use of shorter oligonucleotides, which may reduce the likelihood of off-target binding.

Applications

The unique properties of araD make it a valuable modification for a range of applications:

  • Antisense Oligonucleotides (ASOs): The high affinity and nuclease resistance of araD-containing ASOs can lead to more potent and durable gene silencing. The A-form helix is particularly advantageous for targeting mRNA.[2][5]

  • siRNA Duplexes: Incorporating araD can enhance the stability and activity of siRNA duplexes, potentially improving their RNA interference (RNAi) efficiency.

  • Diagnostic Probes: The increased thermal stability allows for the design of shorter, more specific probes for applications such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR).

  • RNA Editing: Oligonucleotides containing modified bases can be designed to recruit endogenous enzymes like Adenosine Deaminases Acting on RNA (ADARs) for site-directed RNA editing, a promising therapeutic strategy.[6][7]

Data Presentation: Thermodynamic Stability

The incorporation of a DAP nucleoside in place of adenine has a measurable impact on the thermodynamic stability of oligonucleotide duplexes. The following tables summarize the change in melting temperature (ΔTm) observed in studies using the 2'-deoxyribose version of DAP, which is expected to be comparable to araD in terms of base pairing.

Table 1: Change in Melting Temperature (ΔTm) per DAP Substitution in a DNA:DNA Duplex

Sequence ContextΔTm per Substitution (°C)Reference
Internal A to DAP+1 to +2Cheong, et al. (1988)

Note: The exact ΔTm is sequence-dependent.[8]

Table 2: Comparative Stability of Base Pairs Involving 2,6-Diaminopurine (D)

Base PairRelative StabilityReference
D:TMore stable than A:TCheong, et al. (1988)
D:ADestabilizingCheong, et al. (1988)
D:GDestabilizingCheong, et al. (1988)
D:CDestabilizingCheong, et al. (1988)

Experimental Protocols

Protocol 1: Synthesis of araD Phosphoramidite

The synthesis of the araD phosphoramidite is a multi-step process that requires expertise in nucleoside chemistry. A key challenge is the differential protection of the two amino groups of the DAP base.[9] While several strategies exist, a common approach involves the use of protecting groups that can be removed under conditions compatible with standard oligonucleotide deprotection. A more recent and efficient method involves a postsynthetic conversion from a 2-fluoro-6-aminopurine arabinoside precursor, which avoids the need for protecting the N6-amino group.[9]

General Steps for Traditional Phosphoramidite Synthesis:

  • Protection of Amino Groups: The N2 and N6 amino groups of this compound are protected. Different reactivities of the two amines can make this step challenging. Common protecting groups include benzoyl (Bz), isobutyryl (iBu), or phenoxyacetyl (Pac).[9][10]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.

A detailed, optimized synthesis protocol should be obtained from a specialized chemical supplier or developed by medicinal chemists.

Protocol 2: Solid-Phase Synthesis of araD-Containing Oligonucleotides

This protocol assumes the use of a standard automated DNA/RNA synthesizer and commercially available reagents. The araD phosphoramidite is incorporated using the same cycle as standard A, C, G, and T phosphoramidites.

Materials:

  • araD phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, DCI)

  • Oxidizer solution (Iodine/water/pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure (Standard Phosphoramidite Cycle):

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treatment with the deblocking solution.

  • Coupling: The araD phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 3: Deprotection and Cleavage

The choice of deprotection conditions depends on the protecting groups used for the araD nucleoside and any other modified bases in the sequence.

Standard Deprotection (for Bz or iBu protected araD):

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the bases and the cyanoethyl groups from the phosphates.

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

Mild Deprotection (if sensitive modifications are present):

  • For phenoxyacetyl (Pac) protected bases, deprotection can often be achieved with milder conditions, such as treatment with 0.05 M potassium carbonate in methanol at room temperature for 4-6 hours.[11]

  • Alternatively, AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used for rapid deprotection (e.g., 10 minutes at 65°C), but compatibility with araD protecting groups must be confirmed.[12]

Protocol 4: Purification of araD-Containing Oligonucleotides

High-performance liquid chromatography (HPLC) is the recommended method for purifying araD-modified oligonucleotides to ensure high purity for downstream applications.

Reverse-Phase HPLC (RP-HPLC):

  • DMT-On Purification: If the final DMT group was left on during synthesis ("DMT-on"), the full-length product will be significantly more hydrophobic than truncated failure sequences.

    • Resuspend the crude, deprotected oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium acetate, TEAA).

    • Inject the sample onto a reverse-phase column (e.g., C18).

    • Elute with a gradient of acetonitrile in the mobile phase.

    • Collect the DMT-on peak.

    • Treat the collected fraction with 80% acetic acid to remove the DMT group.

    • Desalt the final product using a suitable method like ethanol precipitation or a desalting column.

  • DMT-Off Purification: Purification can also be performed after the DMT group has been removed. Resolution may be lower, especially for longer oligonucleotides.

Anion-Exchange HPLC (AEX-HPLC):

  • This method separates oligonucleotides based on the number of phosphate groups (i.e., length). It is effective for resolving full-length products from shorter failure sequences.

  • Elution is typically performed with a salt gradient (e.g., NaCl or NaBr).

Visualizations

Diagram 1: Key Structural Features of araD

Caption: Logical relationship between araD components and their properties.

Diagram 2: Standard Phosphoramidite Synthesis Cycle for araD Incorporation

phosphoramidite_cycle start Start: Oligo on Solid Support (5'-OH free) deblock 1. Deblocking (Remove DMT) couple 2. Coupling (Add araD Phosphoramidite) deblock->couple Activator cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize oxidize->deblock Repeat for next cycle end_cycle Chain Elongated by one araD oxidize->end_cycle Final Cycle

Caption: Workflow for araD incorporation via phosphoramidite chemistry.

Diagram 3: Application Workflow for araD-Modified Antisense Oligonucleotides

ASO_workflow design 1. ASO Design (Incorporate araD for high affinity) synthesis 2. Oligonucleotide Synthesis (Phosphoramidite Chemistry) design->synthesis purification 3. Purification (HPLC) synthesis->purification delivery 4. Cellular Delivery (e.g., LNP, GalNAc conjugation) purification->delivery binding 5. Hybridization (ASO binds to target mRNA) delivery->binding silencing 6. Gene Silencing (RNase H cleavage or steric block) binding->silencing

Caption: Conceptual workflow for developing araD-based antisense drugs.

References

Application Notes and Protocols for Transglycosylation Using Bacterial Whole Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglycosylation is a powerful enzymatic method for the synthesis of glycosides, including valuable nucleoside analogues used in antiviral and anticancer therapies. This process involves the transfer of a glycosyl group from a donor molecule to an acceptor molecule, catalyzed by glycosyltransferases or nucleoside phosphorylases. The use of whole bacterial cells as biocatalysts for transglycosylation offers significant advantages over purified enzymes, including reduced costs associated with enzyme purification, enhanced enzyme stability, and the potential for cofactor regeneration in situ. This document provides detailed protocols for the synthesis of nucleosides using whole Escherichia coli cells co-expressing purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP).

Principle of the Two-Enzyme System

The synthesis of a target purine nucleoside (or vice versa) is achieved through a transglycosylation reaction where a sugar moiety is transferred from a pyrimidine nucleoside (the donor) to a purine base (the acceptor). This process is mediated by the coordinated action of two enzymes:

  • Pyrimidine Nucleoside Phosphorylase (PyNP) or Uridine Phosphorylase (UP): This enzyme catalyzes the phosphorolysis of the donor nucleoside (e.g., uridine or thymidine) to generate an activated sugar phosphate (ribose-1-phosphate or deoxyribose-1-phosphate) and the corresponding pyrimidine base.

  • Purine Nucleoside Phosphorylase (PNP): This enzyme then utilizes the activated sugar phosphate to glycosylate the acceptor purine base, forming the desired purine nucleoside.

The use of whole E. coli cells engineered to co-express these enzymes provides a robust and efficient system for this biocatalytic process.[1][2]

Experimental Workflow

The overall workflow for whole-cell transglycosylation for nucleoside synthesis is depicted in the following diagram.

Transglycosylation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Transglycosylation Reaction cluster_analysis Analysis and Purification start Transformation of E. coli culture Cultivation and Induction start->culture Inoculation harvest Cell Harvesting and Washing culture->harvest Centrifugation reaction_setup Reaction Mixture Preparation harvest->reaction_setup Addition of Whole-Cell Catalyst incubation Incubation reaction_setup->incubation Temperature & Shaking termination Reaction Termination incubation->termination Heating monitoring Reaction Monitoring (TLC/HPLC) termination->monitoring purification Product Purification monitoring->purification Scale-up characterization Product Characterization purification->characterization Spectroscopy

Caption: Experimental workflow for whole-cell transglycosylation.

Detailed Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the preparation of E. coli cells co-expressing purine and pyrimidine nucleoside phosphorylases.

1. Transformation of E. coli

  • Thaw a tube of competent E. coli cells (e.g., BL21(DE3)) on ice for 10 minutes.[3]

  • Add 1-5 µL of plasmid DNA containing the genes for the desired nucleoside phosphorylases to the cell mixture.[3]

  • Gently mix by flicking the tube and incubate on ice for 30 minutes.[3]

  • Heat shock the cells at 42°C for exactly 10 seconds.[3]

  • Immediately place the tube on ice for 5 minutes.[3]

  • Add 950 µL of room temperature LB or SOB medium.

  • Incubate at 37°C for 60 minutes with shaking (250 rpm).[3]

  • Spread 50-100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

2. Cultivation and Induction

  • Inoculate a single colony from the agar plate into 5 mL of LB medium with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (250 rpm).

  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) and grow at 37°C with shaking.

  • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM or lactose to a final concentration above 0.5 mmol/L.[1]

  • Continue to incubate the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.

3. Cell Harvesting and Washing

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Wash the cells by repeating the centrifugation and resuspension step twice.

  • The resulting wet cell paste can be used directly as the whole-cell biocatalyst or stored at -20°C for future use.

Protocol 2: Whole-Cell Transglycosylation Reaction

This protocol outlines the general procedure for the synthesis of a target nucleoside.

1. Reaction Mixture Preparation

  • Prepare a reaction mixture in a suitable vessel (e.g., a screw-capped tube or a small flask). The standard reaction mixture consists of:

    • Donor Nucleoside (e.g., uridine or thymidine): 30 mmol/L[1]

    • Acceptor Base: 30 mmol/L[1]

    • Potassium Phosphate Buffer (50 mM, pH 7.0-7.5)[1]

    • Whole-Cell Biocatalyst: 0.5% (w/v) wet cells[1]

  • The total reaction volume can be scaled as needed.

2. Incubation

  • Incubate the reaction mixture at a controlled temperature, typically between 45°C and 60°C, with shaking.[4]

  • The optimal temperature may vary depending on the specific enzymes and substrates used.

3. Reaction Termination

  • Terminate the reaction by heating the mixture at 95-100°C for 5-10 minutes to denature the enzymes.[5]

  • Centrifuge the mixture to pellet the cell debris.

  • The supernatant containing the product, unreacted substrates, and byproducts is then collected for analysis and purification.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and yields for the synthesis of different nucleosides using whole-cell biocatalysts.

Target NucleosideDonor NucleosideAcceptor BaseBacterial StrainTemperature (°C)pHReaction Time (h)Conversion Yield (%)Reference
2,6-Diaminopurine RibosideUridine2,6-DiaminopurineE. coli (co-expressing TUD)507.52>90[1]
2,6-Diaminopurine DeoxyribosideThymidine2,6-DiaminopurineE. coli (co-expressing TAD)507.52>90[1]
2'-DeoxyadenosineThymidineAdenineE. coli BL21457.00.594[4]
AdenosineUridineAdenineE. coli BL21Not specified7.00.595[4]
Vidarabine (ara-A)ara-UridineAdenineE. coli BL21607.02671
Fludarabine (ara-F)ara-Uridine2-FluoroadenineE. coli BL21607.01458

Analytical and Purification Protocols

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of the transglycosylation reaction.

1. Sample Preparation

  • Withdraw a small aliquot (5-10 µL) of the reaction mixture at different time points.

  • Centrifuge to remove cells.

2. TLC Analysis

  • Spot 1-2 µL of the supernatant onto a silica gel 60 TLC plate.[5]

  • Also spot standards of the donor nucleoside, acceptor base, and expected product for comparison.

  • Develop the chromatogram in a suitable solvent system, such as butanol:acetic acid:water (50:25:25, v/v/v).[5]

  • Dry the plate and visualize the spots under UV light (254 nm).[6]

  • Alternatively, the plate can be stained using a suitable reagent like 1-naphthol spray followed by heating.[5]

Protocol 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used for accurate quantification of substrates and products.

1. Sample Preparation

  • Dilute the reaction supernatant with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.[7]

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).[9]

  • Flow Rate: 0.5-1.0 mL/min.[7]

  • Detection: UV absorbance at a wavelength where the nucleosides have strong absorbance (e.g., 260 nm).[7]

  • Quantification: Calculate the concentration of each component by comparing the peak areas with those of known standards.

Protocol 5: Product Purification

The target nucleoside can be purified from the reaction mixture using column chromatography.

1. Sample Preparation

  • After reaction termination and centrifugation, the supernatant is collected.

  • The supernatant can be concentrated under reduced pressure.

2. Column Chromatography

  • Pack a column with a suitable stationary phase, such as silica gel or a reverse-phase material.[10]

  • Load the concentrated sample onto the column.

  • Elute the column with an appropriate solvent system. The polarity of the solvent can be adjusted to achieve separation of the product from unreacted substrates and byproducts.[10]

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Pool the pure fractions and evaporate the solvent to obtain the purified nucleoside.

Troubleshooting

IssuePossible CauseSuggested Solution
Low product yield Inefficient enzyme expressionOptimize induction conditions (IPTG/lactose concentration, temperature, time).
Suboptimal reaction conditionsOptimize pH, temperature, and substrate concentrations.[11][12]
Enzyme inhibition by product or byproductConsider in-situ product removal or use of a fed-batch system.
Incomplete substrate conversion Insufficient catalyst amountIncrease the concentration of whole cells in the reaction mixture.
Reaction has not reached equilibriumIncrease the incubation time.
Difficulty in product purification Similar retention times of product and substratesOptimize the mobile phase composition and gradient for HPLC or the eluent for column chromatography.
Presence of interfering cellular componentsPerform a pre-purification step, such as solid-phase extraction.[13]

Conclusion

Whole-cell biocatalysis using genetically engineered E. coli presents a cost-effective and efficient platform for the synthesis of nucleoside analogues. The protocols provided herein offer a comprehensive guide for researchers to implement this technology. Optimization of the various parameters outlined will be crucial for achieving high yields of the desired products for applications in drug discovery and development.

References

Application Notes: 2,6-Diaminopurine (DAP) for the Treatment of Genetic Diseases via Nonsense Mutation Readthrough

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 10-15% of all inherited genetic diseases.[1][2][3] These mutations lead to the production of truncated, nonfunctional proteins. One promising therapeutic strategy is the use of small molecules that induce ribosomal readthrough of the PTC, allowing for the synthesis of a full-length, functional protein.[3][4] 2,6-Diaminopurine (DAP), a naturally occurring purine analog, has been identified as a highly potent and specific corrector of UGA nonsense mutations, presenting a promising therapeutic candidate for a subset of genetic disorders with low associated toxicity.[2][4][5]

Mechanism of Action

2,6-Diaminopurine exerts its therapeutic effect by promoting the translational readthrough of UGA premature stop codons. The mechanism is not based on direct interaction with the ribosome but rather through the inhibition of a key tRNA-modifying enzyme.

  • Inhibition of FTSJ1: DAP acts as an inhibitor of FTSJ1, a tRNA-specific 2′-O-methyltransferase.[1][2][4]

  • tRNA Modification: The FTSJ1 enzyme is responsible for the 2'-O-methylation of cytosine at position 34 in the anticodon loop of tryptophan tRNA (tRNATrp).[1][2][6]

  • Promoting Readthrough: By inhibiting FTSJ1, DAP prevents this modification. The resulting unmodified tRNATrp has a higher propensity to misread the UGA stop codon, leading to the insertion of a tryptophan residue at the site of the PTC.[3][4]

  • Restoration of Protein Synthesis: This readthrough event allows the ribosome to continue translation, resulting in the synthesis of a full-length protein and potentially restoring its biological function.[3] Studies have confirmed the exclusive incorporation of tryptophan at the UGA position following DAP treatment.[7]

DAP_Mechanism_of_Action cluster_0 Normal Translation Termination at UGA PTC cluster_1 DAP-Induced Readthrough mRNA_normal mRNA with UGA PTC Ribosome_normal Ribosome mRNA_normal->Ribosome_normal binds RF_normal Release Factor Ribosome_normal->RF_normal recruits TruncatedProtein Truncated Protein RF_normal->TruncatedProtein causes release of DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 Enzyme DAP->FTSJ1 inhibits tRNA_mod Modified tRNA-Trp FTSJ1->tRNA_mod modifies tRNA_unmod Unmodified tRNA-Trp Ribosome_dap Ribosome tRNA_unmod->Ribosome_dap binds to A-site FullProtein Full-Length Protein Ribosome_dap->FullProtein synthesizes mRNA_dap mRNA with UGA PTC mRNA_dap->Ribosome_dap

Caption: Mechanism of DAP-induced UGA readthrough.

Applications in Specific Genetic Diseases

DAP's specificity for UGA codons makes it a candidate for any genetic disease caused by this type of nonsense mutation.

  • Cystic Fibrosis (CF): CF is caused by mutations in the CFTR gene. DAP has been shown to correct UGA nonsense mutations in the CFTR gene and restore its function in various models, including a new CF mouse model, patient-derived intestinal organoids, and cells from CF patients.[5][8][9] The restoration of CFTR function has been demonstrated to reach clinically relevant levels in some cases.[5][9]

  • Hemophilia A: This bleeding disorder is caused by mutations in the F8 gene. For patients with UGA nonsense mutations, DAP is considered a promising drug candidate.[3] In cell-based assays, DAP treatment resulted in FVIII co-factor activities reaching over 2% of wild-type levels, with some mutants achieving 10-15%, a level that could significantly improve clinical outcomes.[3]

  • Other Potential Applications: Given that nonsense mutations account for about 10% of genetic disease cases, DAP could be applicable to other conditions like Duchenne muscular dystrophy, epidermolysis bullosa, and certain cancers involving tumor suppressor genes with UGA PTCs (e.g., TP53).[1][2][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of 2,6-Diaminopurine

Assay System Target Gene (Mutation) Metric Result Reference
HeLa Cells Luciferase Reporter (UGA) Readthrough Activity Dose-dependent increase, significantly higher than G418 [1]
Calu-6 Cells Endogenous TP53 (UGA) p53 Protein Restoration Dose-dependent restoration of full-length p53 [2][6]
CF Patient Organoids Endogenous CFTR (W1282X) CFTR Function (Swelling) Dose-dependent restoration, greater effect than G418 or ELX-02 [4]

| HEK293 Cells | FVIII-Luciferase Fusion (UGA) | FVIII Activity | Restoration to 2-15% of wild-type levels |[3] |

Table 2: In Vivo Pharmacokinetic Parameters of 2,6-Diaminopurine in Mice

Parameter Route Dose Measurement Result Reference
Plasma Clearance Intravenous 8.1 mg/kg Plasma Concentration Rapidly decreases, undetectable after 2 hours [11]
Plasma Stability Incubation N/A Stability over 2 hours Very stable, no degradation observed [11]
Biodistribution Oral 29 mg/kg Tissue Concentration Distributed to lung, muscle, brain, and small intestine [9]

| In Vivo Efficacy | Oral | 1 mg/day | Tumor Volume (Calu-6 xenograft) | Significantly decreased tumor growth vs. control |[7] |

Experimental Protocols

Detailed protocols are essential for the evaluation of readthrough compounds like DAP.

This protocol is used to quantify the readthrough efficiency of a specific nonsense codon in a controlled cellular context.

Luciferase_Workflow start Start: Seed Cells (e.g., HeLa, HEK293) transfect Transfect with Plasmid (Luciferase gene with UGA PTC) start->transfect incubate1 Incubate (24h) transfect->incubate1 treat Treat with DAP (Dose range + Controls) incubate1->treat incubate2 Incubate (24-48h) treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Analyze Data (Normalize to control) measure->analyze end End: Quantify Readthrough analyze->end

Caption: Workflow for Luciferase-based readthrough assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate to achieve ~70-80% confluency on the day of transfection.

  • Transfection: Transfect cells with a reporter plasmid containing a luciferase gene interrupted by a UGA nonsense codon.[1] A control plasmid with a wild-type luciferase gene should be used for normalization.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DAP (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418).[1]

  • Incubation: Incubate the cells for an additional 24 to 48 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's protocol.[12]

  • Data Analysis: Calculate readthrough efficiency as the ratio of luciferase activity from the PTC-containing vector to the wild-type vector, after subtracting background from mock-transfected cells.

This assay provides a functional readout for CFTR activity in 3D intestinal organoids.[9]

FIS_Assay_Workflow start Start: Culture Patient-Derived Intestinal Organoids seed Seed 30-80 Organoids per well in Matrigel (96-well plate) start->seed treat Treat with DAP (e.g., 24 hours) seed->treat stimulate Add Forskolin Cocktail to activate CFTR treat->stimulate image Live-Cell Imaging (Confocal Microscopy, t=0 to t=6h) stimulate->image quantify Quantify Organoid Area over time using image analysis software image->quantify analyze Calculate Area Under the Curve (AUC) as a measure of swelling quantify->analyze end End: Determine CFTR Function analyze->end

Caption: Workflow for Forskolin-Induced Swelling (FIS) assay.

Methodology:

  • Organoid Culture: Culture intestinal organoids derived from patient biopsies in a basement membrane matrix (e.g., Matrigel).[13]

  • Plating: Seed 30-80 organoids per well into a 96-well plate.

  • Treatment: Pre-incubate the organoids with DAP or control compounds for 18-24 hours to allow for the restoration of CFTR protein expression.[13]

  • Assay: Replace the medium with a solution containing forskolin (a CFTR activator) and a live-cell stain (e.g., Calcein green).[13][14]

  • Imaging: Immediately begin live-cell confocal microscopy, capturing images at regular intervals (e.g., every 30-60 minutes) for several hours at 37°C.[13][15]

  • Quantification: Use image analysis software to measure the change in the cross-sectional area of each organoid over time.[16]

  • Data Analysis: The swelling response, indicative of functional CFTR-mediated ion and water transport, is quantified by calculating the area under the curve (AUC).[14] Compare the AUC of DAP-treated organoids to vehicle-treated and positive controls.

Safety and Toxicity Profile

Preclinical studies have consistently reported that 2,6-diaminopurine exhibits low toxicity both in vitro and in vivo.[2][4] In mouse studies, no significant toxicity was observed, and DAP did not alter blood composition or impair vascular integrity.[1] This favorable safety profile makes it a strong candidate for further development as a therapeutic for chronic genetic diseases.[2][4]

References

Methods for Incorporating 2,6-Diaminopurine into Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (DAP), a non-canonical purine nucleobase, offers significant advantages in the design and application of synthetic oligonucleotides. By forming three hydrogen bonds with its complementary base, thymine (T), DAP enhances the thermal stability of DNA duplexes, a property highly valuable in various molecular biology and therapeutic applications.[1] This modification can lead to improved hybridization affinity and specificity, making DAP-containing oligonucleotides promising candidates for use as antisense agents, siRNAs, diagnostic probes, and in nanotechnology.

These application notes provide a comprehensive overview of the primary methods for incorporating DAP into oligonucleotides, focusing on chemical synthesis via the phosphoramidite method and enzymatic incorporation. Detailed protocols for these methods are provided, along with a summary of the quantitative effects of DAP incorporation on oligonucleotide stability.

Chemical Synthesis of DAP-Containing Oligonucleotides

The most robust and widely used method for incorporating DAP into synthetic oligonucleotides is solid-phase synthesis using phosphoramidite chemistry. This approach allows for the site-specific introduction of DAP at any desired position within the oligonucleotide sequence. Two main strategies are employed: the direct use of a protected DAP phosphoramidite and a more recent, efficient postsynthetic conversion method.

Method 1: Postsynthetic Conversion using 2-Fluoro-6-aminopurine Phosphoramidite

This elegant method circumvents the challenges associated with protecting the two amino groups of DAP during synthesis.[2][3] It involves the incorporation of a 2-fluoro-6-amino-adenosine phosphoramidite into the growing oligonucleotide chain using standard solid-phase synthesis protocols. The fluorine atom at the 2-position serves as a good leaving group and can be readily displaced by ammonia during the final deprotection step, converting the 2-fluoro-6-aminopurine moiety into 2,6-diaminopurine.[2][3] This strategy is compatible with a variety of sugar modifications, including 2'-deoxy, 2'-O-methyl, 2'-fluoro, and locked nucleic acids (LNA).[2]

postsynthetic_conversion start Start with 2-Fluoro-6-aminopurine Phosphoramidite synthesis Incorporate into Oligonucleotide via Solid-Phase Synthesis start->synthesis Standard Coupling deprotection Cleavage and Deprotection with Aqueous Ammonia synthesis->deprotection Post-synthesis product Final Oligonucleotide with 2,6-Diaminopurine deprotection->product Nucleophilic Substitution direct_incorporation start Start with Protected 2,6-Diaminopurine Phosphoramidite synthesis Incorporate into Oligonucleotide via Solid-Phase Synthesis start->synthesis Standard Coupling deprotection Cleavage and Deprotection synthesis->deprotection Post-synthesis product Final Oligonucleotide with 2,6-Diaminopurine deprotection->product enzymatic_incorporation cluster_0 Reaction Mix template DNA Template with Thymine product DAP-containing DNA Product template->product Primer Extension / PCR primer Primer primer->product Primer Extension / PCR polymerase DNA Polymerase polymerase->product Primer Extension / PCR dDAPTP dDAPTP dDAPTP->product Primer Extension / PCR dNTPs dATP, dCTP, dGTP, dTTP dNTPs->product Primer Extension / PCR dap_pairing cluster_0 Adenine-Thymine Pair (2 H-bonds) cluster_1 2,6-Diaminopurine-Thymine Pair (3 H-bonds) A Adenine T1 Thymine A->T1 A->T1 DAP 2,6-Diaminopurine T2 Thymine DAP->T2 DAP->T2 DAP->T2

References

Application Notes and Protocols for the Use of 2,6-Diaminopurine (DAP) in Suppressing Premature Stop Codons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature termination codons (PTCs), also known as nonsense mutations, are responsible for approximately 11% of all genetic disease-causing mutations. These mutations introduce a stop codon (UAA, UAG, or UGA) within the coding sequence of a gene, leading to the production of a truncated, non-functional protein. 2,6-Diaminopurine (DAP), a purine analog, has emerged as a promising small molecule for the suppression of PTCs, particularly the UGA nonsense codon. DAP has demonstrated high efficacy and low toxicity in preclinical studies, making it an attractive candidate for therapeutic development for a range of genetic disorders.

These application notes provide a comprehensive overview of the use of DAP for suppressing premature stop codons, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its experimental validation.

Mechanism of Action

2,6-Diaminopurine exerts its readthrough activity by inhibiting the tRNA-specific 2′-O-methyltransferase, FTSJ1. FTSJ1 is responsible for the methylation of the wobble cytosine at position 34 of tRNATrp. By inhibiting FTSJ1, DAP prevents this modification, which is thought to enhance the ability of the near-cognate tRNATrp to recognize and read through the UGA stop codon, leading to the insertion of a tryptophan residue and the synthesis of a full-length, functional protein. This mechanism is specific to the UGA stop codon, as tRNATrp naturally decodes the UGG codon.

cluster_0 Normal Translation Termination at UGA cluster_1 DAP-Mediated UGA Readthrough Ribosome_N Ribosome UGA_N UGA Stop Codon Ribosome_N->UGA_N encounters Protein_N Truncated Protein Ribosome_N->Protein_N releases eRF1_N eRF1 UGA_N->eRF1_N recruits eRF1_N->Ribosome_N induces termination DAP 2,6-Diaminopurine FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 inhibits tRNATrp_mod Modified tRNA-Trp FTSJ1->tRNATrp_mod methylates tRNATrp_unmod Unmodified tRNA-Trp Trp Tryptophan tRNATrp_unmod->Trp carries Ribosome_D Ribosome UGA_D UGA Stop Codon Ribosome_D->UGA_D encounters Protein_D Full-Length Protein Ribosome_D->Protein_D synthesizes UGA_D->tRNATrp_unmod recognized by Trp->Ribosome_D incorporated by

Caption: Mechanism of DAP-mediated UGA suppression.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy and toxicity of 2,6-diaminopurine from various studies.

ParameterCell Line / ModelTarget Gene (Mutation)DAP ConcentrationReadthrough Efficiency / Functional RescueToxicity (IC50 or Observation)Reference
Readthrough EfficiencyHEK293TPTEN (UGA variants)Not specified>2% for almost 100% of UGA variantsNot specified
Readthrough EfficiencyHeLaLuciferase Reporter (UGA)~50 µMSignificant increase in luciferase activityNot specified
Functional RescueCystic Fibrosis Mouse ModelCftrOral administrationRestoration of CFTR functionNot specified
Functional RescuePatient-derived OrganoidsCFTR (W1282X - UGA)25-100 µMRestoration of CFTR functionNo toxicity observed
Protein RestorationCalu-6TP53 (UGA)Not specifiedIncreased p53 protein levelsNot specified
ToxicityL-strain mouse cells-Not specifiedExhibits toxicity at higher concentrationsNot specified
Antiviral ActivityVarious-Not specifiedBroad-spectrum antiviral activityNot specified

Experimental Protocols

Dual-Luciferase Reporter Assay for Measuring Readthrough Efficiency

This protocol is designed to quantify the readthrough efficiency of a premature stop codon in a controlled in vitro system.

cluster_workflow Dual-Luciferase Assay Workflow start Start cell_culture Seed cells in a 96-well plate start->cell_culture transfection Transfect cells with dual-luciferase reporter plasmid cell_culture->transfection treatment Treat cells with varying concentrations of DAP transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measure_firefly Measure Firefly luciferase activity lysis->measure_firefly add_stop_glo Add Stop & Glo® reagent measure_firefly->add_stop_glo measure_renilla Measure Renilla luciferase activity add_stop_glo->measure_renilla analysis Calculate readthrough efficiency (Firefly/Renilla ratio) measure_renilla->analysis end End analysis->end

Caption: Workflow for the dual-luciferase reporter assay.

Materials:

  • HEK293T or HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter plasmid containing a premature stop codon (e.g., pGL3-control with an inserted UGA codon upstream of the firefly luciferase gene) and a Renilla luciferase gene under a constitutive promoter.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 2,6-Diaminopurine (DAP) stock solution (e.g., 100 mM in DMSO)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T or HeLa cells in a 96-well white, clear-bottom plate at a density of 1-2 x 104 cells per well in 100 µL of complete DMEM.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, transfect cells with the dual-luciferase reporter plasmid.

    • Incubate for 4-6 hours at 37°C.

  • DAP Treatment:

    • After the initial incubation, replace the transfection medium with fresh complete DMEM containing varying concentrations of DAP (e.g., 0, 10, 25, 50, 100 µM). Include a positive control (e.g., G418) and a vehicle control (DMSO).

    • Incubate the cells for an additional 24-48 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminometry:

    • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

    • Subsequently, inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the readthrough efficiency for each well by dividing the firefly luciferase activity by the Renilla luciferase activity.

    • Normalize the results to the vehicle control to determine the fold-change in readthrough.

Western Blot Analysis for Full-Length Protein Restoration

This protocol is used to qualitatively and semi-quantitatively assess the restoration of full-length protein expression following DAP treatment.

Materials:

  • Cells or tissues treated with DAP

  • RIPA buffer supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse DAP-treated and control cells or tissues in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band corresponding to the full-length protein. Compare the intensity of the band in DAP-treated samples to the untreated and positive controls.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Conclusion

2,6-Diaminopurine is a potent and specific suppressor of UGA premature stop codons with a well-defined mechanism of action. Its low toxicity profile and demonstrated efficacy in various preclinical models make it a compelling candidate for further investigation and development as a therapeutic for genetic diseases caused by nonsense mutations. The protocols provided herein offer a framework for researchers to evaluate the potential of DAP and other readthrough compounds in their specific models of interest.

Application Notes and Protocols for 2,6-Diaminopurine Derivatives as Broad-Spectrum Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine derivatives are a class of synthetic nucleoside analogs that have demonstrated significant promise as broad-spectrum antiviral agents. These compounds have shown potent in vitro activity against a range of RNA viruses, including flaviviruses (Dengue, Zika, West Nile virus), influenza A virus, and coronaviruses (SARS-CoV-2).[1][2][3][4] Their mechanism of action is often multi-targeted, involving both viral and host factors to inhibit viral replication.[5] This document provides detailed application notes on their antiviral activity and protocols for key experimental procedures to evaluate their efficacy and cytotoxicity.

Application Notes

Broad-Spectrum Antiviral Activity

A notable characteristic of 2,6-diaminopurine derivatives is their ability to inhibit a variety of viruses.[1][2][3] Phenotypic screening has identified compounds with low micromolar to sub-micromolar potency against multiple viral families.[1][2][3][4] For example, the derivative designated as 6i has shown significant inhibitory effects against Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Influenza A virus, and SARS-CoV-2.[1][3]

Mechanism of Action

The antiviral mechanism of 2,6-diaminopurine derivatives is complex and can vary depending on the specific compound and virus. It is believed that these compounds exert their effects through multiple mechanisms:

  • Inhibition of Viral Enzymes: Like other nucleoside analogs, some 2,6-diaminopurine derivatives can be metabolized within the host cell to their triphosphate form. This active form can then compete with natural nucleotides for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[6][7][8][9]

  • Targeting Host Kinases: Certain derivatives have been shown to inhibit host cell kinases such as Src, Abl, and PI3Kα.[5] Viruses often hijack host cell signaling pathways for their own replication, and by inhibiting these kinases, the compounds can disrupt the viral life cycle.

  • Immunomodulatory Effects: Some acyclic analogs of 2,6-diaminopurine have been found to possess immunostimulatory activity, which is mediated through adenosine receptors.[10] This suggests that some derivatives may not only directly inhibit viral replication but also modulate the host immune response to infection.

Structure-Activity Relationship (SAR)

Initial SAR studies on 2,6-diaminopurine derivatives have provided some insights into the structural requirements for antiviral activity and cytotoxicity. For instance, substitutions at the C2 and C6 positions of the purine ring significantly influence their biological profile.[1][5] Further optimization of these scaffolds is an active area of research to improve potency and reduce toxicity.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of a representative 2,6-diaminopurine derivative (Compound 6i) against various viruses.

Table 1: Antiviral Activity of Compound 6i

VirusCell LineIC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV)Huh71.877[1][5]
Zika Virus (ZIKV)Huh70.7182[1][5]
West Nile Virus (WNV)Huh75.3>22[1][5]
Influenza A (H1N1)MDCK2.1>56[1][5]
SARS-CoV-2Vero E63.534[1][5]
SARS-CoV-2Calu-30.5240[1][2][3]

Table 2: Cytotoxicity of Compound 6i

Cell LineCC50 (µM)Reference
Huh7138[1][5]
MDCK>120[1][5]
Vero E6120[1][5]
Calu-3120[1][2][3]

Experimental Protocols

Detailed protocols for the evaluation of antiviral efficacy and cytotoxicity are provided below.

Plaque Reduction Assay (PRA)

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds that inhibit viral replication, leading to a reduction in the formation of viral plaques.[11][12][13]

Materials:

  • Suitable host cell line (e.g., Vero, MDCK)

  • Virus stock of known titer

  • Test compound (2,6-diaminopurine derivative)

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Virus Yield Reduction Assay (VYRA)

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[11][14][15][16][17]

Materials:

  • Same as for Plaque Reduction Assay.

Procedure:

  • Cell Seeding and Infection: Seed host cells in 24-well or 96-well plates and infect with the virus at a specific MOI as described for the PRA.

  • Treatment: After the 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the supernatant from each well, which contains the progeny virus.

  • Quantification of Viral Yield: Determine the titer of the virus in the harvested supernatants using a standard plaque assay or TCID50 assay on fresh cell monolayers.

  • Data Analysis:

    • Calculate the reduction in viral titer for each compound concentration compared to the virus control.

    • The EC50 is the concentration of the compound that reduces the viral yield by 50%.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.[1][18][19][20]

Materials:

  • Host cell line

  • Test compound

  • Cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add the medium containing the various compound concentrations. Include "cell control" wells with medium only.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell controls.

    • The 50% cytotoxic concentration (CC50) is determined by plotting the percent viability against the compound concentration and using non-linear regression analysis.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[21][22][23][24][25]

Materials:

  • Host cell line

  • Test compound

  • Cell culture medium

  • Neutral Red (NR) solution (e.g., 50 µg/mL in medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Discard the NR solution and wash the cells with PBS to remove unincorporated dye.

  • Destaining: Add 150 µL of the destain solution to each well and shake the plate for at least 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the CC50 as described for the MTT assay.

Visualizations

Experimental Workflows

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Host Cells in Plate infect_cells Infect Cells with Virus seed_cells->infect_cells prep_compounds Prepare Compound Dilutions add_overlay Add Overlay with Compounds prep_compounds->add_overlay infect_cells->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calc_ec50 Calculate EC50 count_plaques->calc_ec50 Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate Incubate (48-72h) add_compounds->incubate add_reagent Add MTT or Neutral Red incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent solubilize Solubilize/Destain incubate_reagent->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_cc50 Calculate CC50 read_absorbance->calc_cc50 Adenosine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 2,6-DAP Derivative (Adenosine Analog) A2A_R Adenosine A2A Receptor ligand->A2A_R binds G_protein Gs Protein A2A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates gene_transcription Gene Transcription (e.g., anti-inflammatory cytokines) CREB->gene_transcription regulates Host_Kinase_Inhibition cluster_virus_host Virus-Host Interaction cluster_signaling Host Cell Signaling virus Virus host_cell Host Cell virus->host_cell infects Src c-Src Kinase host_cell->Src activates Abl Abl Kinase host_cell->Abl activates PI3K PI3Kα Kinase host_cell->PI3K activates viral_replication Viral Replication Src->viral_replication promotes Abl->viral_replication promotes PI3K->viral_replication promotes compound 2,6-Diaminopurine Derivative compound->Src inhibits compound->Abl inhibits compound->PI3K inhibits

References

Application Notes: Employing 2,6-Diaminopurine in Studies of Nucleic Acid Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diaminopurine (DAP), a structural analog of adenine (A), serves as a powerful tool in the study of nucleic acid structure and recognition. First discovered in the DNA of the S-2L cyanophage, DAP replaces adenine and introduces unique biochemical properties.[1][2][3] The key feature of DAP is the presence of an additional exocyclic amino group at the 2-position of the purine ring. This modification allows DAP to form three hydrogen bonds with thymine (T) in DNA or uracil (U) in RNA, in contrast to the two hydrogen bonds formed in a canonical A-T base pair.[1][4][5] This additional hydrogen bond significantly enhances the thermal stability of nucleic acid duplexes without substantially altering the overall A-form or B-form helical structure.[1][6] These characteristics make DAP an invaluable molecule for a variety of applications, from stabilizing primers and probes to investigating the intricacies of nucleic acid-protein interactions.

Key Applications
  • Enhancing Thermal Stability of Nucleic Acid Duplexes: The most common application of DAP is to increase the melting temperature (Tm) of DNA and RNA duplexes.[3] The substitution of adenine with DAP can increase the Tm by approximately 1–2 °C per modification.[1][6][7] This stabilization is particularly useful for:

    • Improving hybridization probes: Enhancing the binding affinity and specificity of probes used in various molecular biology assays.

    • Stabilizing primers for PCR and sequencing: Increasing the annealing temperature and efficiency of primers, especially for AT-rich regions.[3]

    • Therapeutic oligonucleotides: Improving the stability of antisense oligonucleotides and siRNAs, potentially leading to enhanced efficacy and duration of action.

  • Probing Nucleic Acid-Protein and Drug-DNA Interactions: The additional amino group on DAP is located in the minor groove of the DNA double helix.[2][4] This allows researchers to probe the role of minor groove contacts in molecular recognition processes. By substituting A with DAP, it is possible to:

    • Identify critical contacts: Determine if the 2-amino group of purines is essential for the binding of proteins, enzymes, or small molecule drugs.[3][4]

    • Map binding sites: Use "analogue interference mapping" to pinpoint the specific purine sites where the exocyclic amino group is critical for function.[2]

    • Study DNA repair mechanisms: Investigate the recognition and repair of mismatches, as the D·T pair shares structural similarities with G·T mismatches.[2][3]

  • Investigating Riboswitch Function: Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. DAP can be used to study the ligand-binding domain (aptamer) of purine-sensing riboswitches. For instance, DAP binds to the add adenine riboswitch aptamer with a significantly higher affinity (approximately 30-fold increase) than adenine itself, due to the formation of an extra hydrogen bond with a uridine residue.[8] This makes DAP a useful tool for studying the folding and ligand recognition dynamics of these RNA regulators.[8]

  • Fluorescent Probes for Damaged DNA: While DAP itself is not significantly fluorescent, it can be chemically modified to create fluorescent derivatives. For example, a derivative called 2-amino-Adap has been designed to recognize and report the presence of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common form of oxidative DNA damage.[9] This application is crucial for studying DNA damage and its links to aging and disease.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of substituting adenine with 2,6-diaminopurine in nucleic acid duplexes.

Table 1: Effect of DAP Substitution on Duplex Thermal Stability (Tm)

Original Base PairModified Base PairΔTm per Substitution (°C)Context/SequenceReference
A·TD·T+1 to +2General observation in DNA/RNA duplexes[1][6]
A·TD·T+0 to +2Short DNA oligomers[3]
A·TD·TVariableStability is sequence context-dependent[10][11]

Table 2: Thermodynamic Contributions of Purine 2-Amino Groups

ComparisonChange in Free Energy (-ΔG°)ConditionsReference
D·T vs. A·TIncrease of ~1 kcal·mol⁻¹ or lessDNA Duplexes[12]
G·C vs. I·C (Inosine)Decrease of 1.7 kcal·mol⁻¹ or lessDNA Duplexes[12]

Table 3: Relative Stability of DAP-Containing Base Pairs

Duplex Sequence ContextOrder of Base Pair Stability (X:Y)Reference
dCA₃XA₃G : dCT₃YT₃G(A:T) > (T:D) ≈ (D:T) ≥ (T:A) > (C:D) ≈ (D:A) ≈ (D:G) ≥ (D:C) ≈ (G:D) ≈ (D:D) ≥ (A:D)[10][11]

Experimental Protocols

Protocol 1: Synthesis of DAP-Containing Oligonucleotides

This protocol provides a general overview of incorporating DAP into oligonucleotides using standard phosphoramidite chemistry.

Materials:

  • Protected 2,6-diaminopurine-2'-deoxyriboside phosphoramidite (e.g., N⁶-benzoyl-N²-isobutyryl-dDAP-phosphoramidite or phenoxyacetyl (Pac) protected dDAP).

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent).

  • Controlled-pore glass (CPG) solid support.

  • Automated DNA synthesizer.

  • Deprotection solution (e.g., concentrated ammonium hydroxide).

  • Purification cartridges (e.g., OPC) or HPLC system.

Methodology:

  • Phosphoramidite Preparation: Dissolve the protected dDAP phosphoramidite in anhydrous acetonitrile to the required concentration for the DNA synthesizer.

  • Automated Synthesis: Program the DNA synthesizer with the desired sequence, specifying the coupling of the dDAP phosphoramidite at the appropriate positions. Standard coupling cycles for A, G, C, and T can be used for DAP, as incorporation yields are typically similar.[13]

  • Cleavage and Deprotection:

    • Following synthesis, transfer the CPG support to a vial.

    • Add concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove protecting groups.

    • Incubate at the recommended temperature and duration. Note: Some protecting groups for DAP, like the N²-isobutyryl group, may require longer deprotection times (e.g., 2-3 days) with ammonia compared to standard bases.[13] Using more labile groups like phenoxyacetyl (Pac) allows for deprotection under standard conditions (e.g., 16 hours at room temperature).[13]

  • Purification:

    • After deprotection, evaporate the ammonia.

    • Purify the crude oligonucleotide using an oligonucleotide purification cartridge (OPC), reverse-phase HPLC, or polyacrylamide gel electrophoresis (PAGE), depending on the required purity.

  • Quantification and Quality Control:

    • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).

    • Verify the integrity and composition of the final product using mass spectrometry or enzymatic digestion followed by HPLC analysis.[13]

Protocol 2: Thermal Melting Analysis (Tm) of DAP-Modified Duplexes

This protocol describes how to determine the melting temperature (Tm) of a DNA duplex containing DAP using UV-Visible absorption spectroscopy.[14][15]

Materials:

  • Purified DAP-containing oligonucleotide and its complementary strand.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Visible spectrophotometer equipped with a Peltier temperature controller.

  • Quartz cuvettes.

Methodology:

  • Sample Preparation:

    • Dissolve the DAP-containing oligonucleotide and its complementary strand in the melting buffer to a final concentration of approximately 1-5 µM each.

    • Mix equimolar amounts of the two strands in a microcentrifuge tube.

  • Annealing:

    • Heat the sample to 95 °C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the sample to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the Peltier controller to ramp the temperature from a starting point below the expected Tm (e.g., 20 °C) to a point well above it (e.g., 90 °C). Set a ramp rate of 0.5–1.0 °C per minute.

    • Set the data collection interval (e.g., every 0.5 °C).

  • Data Collection:

    • Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.

    • Start the temperature ramp and data acquisition program. The absorbance will increase as the temperature rises and the duplex denatures into single strands (hyperchromic effect).[14]

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal.

    • The Tm is the temperature at which 50% of the DNA is denatured. This corresponds to the inflection point of the melting curve.

    • Calculate the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.[15]

Visualizations

Caption: A-T vs. DAP-T base pairs.

Figure 2. Workflow for Thermal Stability Analysis cluster_synthesis Oligonucleotide Preparation cluster_analysis T_m Measurement Synth Synthesize DAP-Oligo & Complementary Strand Purify Purify Oligos (HPLC or PAGE) Synth->Purify Quant Quantify (A260) Purify->Quant Anneal Anneal Equimolar Strands Quant->Anneal Mix Oligos in Buffer Melt Perform Thermal Melt (UV-Vis at 260 nm) Anneal->Melt Analyze Analyze Data (1st Derivative Plot) Melt->Analyze Result Result Analyze->Result Determine T_m

Caption: Workflow for T_m analysis of DAP-modified DNA.

Figure 3. Probing Protein-DNA Interaction with DAP cluster_assay Binding Assay (e.g., EMSA, SPR) cluster_results Outcome Analysis WT_DNA Wild-Type DNA (with A at binding site) Protein DNA-Binding Protein WT_DNA->Protein Interaction DAP_DNA Modified DNA (with DAP at binding site) DAP_DNA->Protein Interaction Result1 Binding Observed Protein->Result1 If binding is unaffected Result2 Binding Abolished or Reduced Protein->Result2 If binding is affected Conclusion Conclusion Result2->Conclusion Conclusion: Minor groove N2-amino group is critical for recognition.

Caption: Probing protein-DNA interactions using DAP.

References

Application Notes: Phenotypic Screening of Diaminopurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diaminopurine (DAP) and its derivatives are a versatile class of molecules with a range of biological activities, making them promising candidates for drug discovery.[1][2] These compounds, analogs of adenine, have demonstrated potential as anticancer, antiviral, and antibacterial agents, and have even shown efficacy in correcting certain genetic mutations.[1][2][3][4][5] Phenotypic screening, which assesses the effect of a compound on a whole cell or organism, is a powerful strategy for discovering novel DAP derivatives with therapeutic potential, especially when the precise molecular target is unknown.[6][7][8]

This document provides detailed protocols for key phenotypic assays relevant to the screening of diaminopurine derivatives, focusing on anticancer applications. The assays described include cell viability, apoptosis, and cell cycle analysis.

Core Principles of Phenotypic Screening

Phenotypic screening identifies compounds based on their ability to induce a desired change in a cell's phenotype, such as inducing cell death in a cancer cell line.[7] This approach is advantageous as it screens compounds in a more physiologically relevant context than target-based screening and can uncover novel mechanisms of action.[3][7] The general workflow involves treating cultured cells with the compounds of interest and measuring changes in observable characteristics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Library Diaminopurine Derivative Library Compound_Treatment Treat Cells with Compounds Compound_Library->Compound_Treatment Cell_Culture Select & Culture Cancer Cell Line(s) Plate_Seeding Seed Cells into Microplates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Data_Acquisition Perform Phenotypic Assay (e.g., Viability, Apoptosis) Incubation->Data_Acquisition Data_Analysis Analyze Data & Calculate Metrics (e.g., IC50) Data_Acquisition->Data_Analysis Hit_ID Hit Identification & Validation Data_Analysis->Hit_ID

Fig 1. General workflow for phenotypic screening of a compound library.

Key Phenotypic Assays & Data

A primary screen often begins with assessing a compound's effect on cell viability and proliferation. Hits from this initial screen are then subjected to more detailed secondary assays to elucidate the mechanism of action, such as determining if cell death occurs via apoptosis or if the compound causes cell cycle arrest.

Table 1: Overview of Recommended Phenotypic Assays

Assay TypeSpecific AssayPrincipleKey MeasurementApplication in DAP Screening
Cell Viability MTT / MTSEnzymatic reduction of tetrazolium salt by metabolically active cells into a colored formazan product.[9][10][11]AbsorbanceDetermine dose-dependent cytotoxicity and calculate IC50 values.
Cell Viability CellTiter-Glo®Quantitation of ATP, an indicator of metabolically active cells, using a luciferase reaction.[12]LuminescenceHigh-sensitivity measurement of cytotoxicity, suitable for HTS.[12]
Apoptosis Annexin V / PI StainingAnnexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells. Propidium Iodide (PI) stains necrotic or late apoptotic cells.[13][14]Fluorescence (Flow Cytometry)Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]
Apoptosis Caspase-Glo® 3/7Measures caspase-3 and -7 activities, key biomarkers of apoptosis, via a luminescent signal.[15]LuminescenceQuantify the induction of the apoptotic cascade.
Cell Cycle Propidium Iodide StainingPI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.Fluorescence (Flow Cytometry)Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Table 2: Example Data Presentation for Cell Viability Screen

CompoundConcentration (µM)% Viability (vs. Control)IC50 (µM)
DAP-Derivative 10.198.2 ± 2.112.5
1.085.7 ± 3.5
10.052.1 ± 4.0
50.015.3 ± 2.8
DAP-Derivative 20.199.1 ± 1.8> 100
1.097.5 ± 2.2
10.095.4 ± 3.1
50.088.6 ± 4.5
Staurosporine (Control)1.05.7 ± 1.50.05

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability.[10] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Diaminopurine derivatives (stock solutions in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the diaminopurine derivatives. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[13]

G cluster_pathways Apoptotic Signaling cluster_detection Assay Detection Stimuli Apoptotic Stimuli (e.g., DAP Derivative) Caspase_Cascade Initiator Caspase Activation (Caspase-8, 9) Stimuli->Caspase_Cascade Executioner_Caspases Executioner Caspase Activation (Caspase-3, 7) Caspase_Cascade->Executioner_Caspases PS_Exposure Phosphatidylserine (PS) Exposure Caspase_Cascade->PS_Exposure Membrane_Compromise Membrane Compromise Executioner_Caspases->Membrane_Compromise Apoptosis Cellular Dismantling (Apoptosis) Executioner_Caspases->Apoptosis Caspase_Assay Caspase-Glo® 3/7 Assay Executioner_Caspases->Caspase_Assay Annexin_V Annexin V Staining PS_Exposure->Annexin_V PI_Staining Propidium Iodide (PI) Staining Membrane_Compromise->PI_Staining

Fig 2. Apoptosis pathway markers detected by phenotypic assays.

Materials:

  • Cells treated with diaminopurine derivatives (from 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells for the desired time, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Cell Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes.[17] Discard the supernatant and wash the cell pellet twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. Some diaminopurine derivatives are known to cause cell cycle arrest.[1][2]

G G1 G1 Phase (2n DNA) S S Phase (>2n, <4n DNA) G1->S G1/S Checkpoint G2M G2/M Phase (4n DNA) S->G2M S Phase Progression G2M->G1 Mitosis SubG1 Sub-G1 (<2n DNA) Apoptosis Compound DAP Derivative Treatment Compound->G1 Arrest Compound->G2M Arrest Compound->SubG1 Induction

Fig 3. Cell cycle phases and potential points of compound-induced arrest.

Materials:

  • Cells treated with diaminopurine derivatives

  • Cold 70% ethanol[18]

  • Cold PBS

  • PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)[18]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample as described in the apoptosis protocol.

  • Washing: Wash the cells once with cold PBS. Centrifuge at ~500 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[18]

  • Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C.[18] (Cells can be stored in ethanol at -20°C for several weeks).[19]

  • Rehydration: Centrifuge the fixed cells at ~800 x g for 5 minutes to remove the ethanol. Wash the pellet with 1 mL of cold PBS.

  • Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[18] The RNase treatment is crucial to remove RNA, which PI can also bind.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content. A histogram of fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases, as well as a potential sub-G1 peak indicative of apoptotic cells with fragmented DNA.

References

Application Notes and Protocols for Postsynthetic Incorporation of 2,6-Diaminopurine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diaminopurine (DAP), an analogue of adenine, offers significant advantages in the design of therapeutic and diagnostic oligonucleotides. By forming three hydrogen bonds with thymine, DAP enhances the thermal stability and binding affinity of oligonucleotide duplexes.[1][2] An increase in melting temperature (Tm) of approximately 1-2 °C per DAP substitution has been observed, leading to improved hybridization characteristics crucial for applications such as antisense therapy, siRNAs, and molecular probes.[1]

Traditionally, the incorporation of DAP into oligonucleotides has relied on the use of phosphoramidite building blocks with complex protecting group strategies, which can be tedious and result in low yields.[1][3] A more recent and efficient postsynthetic strategy utilizes a 2-fluoro-6-amino-adenosine phosphoramidite. This approach circumvents the need for protecting groups on the precursor, simplifying the synthesis process. The 2-fluoro substituent is readily displaced by ammonia during the standard deprotection step, converting the modified base into 2,6-diaminopurine in the final oligonucleotide.[1][3][4]

These application notes provide detailed protocols for the postsynthetic incorporation of 2,6-diaminopurine into oligonucleotides using the 2-fluoro-6-amino-adenosine strategy.

Data Presentation

Table 1: Thermal Stability of DNA Duplexes Containing 2,6-Diaminopurine (DAP)

The following table summarizes the melting temperatures (Tm) of various DNA duplexes containing DAP, demonstrating the stabilizing effect of this modification.

Duplex SequenceModificationTm (°C)ΔTm per modification (°C)Reference
5'-d(CGCGTGC)-3' / 3'-d(GCGCACG)-5'None (A:T pair)65N/A[5]
5'-d(CGCGTDC)-3' / 3'-d(GCGCADG)-5'DAP:T pair68+3[5]
5'-d(CAAAXAAAG)-3' / 3'-d(GTTTYTTTC)-5'X=A, Y=T46.0N/AFictionalized Data
5'-d(CAAAXAAAG)-3' / 3'-d(GTTTYTTTC)-5'X=DAP, Y=T49.5+3.5Fictionalized Data
Dodecamer (XbaI/SalI)A-T pairs40.2N/A[6]
Dodecamer (XbaI/SalI)DAP-T pairs43.8+1.8 per DAP[6]
Dodecamer (SalI/XbaI)A-T pairs43.3N/A[6]
Dodecamer (SalI/XbaI)DAP-T pairs46.3+1.5 per DAP[6]

Note: Fictionalized data is included for illustrative purposes and is based on the generally observed trend of Tm increase.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-amino-adenosine Phosphoramidite

This protocol describes the synthesis of the key building block for the postsynthetic incorporation of DAP. The synthesis starts from a commercially available 2,6-diaminopurine nucleoside.

Materials:

  • 2,6-diaminopurine-2'-deoxyriboside

  • 70% HF-pyridine

  • tert-Butyl nitrite

  • 4,4'-Dimethoxytriphenylmethyl chloride (DMTr-Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • Dissolve 2,6-diaminopurine-2'-deoxyriboside in 70% HF-pyridine.

    • Cool the solution to -15 °C.

    • Slowly add tert-butyl nitrite and stir the reaction for 2 hours at -15 °C.

    • Quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-fluoro-6-amino-2'-deoxyadenosine by silica gel column chromatography.

  • 5'-O-DMT Protection:

    • Dissolve the purified 2-fluoro-6-amino-2'-deoxyadenosine in anhydrous pyridine.

    • Add DMTr-Cl in portions and stir the reaction at room temperature overnight.

    • Quench the reaction with methanol.

    • Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate and concentrate.

    • Purify the 5'-O-DMT-2-fluoro-6-amino-2'-deoxyadenosine by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an argon atmosphere.

    • Add DIPEA to the solution.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature for 2 hours.

    • Quench the reaction with methanol.

    • Purify the final 2-fluoro-6-amino-adenosine phosphoramidite by silica gel column chromatography to yield a white foam.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the 2-fluoro-6-amino-adenosine phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

  • 2-Fluoro-6-amino-adenosine phosphoramidite (dissolved in anhydrous acetonitrile to 0.1 M)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Standard synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

    • Activator (e.g., 5-(ethylthio)-1H-tetrazole)

    • Capping solution (e.g., acetic anhydride and N-methylimidazole)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

    • Anhydrous acetonitrile

Procedure:

  • Prepare the 2-fluoro-6-amino-adenosine phosphoramidite solution in anhydrous acetonitrile.

  • Install the phosphoramidite vial on the DNA synthesizer.

  • Program the desired oligonucleotide sequence, incorporating the 2-fluoro-6-amino-adenosine at the desired positions.

  • Initiate the automated solid-phase synthesis cycle. The synthesizer will perform the following steps for each monomer addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the activated phosphoramidite to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • After the final coupling step, the synthesis can be programmed to leave the final 5'-DMT group on for purification purposes (DMT-on).

Protocol 3: Postsynthetic Conversion to 2,6-Diaminopurine, Deprotection, and Purification

This protocol describes the conversion of the incorporated 2-fluoro-6-aminopurine to 2,6-diaminopurine during the standard ammonia deprotection step, followed by cleavage from the solid support and purification.

Materials:

  • CPG-bound oligonucleotide containing 2-fluoro-6-aminopurine

  • Concentrated ammonium hydroxide (28-30%)

  • Optional: For RNA, triethylamine trihydrofluoride (TEA·3HF)

  • HPLC system for purification

  • Desalting column

Procedure:

  • Transfer the CPG solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and heat at 60 °C for 5 hours.[1] This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases and the phosphate backbone, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic substitution of the fluorine with ammonia.[1]

  • Cool the vial to room temperature and centrifuge to pellet the CPG.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia solution to dryness using a vacuum concentrator.

  • For RNA oligonucleotides: If the oligonucleotide contains 2'-O-TBDMS protected ribonucleosides, after the ammonia treatment, a further deprotection step is required. Resuspend the dried oligonucleotide in a solution of TEA·3HF in DMSO and incubate at 65 °C for 2.5 hours to remove the 2'-silyl protecting groups. Quench the reaction with an appropriate buffer.

  • Purification:

    • Resuspend the crude oligonucleotide in water.

    • Purify the full-length oligonucleotide by reverse-phase HPLC (for DMT-on synthesis) or anion-exchange HPLC.

    • Collect the fractions containing the desired product.

  • Desalting:

    • Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation to remove salts.

  • Analysis:

    • Verify the identity and purity of the final 2,6-diaminopurine-containing oligonucleotide by mass spectrometry (e.g., ESI-MS) and HPLC or UPLC.

Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Oligonucleotide Synthesis cluster_postsynthesis Postsynthetic Modification & Purification start 2,6-Diaminopurine Nucleoside diazotization Diazotization (HF-Pyridine, t-BuONO) start->diazotization dmt_protection 5'-O-DMT Protection (DMTr-Cl) diazotization->dmt_protection phosphitylation Phosphitylation (CEP-Cl, DIPEA) dmt_protection->phosphitylation phosphoramidite 2-Fluoro-6-amino-adenosine Phosphoramidite phosphitylation->phosphoramidite synthesis_cycle Automated Solid-Phase Synthesis Cycle phosphoramidite->synthesis_cycle solid_support Solid Support solid_support->synthesis_cycle modified_oligo Oligonucleotide with 2-Fluoro-6-aminopurine synthesis_cycle->modified_oligo deprotection Ammonia Treatment (60°C, 5h) modified_oligo->deprotection purification HPLC Purification deprotection->purification final_product 2,6-Diaminopurine Oligonucleotide purification->final_product

Caption: Overall workflow for the postsynthetic incorporation of 2,6-diaminopurine.

postsynthetic_conversion cluster_reaction Postsynthetic Conversion Mechanism start_structure 2-Fluoro-6-aminopurine in Oligonucleotide reagent + NH₃ start_structure->reagent final_structure 2,6-Diaminopurine in Oligonucleotide reagent->final_structure Heat (60°C)

References

Application Notes and Protocols: 2,6-Diaminopurine Arabinoside for Leukemia Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine arabinoside (DAP-ara) is a synthetic purine nucleoside analog with a structure closely related to other clinically relevant antimetabolites used in the treatment of hematological malignancies. While direct and extensive research on DAP-ara's efficacy and mechanism in leukemia is emerging, its structural similarity to compounds like fludarabine suggests a potent role in the inhibition of leukemia cell growth. This document provides a detailed overview of the proposed mechanism of action, protocols for in vitro evaluation, and a framework for understanding its potential therapeutic applications based on current knowledge of purine analogs.

Disclaimer: Specific quantitative data and detailed signaling pathways for this compound in leukemia are not extensively available in published literature. The following information is based on the well-characterized mechanisms of structurally similar and functionally related purine nucleoside analogs, such as fludarabine. Researchers are advised to generate their own data for specific experimental conditions.

Proposed Mechanism of Action

Like other purine nucleoside analogs, this compound is expected to exert its cytotoxic effects on leukemia cells through a multi-faceted mechanism primarily targeting DNA synthesis and repair, ultimately leading to apoptosis.

  • Cellular Uptake and Activation: DAP-ara is transported into the leukemia cell via nucleoside transporters.

  • Phosphorylation: Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, DAP-ara-TP.

  • Inhibition of DNA Synthesis: DAP-ara-TP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of DAP-ara-TP leads to chain termination, halting DNA replication.

  • Inhibition of Key Enzymes: DAP-ara-TP can also inhibit other crucial enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase, which is responsible for producing the deoxyribonucleotides required for DNA replication.

  • Induction of Apoptosis: The disruption of DNA synthesis and repair processes triggers cellular stress signals, leading to the activation of the intrinsic apoptotic pathway.

Data Presentation: Efficacy of Related Purine Analogs in Leukemia

Due to the limited availability of specific IC50 values for this compound in leukemia cell lines, the following table presents data for structurally related purine analogs to provide a comparative context for its potential potency.

CompoundCell LineCancer TypeIC50Citation
Serine derivative of 2-chloropurine arabinosideU937Human Acute Myeloid Leukemia16 µM[1][2]
FludarabineVariesChronic Lymphocytic LeukemiaNot specified[3][4][5][6][7]
CytarabineVariesAcute Myeloid LeukemiaNot specified[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inhibiting leukemia cell growth.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

  • Leukemia cell lines (e.g., HL-60, K562, MOLM-13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (DAP-ara) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of DAP-ara in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for DAP-ara).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate (for suspension cells) and carefully remove the supernatant.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10][11][12]

Materials:

  • Leukemia cells treated with DAP-ara

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with DAP-ara at the desired concentrations for the specified time.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][13][14][15][16]

Materials:

  • Leukemia cells treated with DAP-ara

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with DAP-ara at various concentrations for 24-48 hours.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.[3][4][6][7][17]

Materials:

  • Leukemia cells treated with DAP-ara

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Separate the protein lysates (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

Experimental Workflow for Evaluating DAP-ara

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis cluster_results Data Analysis & Interpretation start Leukemia Cell Lines (e.g., HL-60, K562) treatment Treat with this compound (Dose- and Time-Dependent) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot (Apoptotic Proteins) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Arrest cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Conclusion on Efficacy and Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Workflow for in vitro evaluation of this compound in leukemia cells.

Proposed Signaling Pathway for Purine Analog-Induced Apoptosis in Leukemia

purine_analog_pathway cluster_entry Cellular Uptake & Activation cluster_inhibition Molecular Targets cluster_consequences Cellular Consequences cluster_apoptosis Apoptosis Induction dap 2,6-Diaminopurine Arabinoside (DAP-ara) dap_tp DAP-ara-TP (Active Form) dap->dap_tp Phosphorylation (dCK) dna_poly DNA Polymerase dap_tp->dna_poly Inhibition rr Ribonucleotide Reductase dap_tp->rr Inhibition dna_synthesis DNA Synthesis Inhibition dna_poly->dna_synthesis rr->dna_synthesis dna_damage DNA Damage dna_synthesis->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspases Caspase Cascade (Caspase-9, Caspase-3) cyto_c->caspases apoptosis_node Apoptosis caspases->apoptosis_node

Caption: Proposed signaling pathway of this compound leading to apoptosis in leukemia cells.

References

Application of 2,6-Diaminopurine in DNA Repair Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP), an analog of adenine, has emerged as a valuable tool in the study of DNA repair mechanisms. Its unique chemical properties, including its ability to form three hydrogen bonds with thymine and its electron-donating nature, make it a versatile probe for investigating various aspects of DNA damage and repair. These application notes provide a comprehensive overview of the use of DAP in DNA repair studies, complete with detailed protocols and quantitative data to facilitate its integration into research and drug development workflows.

Probing DNA Photodamage Repair

DAP has been shown to play a direct role in the repair of UV-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs), a major class of mutagenic photolesions.

Mechanism of DAP-Mediated CPD Repair

Incorporation of DAP into DNA strands enables the repair of CPDs through a process of photoinduced electron transfer.[1][2] DAP acts as an electron donor, initiating a cascade that leads to the splitting of the dimeric lesion, a mechanism analogous to that employed by enzymatic DNA photolyases.[1][2] This intrinsic repair capability makes DAP a powerful tool for studying the fundamental processes of DNA photorepair in a controlled, non-enzymatic system.

Quantitative Analysis of CPD Repair

The efficiency of DAP-mediated CPD repair can be quantified by monitoring the restoration of the native DNA structure upon UV irradiation.

ParameterValueReference
CPD Repair Yield Up to 92%[1][2][3]
Experimental Protocol: In Vitro CPD Repair Assay

This protocol outlines the steps to assess the photorepair of CPDs in DAP-containing oligonucleotides.

Materials:

  • DAP-containing single-stranded or double-stranded DNA oligonucleotides with a T=T dimer.

  • Control adenine-containing oligonucleotides with a T=T dimer.

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • UV lamp with an emission maximum at 280 nm.

  • High-Performance Liquid Chromatography (HPLC) system.

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Dissolve the DAP- and adenine-containing oligonucleotides in the phosphate buffer to a final concentration of ~10 µM.

  • UV Irradiation: Irradiate the samples with a 280 nm UV lamp at a controlled power density (e.g., 80 µW/cm²).[1]

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the irradiated samples.

  • HPLC Analysis: Analyze the samples by HPLC to separate the damaged (CPD-containing) and repaired oligonucleotides. The repaired product will typically have a longer retention time.

  • Quantification: Quantify the peak areas corresponding to the damaged and repaired species to determine the percentage of CPD repair over time.

  • Spectrophotometric Analysis: Monitor the change in the UV absorption spectrum of the samples. The repair of the T=T dimer will result in an increase in absorbance at approximately 264 nm.[1]

CPD_Repair_Workflow cluster_preparation Sample Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results Oligo_DAP DAP-containing Oligonucleotide (with CPD) UV_Irradiation UV Irradiation (280 nm) Oligo_DAP->UV_Irradiation Oligo_A Adenine-containing Oligonucleotide (with CPD) Oligo_A->UV_Irradiation HPLC HPLC Analysis UV_Irradiation->HPLC Spectro UV-Vis Spectroscopy UV_Irradiation->Spectro Repair_Yield Quantify CPD Repair Yield HPLC->Repair_Yield Abs_Change Monitor Absorbance Increase at 264 nm Spectro->Abs_Change

Figure 1. Experimental workflow for in vitro CPD repair assay.

Synthesis and Incorporation of DAP into Oligonucleotides

The ability to incorporate DAP into synthetic DNA and RNA is crucial for its use in DNA repair studies. Both chemical and enzymatic methods are available.

Chemical Synthesis via Phosphoramidite Chemistry

The most common method for incorporating DAP into oligonucleotides is through solid-phase phosphoramidite chemistry.[4][][6][7] This involves the use of a DAP-deoxyriboside phosphoramidite building block during automated DNA synthesis.

Protocol: Incorporation of DAP using Phosphoramidite Chemistry

This protocol is a generalized procedure for automated DNA synthesizers.[6]

Materials:

  • DAP-deoxyriboside phosphoramidite.

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution).

  • Controlled pore glass (CPG) solid support.

  • Automated DNA synthesizer.

Procedure:

  • Phosphoramidite Preparation: Dissolve the DAP-deoxyriboside phosphoramidite in anhydrous acetonitrile to the recommended concentration for the synthesizer.

  • Synthesis Cycle: The automated synthesis follows a four-step cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).

    • Coupling: The DAP phosphoramidite is activated by an activator (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a base (e.g., concentrated ammonium hydroxide).

  • Purification: The final DAP-containing oligonucleotide is purified, typically by HPLC.

A Post-Synthetic Strategy: A more recent and efficient method involves using a 2-fluoro-6-amino-adenosine monomer. The fluorine atom is displaced by ammonia during the standard deprotection step, converting the residue to DAP. This strategy avoids the need for protecting groups on the DAP base during synthesis.[8][9]

Phosphoramidite_Cycle Start Start with Support-Bound Nucleoside Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add DAP Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Next_Cycle Ready for Next Nucleotide Oxidation->Next_Cycle

Figure 2. Phosphoramidite synthesis cycle for DAP incorporation.

Impact of DAP on DNA Duplex Stability

The incorporation of DAP in place of adenine significantly enhances the thermal stability of DNA duplexes. This is due to the formation of three hydrogen bonds between DAP and thymine (DAP:T), in contrast to the two hydrogen bonds in a canonical adenine-thymine (A:T) pair.

Quantitative Data on Duplex Stability
ParameterValueReference
Tm Increase per DAP:T pair 1.5 - 1.8 °C[10]
Thermodynamic Stability (ΔG°37) More negative (more stable) than A:T pairs[11][12][13][14][15]
Experimental Protocol: DNA Melting Temperature (Tm) Analysis

Materials:

  • DAP-containing and control (adenine-containing) DNA oligonucleotides and their complementary strands.

  • Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Annealing: Mix equimolar amounts of the complementary DNA strands in the melting buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to anneal the duplexes.

  • UV Absorbance Measurement: Place the annealed sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is in the double-stranded state. This corresponds to the midpoint of the transition in the melting curve.

  • Comparison: Compare the Tm of the DAP-containing duplex to the control duplex to determine the stabilizing effect of the DAP substitution.

DAP as a Probe for Mismatch Repair Pathways

The structural similarity between a DAP:T base pair and a guanine:thymine (G:T) mismatch has led to the use of DAP to study the G:T mismatch repair pathway.[16]

Rationale

The G:T mismatch is a common form of DNA damage that is recognized and repaired by the mismatch repair (MMR) machinery. By incorporating DAP into a DNA duplex opposite a thymine, researchers can create a stable analog of the G:T mismatch and investigate the recognition and processing of this lesion by MMR proteins.

Experimental Protocol: In Vitro Mismatch Repair Assay

This protocol is a general guideline and may need to be adapted based on the specific MMR proteins and cell-free extracts being used.

Materials:

  • DAP:T-containing DNA substrate.

  • G:T mismatch-containing DNA substrate (positive control).

  • Perfectly matched DNA substrate (negative control).

  • Cell-free extracts or purified MMR proteins (e.g., MutS, MutL).

  • Reaction buffer appropriate for the MMR enzymes.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

Procedure:

  • Substrate Labeling: The DNA substrates are typically radiolabeled or fluorescently labeled on one strand to allow for visualization.

  • Repair Reaction: Incubate the DNA substrates with the cell-free extract or purified MMR proteins in the reaction buffer at the optimal temperature (e.g., 37°C).

  • Time Course: Take aliquots at different time points to monitor the progress of the repair reaction.

  • Analysis of Repair: The repair of the mismatch can be detected by several methods, including:

    • Incision Assay: If the repair process involves nicking of the DNA near the mismatch, the products can be analyzed by denaturing PAGE to detect the shorter, incised DNA fragments.

    • Restriction Enzyme Digestion: If the repair of the mismatch creates or destroys a restriction enzyme site, the products can be analyzed by restriction digestion followed by gel electrophoresis.

  • Comparison: Compare the extent and rate of repair of the DAP:T substrate with the G:T and perfectly matched substrates to assess the recognition and processing of the DAP:T pair by the MMR machinery.

Fluorescence Properties of DAP

While DAP itself has a low fluorescence quantum yield, it serves as a non-fluorescent quencher in certain contexts. However, its derivative, 2-aminopurine (2AP), is a widely used fluorescent probe. The study of DAP's photophysics provides context for its role in photorepair.

Quantitative Fluorescence Data
CompoundFluorescence Quantum Yield (ΦF)Reference
2,6-diaminopurine (DAP) 0.037[1]
2,6-diaminopurine-2'-deoxyriboside (dDAP) 0.008[1]
Experimental Protocol: Fluorescence Spectroscopy

Materials:

  • DAP or dDAP solution in an appropriate solvent (e.g., aqueous buffer).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of DAP or dDAP with an optical density of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excitation and Emission Spectra:

    • Set the excitation wavelength (e.g., 287 nm) and scan the emission spectrum to determine the emission maximum.[1]

    • Set the emission wavelength to the maximum and scan the excitation spectrum.

  • Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., tryptophan) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

DAP_Applications cluster_repair DNA Repair Studies cluster_properties Biophysical Properties cluster_synthesis Synthesis & Incorporation DAP 2,6-Diaminopurine (DAP) CPD_Repair Photodamage Repair (CPD Splitting) DAP->CPD_Repair enables MMR_Probe Mismatch Repair (G:T Mimic) DAP->MMR_Probe acts as Stability Increased Duplex Stability (3 H-bonds with T) DAP->Stability confers Fluorescence Fluorescence Quenching (Low Quantum Yield) DAP->Fluorescence exhibits Phosphoramidite Phosphoramidite Chemistry Phosphoramidite->DAP incorporates Post_Synthetic Post-Synthetic Modification Post_Synthetic->DAP incorporates

Figure 3. Applications of 2,6-diaminopurine in DNA studies.

Conclusion

2,6-diaminopurine is a multifaceted tool for researchers in the field of DNA repair. Its ability to promote the repair of photodamage, enhance DNA duplex stability, and act as a probe for mismatch repair pathways provides a unique set of advantages for dissecting complex biological processes. The detailed protocols and quantitative data presented in these application notes are intended to empower researchers to effectively utilize DAP in their studies, ultimately contributing to a deeper understanding of DNA repair and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Microbial Synthesis of Purine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial synthesis of purine nucleosides.

Troubleshooting Guide

This section addresses common issues encountered during the microbial synthesis of purine nucleosides, offering potential causes and solutions in a question-and-answer format.

Q1: Low yield of the desired purine nucleoside.

Potential Causes:

  • Complex Metabolic Networks and Growth-Production Tradeoffs: The intricate metabolic pathways in microorganisms can limit the efficiency of purine biosynthesis.[1][2][3]

  • Strict and Complex Regulatory Machinery: The biosynthetic pathways for purine nucleosides are tightly regulated, which can be a significant challenge in microbial overproduction.[4][5]

  • Feedback Inhibition: The accumulation of purine nucleotides can inhibit key enzymes in the synthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase.[6][7]

  • Suboptimal Precursor Supply: Insufficient availability of precursors like phosphoribosyl pyrophosphate (PRPP) can be a rate-limiting factor.[8]

Solutions:

  • Systems Metabolic Engineering: Employ a systematic approach to optimize purine biosynthesis, including multi-omics analysis, metabolic flux analysis, and genome-scale metabolic modeling.[1][2][3]

  • Deregulation of Purine Pathway: Disrupt the purine operon repressor (PurR) and the guanine-sensing riboswitch to eliminate transcription repression.[6]

  • Site-Directed Mutagenesis: Introduce mutations in key enzymes like PRPP amidotransferase to remove feedback inhibition.[6]

  • Overexpression of Key Enzymes: Increase the expression of enzymes involved in precursor synthesis, such as PRPP synthetase.[8]

Q2: Accumulation of undesirable byproducts.

Potential Causes:

  • Branchpoint Competition: Metabolic pathways can divert precursors to the synthesis of other compounds. For example, inosine monophosphate (IMP) is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[9]

  • Degradation of Purine Nucleotides: Intracellular enzymes can degrade the desired product.[4][5]

Solutions:

  • Gene Knockouts: Delete genes encoding enzymes that lead to the formation of byproducts. For instance, knocking out the purA gene (adenylosuccinate synthetase) can block the conversion of IMP to adenosine, thereby increasing inosine accumulation.[4]

  • Inactivation of Degradation Pathways: Inactivate genes responsible for the degradation of purine nucleotides to increase the yield of the desired product.[4][5]

Q3: Poor cell growth and instability of the engineered strain.

Potential Causes:

  • Metabolic Burden: Overexpression of multiple genes and redirection of metabolic flux can impose a significant metabolic load on the host cells, leading to reduced growth.

  • Toxicity of Intermediates: Accumulation of certain metabolic intermediates can be toxic to the cells.

Solutions:

  • Dynamic Regulation: Implement strategies that balance product synthesis with cellular growth requirements.[1][3] This can involve using inducible promoters to control the expression of key pathway genes.

  • Process Optimization: Optimize fermentation conditions such as temperature, pH, and nutrient feeding to improve cell viability and productivity.

Frequently Asked Questions (FAQs)

Q1: What are the main microbial hosts used for purine nucleoside production?

  • Bacillus subtilis and Escherichia coli are commonly used microbial hosts for the production of purine nucleosides due to their well-characterized genetics and metabolic pathways.[7]

Q2: What is the role of the pentose phosphate pathway (PPP) in purine nucleoside synthesis?

  • The pentose phosphate pathway (PPP) is crucial as it provides the precursor molecule, ribose-5-phosphate, which is then converted to phosphoribosyl pyrophosphate (PRPP). PRPP is a key substrate for the de novo purine biosynthesis pathway.[4][10] Enhancing the metabolic flux through the PPP is a common strategy to increase purine nucleoside production.[4][5]

Q3: What is the difference between de novo and salvage pathways for purine synthesis?

  • The de novo pathway synthesizes purine nucleotides from simple precursors like amino acids, carbon dioxide, and one-carbon units.[10]

  • The salvage pathway recycles pre-formed purine bases and nucleosides that are obtained from the diet or from the degradation of nucleic acids.[10] This pathway is generally more energy-efficient.[10]

Q4: How can metabolic flux analysis (MFA) be used to optimize production?

  • Metabolic flux analysis helps to quantify the distribution of carbon flow through the various metabolic pathways, including the purine biosynthetic pathways.[1] This information can be used to identify metabolic bottlenecks and guide the selection of gene targets for modification to redirect flux towards the desired product.

Data Presentation

Table 1: Comparison of Inosine Production in Engineered Bacillus subtilis Strains

StrainGenetic ModificationInosine Titer (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
Engineered Strain 1Inactivation of Drm (purine nucleotide degradation)13.98 - 14.47Not specifiedNot specified[4][5]
Engineered Strain 2Deletion of YwjH and overexpression of Zwf (enhancing PPP flux)22.01 ± 1.180.1320.306[4][5]
Final Engineered Strainpgi-based metabolic switch25.81 ± 1.230.1260.358[4][5]

Experimental Protocols

Protocol 1: Gene Knockout in Bacillus subtilis using Temperature-Sensitive Plasmid

This protocol outlines a general procedure for deleting a target gene in B. subtilis.

Materials:

  • B. subtilis recipient strain

  • Temperature-sensitive suicide plasmid (e.g., pE194) containing upstream and downstream flanking regions of the target gene and an antibiotic resistance marker.

  • LB medium and agar plates

  • Antibiotics (e.g., erythromycin)

  • Spizizen's minimal medium (SMM) for transformation

Procedure:

  • Construct the knockout plasmid: Clone the upstream and downstream homologous arms of the target gene into the temperature-sensitive plasmid.

  • Transformation: Transform the constructed plasmid into the B. subtilis recipient strain using the Spizizen's minimal medium method.

  • First Crossover (Integration): Plate the transformed cells on LB agar containing the appropriate antibiotic at the permissive temperature (e.g., 30°C) to select for single-crossover integrants.

  • Second Crossover (Excision): Inoculate a single colony from the first crossover into LB broth without antibiotic and incubate at the non-permissive temperature (e.g., 42°C) to induce the second crossover event.

  • Selection of Double Crossover Mutants: Plate the culture onto LB agar plates and incubate at the permissive temperature. Replica-plate the resulting colonies onto LB agar with and without the antibiotic. Colonies that grow on the antibiotic-free plate but not on the antibiotic-containing plate are potential double-crossover mutants.

  • Verification: Confirm the gene deletion by PCR using primers flanking the target gene and by DNA sequencing.

Protocol 2: Overexpression of a Target Gene in Bacillus subtilis

This protocol describes the overexpression of a gene under the control of a strong promoter.

Materials:

  • B. subtilis host strain

  • Expression vector with a strong constitutive or inducible promoter (e.g., P43)

  • Target gene to be overexpressed

  • LB medium and agar plates

  • Appropriate antibiotics

Procedure:

  • Construct the expression plasmid: Clone the target gene downstream of the strong promoter in the expression vector.

  • Transformation: Transform the recombinant plasmid into the B. subtilis host strain.

  • Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate to select for positive transformants.

  • Cultivation for Overexpression: Inoculate a single colony into LB broth with the antibiotic and cultivate under optimal conditions for protein expression. If an inducible promoter is used, add the inducer at the appropriate cell density.

  • Verification of Overexpression: Analyze the protein expression level using SDS-PAGE and/or measure the enzymatic activity of the overexpressed protein.

Visualizations

De_Novo_Purine_Biosynthesis_Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA PRPP Amidotransferase (Rate-limiting step) IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase S_AMP Adenylosuccinate IMP->S_AMP Adenylosuccinate Synthetase Inosine Inosine IMP->Inosine GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GMP->PRA GMP->XMP Guanosine Guanosine GMP->Guanosine AMP Adenosine Monophosphate (AMP) S_AMP->AMP Adenylosuccinate Lyase AMP->PRA AMP->S_AMP Adenosine Adenosine AMP->Adenosine

Caption: De Novo Purine Biosynthesis Pathway highlighting key intermediates and regulatory points.

Experimental_Workflow_Strain_Engineering start Start: Wild-type Strain knockout_byproducts Knockout genes for byproduct formation start->knockout_byproducts deregulate_pathway Deregulation of purine pathway (e.g., disrupt PurR) knockout_byproducts->deregulate_pathway relieve_feedback Relieve feedback inhibition (Site-directed mutagenesis) deregulate_pathway->relieve_feedback enhance_precursor Enhance precursor supply (Overexpress PPP genes) relieve_feedback->enhance_precursor optimize_fermentation Optimize fermentation conditions enhance_precursor->optimize_fermentation end End: High-yield Producer Strain optimize_fermentation->end

Caption: A logical workflow for the metabolic engineering of a microbial strain for enhanced purine nucleoside production.

References

Technical Support Center: Chemical Synthesis of Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of nucleoside analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of nucleoside analogues?

A1: The synthesis of nucleoside analogues is a multi-step process often fraught with challenges. Key difficulties include:

  • Low yields in N-glycosylation reactions , especially with weakly reactive or sterically hindered nucleobases.

  • Poor stereoselectivity , leading to the formation of undesired α-anomers instead of the biologically active β-anomers.

  • Complex protecting group strategies that require multiple steps of protection and deprotection, which can lower the overall yield.

  • Difficult purification of the final product from a complex mixture of by-products and unreacted starting materials.

  • Instability of the glycosidic bond under certain reaction or deprotection conditions.

Troubleshooting Guides

N-Glycosylation Reactions (e.g., Vorbrüggen Glycosylation)

Problem: Low or no yield of the desired nucleoside.

Possible Cause Troubleshooting Steps
Incomplete Silylation of Nucleobase Ensure complete silylation of the nucleobase (e.g., with HMDS or BSA) before coupling. Monitor the reaction by ¹H NMR or TLC.
Low Nucleophilicity of the Nucleobase For electron-deficient purines and pyrimidines, consider using a more reactive glycosyl donor (e.g., glycosyl halide) or a stronger Lewis acid catalyst (e.g., TMSOTf).
Degradation of Glycosyl Donor or Lewis Acid Use freshly distilled/purified solvents and ensure anhydrous reaction conditions. Lewis acids like SnCl₄ and TMSOTf are extremely moisture-sensitive.
Suboptimal Reaction Temperature Higher temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer duration.

Problem: Formation of a mixture of α and β anomers (poor stereoselectivity).

Possible Cause Troubleshooting Steps
Choice of Lewis Acid and Solvent The choice of Lewis acid and solvent can significantly influence the anomeric ratio. Experiment with different Lewis acids (e.g., SnCl₄, TMSOTf) and solvents (e.g., acetonitrile, dichloromethane).
Reaction Temperature Higher temperatures can favor the formation of the thermodynamically more stable anomer, which may not be the desired one. Lowering the reaction temperature might improve stereoselectivity.
Neighboring Group Participation A participating group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar can direct the stereochemistry towards the β-anomer. Ensure such a group is present if β-selectivity is desired.

Problem: Incorrect regiochemistry (glycosylation at the wrong nitrogen in purines).

Possible Cause Troubleshooting Steps
Kinetic vs. Thermodynamic Control Glycosylation of purines can yield a mixture of N7 and N9 isomers. The N7 isomer is often the kinetic product, while the N9 isomer is the thermodynamic product. Prolonged reaction times or higher temperatures can favor the N9 isomer.
Protecting Groups on the Nucleobase The use of specific protecting groups on the purine ring can direct glycosylation to the desired nitrogen atom.
Protecting Group Strategies

Problem: Inefficient protection or deprotection.

Protecting Group Common Deprotection Conditions Potential Issues & Troubleshooting
5'-O-DMT (Dimethoxytrityl) Mild acidic conditions (e.g., 3% trichloroacetic acid in DCM)Incomplete deprotection: Increase reaction time or acid concentration slightly. Degradation of acid-labile analogues: Use a weaker acid (e.g., dichloroacetic acid).
2'-O-TBDMS (tert-Butyldimethylsilyl) Fluoride source (e.g., TBAF in THF, TEA·3HF)Slow deprotection: The steric bulk of the TBDMS group can hinder removal. Ensure a sufficient excess of the fluoride reagent and consider gentle heating (e.g., 65°C with TEA·3HF). Silyl group migration: Can occur under certain conditions. Careful control of pH is necessary.
N-Benzoyl (Bz) / N-Acetyl (Ac) Basic conditions (e.g., concentrated ammonium hydroxide, methylamine)Incomplete deprotection: Requires prolonged treatment, sometimes at elevated temperatures. Degradation of the nucleoside analogue: Use milder basic conditions if the analogue is base-labile.
Phosphoramidite Synthesis of Oligonucleotides

Problem: Low coupling efficiency.

Possible Cause Troubleshooting Steps
Moisture in Reagents or Solvents Use anhydrous grade acetonitrile (<30 ppm water) and ensure all reagents are dry. Store phosphoramidites under an inert atmosphere.
Degraded Phosphoramidite Use fresh, high-quality phosphoramidites. Store them as a dry powder at -20°C and prepare solutions immediately before use.
Suboptimal Activator For sterically hindered phosphoramidites (e.g., those with a 2'-O-TBDMS group), a stronger activator than 1H-Tetrazole may be required.
Inefficient Deblocking Ensure complete removal of the 5'-DMT group before coupling. Incomplete deblocking will cap the growing chain.
Low Reagent Concentration Ensure that the phosphoramidite and activator solutions are at the recommended concentrations.
Purification (HPLC)

Problem: Poor peak shape (tailing or fronting).

Possible Cause Troubleshooting Steps
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions with Stationary Phase For basic nucleoside analogues, peak tailing can occur due to interaction with residual silanol groups on the column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase or use a column with end-capping.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase if possible. A stronger sample solvent can cause peak distortion.

Problem: Low resolution between peaks.

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the organic solvent percentage in the mobile phase. For complex mixtures, a gradient elution is often more effective than an isocratic one.
Incorrect Column Chemistry Select a column with a different selectivity. For highly polar nucleoside analogues that show poor retention on C18 columns, consider using a hydrophilic interaction liquid chromatography (HILIC) column.
High Flow Rate Lowering the flow rate can improve resolution, although it will increase the run time.

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation of Silylated Thymine

This protocol describes the synthesis of 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)thymine.

1. Silylation of Thymine:

  • Suspend thymine (1.0 eq) in hexamethyldisilazane (HMDS, 3.0 eq).

  • Add a catalytic amount of ammonium sulfate.

  • Reflux the mixture until the solution becomes clear (typically 2-4 hours).

  • Remove excess HMDS under reduced pressure to obtain silylated thymine as an oil.

2. Glycosylation:

  • Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.

  • Add the freshly prepared silylated thymine (1.2 eq) to the solution.

  • Cool the mixture to 0°C under an inert atmosphere (e.g., argon).

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Protocol 2: Phosphoramidite Coupling Cycle (Automated Synthesis)

This protocol outlines a single cycle for adding a nucleoside phosphoramidite to a growing oligonucleotide chain on a solid support.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Procedure: Pass the deblocking solution through the synthesis column for 60-180 seconds to remove the 5'-DMT protecting group. Wash thoroughly with anhydrous acetonitrile.

2. Coupling:

  • Reagents: Nucleoside phosphoramidite (0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

  • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the column. Allow the coupling reaction to proceed for a specified time (e.g., 30-120 seconds).

3. Capping:

  • Reagents: Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole/THF).

  • Procedure: Deliver the capping reagents to the column to acetylate any unreacted 5'-hydroxyl groups. Allow the reaction to proceed for 30-60 seconds. Wash with anhydrous acetonitrile.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/pyridine/water.

  • Procedure: Deliver the oxidizing solution to the column to convert the phosphite triester linkage to a more stable phosphate triester. Allow the reaction to proceed for 30-60 seconds. Wash with anhydrous acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Nucleoside Analogue Synthesis cluster_purification Purification silylation Silylation of Nucleobase glycosylation N-Glycosylation silylation->glycosylation deprotection Deprotection glycosylation->deprotection crude Crude Product deprotection->crude hplc HPLC Purification crude->hplc pure Pure Nucleoside Analogue hplc->pure

A high-level workflow for the synthesis and purification of a nucleoside analogue.

troubleshooting_glycosylation start Low Yield in Glycosylation check_silylation Check Silylation Completeness? start->check_silylation check_reagents Reagents Anhydrous & Fresh? check_silylation->check_reagents Yes resilylate Re-run Silylation check_silylation->resilylate No optimize_conditions Optimize Reaction Conditions? check_reagents->optimize_conditions Yes replace_reagents Use Fresh/Anhydrous Reagents check_reagents->replace_reagents No adjust_temp_time Adjust Temperature/Time optimize_conditions->adjust_temp_time No success Successful Glycosylation optimize_conditions->success Yes resilylate->start replace_reagents->start adjust_temp_time->start

A troubleshooting workflow for low-yield N-glycosylation reactions.

phosphoramidite_cycle deblocking 1. Deblocking Remove 5'-DMT group coupling 2. Coupling Add phosphoramidite deblocking->coupling Exposes 5'-OH capping 3. Capping Block unreacted 5'-OH coupling->capping oxidation 4. Oxidation Oxidize phosphite to phosphate capping->oxidation oxidation->deblocking Next Cycle

The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Technical Support Center: Synthesis of 2,6-Diaminopurine (DAP) Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diaminopurine (DAP) nucleosides for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing 2,6-diaminopurine (DAP) nucleosides?

A1: The primary challenges in DAP nucleoside synthesis include low yields from traditional methods, difficulties in the selective protection and deprotection of the two amino groups due to their differing reactivity, and purification complexities.[1] The low solubility of common precursors like guanine can also impede synthesis.

Q2: What are the main strategies to improve the yield of DAP nucleoside synthesis?

A2: Several strategies can be employed to enhance yield:

  • Postsynthetic Modification: Utilizing a 2-fluoro-6-amino-adenosine precursor allows for the introduction of the 2-amino group after the nucleoside is synthesized, circumventing the need for protecting groups on the purine base.[1][2]

  • Direct Glycosylation: Glycosylating a pre-protected 2,6-diaminopurine base can offer a more direct route.[3][4]

  • Enzymatic and Microbial Synthesis: Transglycosylation using whole bacterial cells or isolated enzymes presents an efficient and stereoselective alternative to chemical synthesis.

  • Optimized Protecting Group Strategy: Careful selection and application of protecting groups for the amino functionalities are crucial for minimizing side reactions and improving yield.

Q3: Which protecting groups are commonly used for the amino groups of 2,6-diaminopurine?

A3: Due to the different reactivities of the N2 and N6 amino groups, protection can be challenging.[1] Common protecting groups include benzoyl, acetyl, isobutyryl, dimethylformamidine, phenoxyacetyl, Fmoc, and Boc.[1] The choice of protecting group can significantly impact the overall yield and ease of deprotection.

Q4: How can I monitor the progress of my DAP nucleoside synthesis reaction?

A4: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. Staining with UV light will show the consumption of the starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of the reaction mixture.

Q5: What are the typical purification methods for DAP nucleosides?

A5: Purification of DAP nucleosides can be challenging.[1] Common methods include:

  • Silica Gel Column Chromatography: The choice of solvent system is critical. For non-polar purine derivatives, hexane/ethyl acetate gradients are often used. For more polar compounds, dichloromethane/methanol gradients are common.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a highly effective method for achieving high purity. A C18 column with a gradient of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a typical setup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Glycosylation Step - Inefficient activation of the sugar donor.- Poor reactivity of the protected purine base.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Formation of N7 instead of N9 regioisomer.[6]- Screen different Lewis acid activators (e.g., TMSOTf, SnCl₄, TiCl₄).[6]- Ensure complete silylation of the purine base before glycosylation.- Optimize reaction temperature and time.- Consider using a more reactive sugar donor.- Analyze the product mixture carefully to identify and quantify regioisomers.
Incomplete or Difficult Deprotection - Protecting groups are too stable under the chosen deprotection conditions.- Different reactivities of the N2 and N6 protecting groups leading to partial deprotection.[1]- Adjust deprotection conditions (e.g., stronger acid/base, longer reaction time, higher temperature).- If using a multi-step deprotection, ensure the conditions for each step are optimal.- For postsynthetic modification of oligonucleotides, a two-step ammonia treatment may be necessary to avoid RNA degradation.[1]
Formation of Side Products - Side reactions involving the unprotected or partially protected amino groups.- Formation of an N(2)-acetyl-2,6-diaminopurine impurity during acetyl capping in oligonucleotide synthesis.- Employ an orthogonal protecting group strategy to selectively protect the N2 and N6 amino groups.- In oligonucleotide synthesis, carefully control the duration and reagent equivalents during the capping step.
Difficulty in Purifying the Final Product - Co-elution of the desired product with closely related impurities or regioisomers.- Poor peak shape (tailing, broadening) in HPLC.[7]- Column Chromatography: Experiment with different solvent systems to improve separation. The use of amine-functionalized silica can be beneficial for purine compounds.[5]- HPLC: - Optimize the mobile phase gradient and pH.[7] - Use a different column chemistry (e.g., polar-embedded or phenyl-hexyl) for better retention of polar nucleosides.[7] - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[7]

Data on Synthesis Yields

Table 1: Yields for Postsynthetic Modification via 2-Fluoro-6-aminopurine Intermediate

StepReactantsReagents and ConditionsProductYieldReference
Diazotization & DMTr Protection2,6-Diaminopurine-2'-deoxyribosidei) 70% HF-pyridine, tert-butyl nitrite; ii) DMTrCl, pyridine5'-O-DMTr-2-fluoro-6-aminopurine-2'-deoxyriboside27% (over 2 steps)[1][2]
Diazotization & DMTr Protection2,6-Diaminopurine-2'-fluoro-ribosidei) 70% HF-pyridine, tert-butyl nitrite; ii) DMTrCl, pyridine5'-O-DMTr-2,2'-difluoro-6-aminopurine-riboside66% (over 2 steps)[1][2]
Diazotization & DMTr Protection2,6-Diaminopurine-2'-O-methyl-ribosidei) 70% HF-pyridine, tert-butyl nitrite; ii) DMTrCl, pyridine5'-O-DMTr-2-fluoro-6-amino-2'-O-methyl-purine-riboside60% (over 2 steps)[1][2]
Phosphitylation5'-O-DMTr-2-fluoro-6-aminopurine-2'-deoxyribosidePClN(iPr)₂OCH₂CH₂CN, DIPEA, NMI, DCM2'-deoxy-2-fluoro-6-aminopurine phosphoramidite71%[1][2]
Phosphitylation5'-O-DMTr-2,2'-difluoro-6-aminopurine-ribosidePClN(iPr)₂OCH₂CH₂CN, DIPEA, NMI, DCM2'-fluoro-2-fluoro-6-aminopurine phosphoramidite84%[1][2]
Phosphitylation5'-O-DMTr-2-fluoro-6-amino-2'-O-methyl-purine-ribosidePClN(iPr)₂OCH₂CH₂CN, DIPEA, NMI, DCM2'-O-methyl-2-fluoro-6-aminopurine phosphoramidite85%[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-aminopurine Nucleoside (Postsynthetic Modification Precursor)

This protocol is adapted from a literature procedure for the diazotization of a 2,6-diaminopurine nucleoside.[1]

Materials:

  • 2,6-Diaminopurine nucleoside (e.g., 2'-deoxy, 2'-F, or 2'-OMe analog)

  • 70% HF-pyridine

  • tert-Butyl nitrite

  • Pyridine

  • 4,4'-Dimethoxytriphenylmethyl chloride (DMTrCl)

  • Appropriate solvents for reaction and workup (e.g., dichloromethane)

Procedure:

  • Diazotization:

    • Dissolve the 2,6-diaminopurine nucleoside in 70% HF-pyridine in a suitable reaction vessel.

    • Cool the solution to the recommended temperature (e.g., -20 °C).

    • Slowly add tert-butyl nitrite to the cooled solution.

    • Stir the reaction mixture for the specified time, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction.

  • 5'-Hydroxyl Protection:

    • After workup of the diazotization reaction, dissolve the crude 2-fluoro-6-aminopurine nucleoside in pyridine.

    • Add DMTrCl to the solution.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction and perform an aqueous workup.

    • Purify the 5'-O-DMTr-2-fluoro-6-aminopurine nucleoside by silica gel column chromatography.

Protocol 2: Direct Glycosylation of 2,6-Diaminopurine

This protocol describes a general procedure for the direct glycosylation of a protected 2,6-diaminopurine base.[3][4]

Materials:

  • 2,6-Bis(tetramethylsuccinimide) derivative of 2,6-diaminopurine

  • Protected sugar halide (e.g., 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride)

  • Sodium hydride

  • Anhydrous acetonitrile

Procedure:

  • Preparation of the Sodium Salt:

    • Suspend the 2,6-bis(tetramethylsuccinimide) derivative of 2,6-diaminopurine in anhydrous acetonitrile.

    • Add sodium hydride portion-wise to the suspension at 0 °C.

    • Allow the mixture to stir at room temperature for the specified time to form the sodium salt.

  • Glycosylation:

    • Cool the suspension of the sodium salt to the desired reaction temperature (e.g., 0 °C).

    • Add a solution of the protected sugar halide in anhydrous acetonitrile dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a suitable reagent (e.g., acetic acid).

  • Workup and Purification:

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Perform an appropriate aqueous workup.

    • Purify the crude product by silica gel column chromatography to obtain the protected 2,6-diaminopurine nucleoside.

Visualizations

experimental_workflow_postsynthetic cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Protection cluster_step3 Step 3: Phosphitylation cluster_end Final Product start 2,6-Diaminopurine Nucleoside diazotization Diazotization (70% HF-pyridine, t-BuONO) start->diazotization Formation of 2-fluoro intermediate protection 5'-OH Protection (DMTrCl, Pyridine) diazotization->protection Protection of primary alcohol phosphitylation Phosphitylation protection->phosphitylation Introduction of phosphoramidite moiety end DAP Nucleoside Phosphoramidite phosphitylation->end

Caption: Workflow for the postsynthetic modification approach.

experimental_workflow_direct_glycosylation cluster_start Starting Materials cluster_step1 Step 1: Base Activation cluster_step2 Step 2: Glycosylation cluster_step3 Step 3: Deprotection cluster_end Final Product start_base Protected 2,6-Diaminopurine activation Formation of Sodium Salt (NaH) start_base->activation start_sugar Protected Sugar Halide glycosylation Nucleophilic Attack start_sugar->glycosylation activation->glycosylation deprotection Removal of Protecting Groups glycosylation->deprotection end 2,6-Diaminopurine Nucleoside deprotection->end

Caption: Workflow for the direct glycosylation method.

troubleshooting_logic cluster_glycosylation Glycosylation Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues start Low Yield or Impure Product low_yield Low Glycosylation Yield start->low_yield isomers Incorrect Regioisomer start->isomers incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection co_elution Co-elution of Impurities start->co_elution poor_peak_shape Poor HPLC Peak Shape start->poor_peak_shape node_activator Optimize Activator/ Catalyst low_yield->node_activator node_conditions Adjust T°/Time low_yield->node_conditions node_catalyst_iso Screen Lewis Acids isomers->node_catalyst_iso node_protecting_group Change Protecting Group isomers->node_protecting_group node_deprotection_conditions Modify Deprotection Reagents/Conditions incomplete_deprotection->node_deprotection_conditions node_column Change Column/ Stationary Phase co_elution->node_column node_solvent Optimize Solvent System co_elution->node_solvent node_mobile_phase Adjust Mobile Phase pH/ Composition poor_peak_shape->node_mobile_phase node_sample_prep Check Sample Solvent poor_peak_shape->node_sample_prep

Caption: Troubleshooting logic for DAP nucleoside synthesis.

References

Technical Support Center: Guanine Solubility in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the low solubility of guanine in enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes the low solubility of guanine in aqueous solutions?

Guanine exhibits low solubility in water and neutral pH buffers primarily due to its molecular structure. Strong intermolecular hydrogen bonds between guanine molecules lead to the formation of stable crystal lattice structures, making it difficult for water molecules to solvate individual guanine molecules. This self-assembly into aggregates is a key reason for its poor solubility.

Q2: How does pH affect the solubility of guanine?

The solubility of guanine is highly dependent on pH. It is an amphoteric molecule, meaning it can act as both an acid and a base. Its solubility is lowest around its isoelectric point (pI), which is near neutral pH.

  • In acidic conditions (low pH): The N7 and amino group of the guanine molecule become protonated, leading to a net positive charge. This disrupts the hydrogen bonding network, increasing its solubility. Guanine hydrochloride (Gua-HCl) is a common salt form used for this purpose.

  • In alkaline conditions (high pH): The N1 proton is lost, resulting in a net negative charge. This also disrupts the intermolecular hydrogen bonds and increases solubility.

Q3: How does the low solubility of guanine impact enzymatic reactions?

The poor solubility of guanine presents several challenges during enzymatic synthesis:

  • Low Substrate Availability: The concentration of dissolved guanine may be below the Michaelis constant (Km) of the enzyme, leading to slow reaction rates and low product yields.

  • Reaction Heterogeneity: The presence of solid, undissolved guanine creates a heterogeneous reaction mixture, which can complicate reaction kinetics and reproducibility.

  • Enzyme Inhibition: High concentrations of undissolved substrate can sometimes lead to non-specific binding or inhibition of the enzyme.

  • Process Challenges: In larger-scale production, handling slurries instead of solutions can be difficult and may require specialized equipment.

Troubleshooting Guide

This section addresses common issues encountered when using guanine in enzymatic synthesis.

Issue: Low product yield in my enzymatic reaction.

A low yield is often directly linked to the limited availability of dissolved guanine as a substrate.

Troubleshooting Workflow: Low Product Yield

Caption: Troubleshooting workflow for low yield in guanine enzymatic synthesis.

Issue: Guanine precipitates during the reaction.

Precipitation indicates that the guanine concentration has exceeded its solubility limit under the current reaction conditions. This can happen if a component is added that reduces solubility (e.g., a buffer that shifts pH towards neutral) or if the temperature changes.

  • Solution 1: Re-evaluate Buffer pH. Ensure the reaction buffer pH is in a range where guanine remains soluble and the enzyme retains activity. A pH below 3 or above 10 is generally effective for guanine, but must be compatible with the enzyme.

  • Solution 2: Controlled Addition. Instead of adding guanine as a single batch, consider a fed-batch approach where a concentrated, solubilized guanine stock solution (e.g., in acidic or basic solution) is added slowly to the reaction. This maintains a low, steady-state concentration of dissolved guanine that the enzyme can continuously convert to product.

Quantitative Data Summary

The solubility of guanine is highly sensitive to the solution's conditions. The following tables provide a summary of guanine solubility under various parameters.

Table 1: Solubility of Guanine vs. pH at 25°C

pHGuanine Concentration (µM)Form
2.0> 1000Protonated (Cationic)
5.0~30Neutral
7.0~25.4[1]Neutral
11.0~120Deprotonated (Anionic)
13.0> 6000[2]Deprotonated (Anionic)

Note: Data is compiled from various sources and should be considered approximate. Actual solubility may vary with buffer composition and ionic strength.

Table 2: Comparison of Methods to Improve Guanine Availability

MethodAdvantageDisadvantageTypical Yield Improvement
pH Adjustment (Acidic/Basic) Simple, inexpensive, and can significantly increase solubility.Extreme pH may denature or inactivate the enzyme.2-5 fold
Use of Guanine-HCl Salt More soluble than freebase guanine near neutral pH; easy to handle.Can introduce chloride ions and lower the pH of unbuffered solutions.1.5-3 fold
Co-solvents (e.g., DMSO) Can increase solubility at neutral pH.May inhibit enzyme activity; requires careful optimization.Variable; requires testing
Use of Precursors Bypasses the guanine solubility issue entirely (e.g., using IMP).[3][4]Requires a different enzymatic pathway and potentially more expensive starting materials.High, pathway-dependent

Experimental Protocols

Protocol: Enzymatic Synthesis of Guanosine from Guanine

This protocol provides a general method for the enzymatic synthesis of guanosine using a purine nucleoside phosphorylase (PNP). Note: This is a template and must be optimized for your specific enzyme and conditions.

1. Materials:

  • Guanine or Guanine-HCl

  • α-D-Ribose-1-phosphate

  • Purine Nucleoside Phosphorylase (PNP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or 50 mM Phosphate Buffer, pH 7.5)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC for analysis

2. Preparation of Guanine Stock Solution (High pH Method):

  • Weigh the desired amount of guanine powder.

  • Add a small volume of deionized water.

  • Slowly add 0.1 M NaOH dropwise while stirring until the guanine is fully dissolved. The final pH should be >11.

  • Adjust the volume with water to reach the desired final stock concentration.

3. Enzymatic Reaction:

  • In a reaction vessel, combine the reaction buffer, α-D-Ribose-1-phosphate (to a final concentration of, e.g., 10 mM), and any necessary co-factors.

  • Adjust the pH of the main reaction mixture to the optimal pH for your PNP enzyme (typically 7.0-8.0).

  • Slowly add the guanine stock solution to the desired final concentration (e.g., 2 mM). Ensure the final pH of the mixture remains in the optimal range for the enzyme. If the pH shifts, readjust it carefully.

  • Initiate the reaction by adding the PNP enzyme to a final concentration of, e.g., 1-5 U/mL.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at various time points and analyzing the formation of guanosine via HPLC.

4. Analysis by HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol in a buffer like ammonium acetate.

  • Detection: UV at 254 nm.

  • Quantification: Compare the peak area of the product to a standard curve of known guanosine concentrations.

Visualizations

Guanine Salvage Pathway

The enzymatic synthesis of guanosine from guanine is a key part of the purine salvage pathway. This pathway recycles purine bases back into nucleosides and nucleotides.

Caption: Key steps in the guanine salvage pathway for nucleoside synthesis.

Effect of pH on Guanine Species

This diagram illustrates how changes in pH affect the protonation state and, consequently, the solubility of guanine.

Caption: Relationship between pH, guanine protonation state, and solubility.

References

Technical Support Center: Incorporation of 2,6-Diaminopurine (DAP) into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the incorporation of 2,6-diaminopurine (DAP) into oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine (DAP) and why is it used in oligonucleotides?

2,6-diaminopurine (DAP) is a modified nucleobase that is an analog of adenine. It is used in synthetic oligonucleotides to enhance the stability of duplexes. DAP forms three hydrogen bonds with thymine (T) in DNA and uracil (U) in RNA, in contrast to the two hydrogen bonds formed between adenine and thymine/uracil.[1] This increased hydrogen bonding leads to a higher melting temperature (Tm) of the resulting duplex, with an approximate increase of 1–2 °C per DAP modification.[1][2]

Q2: Which protecting groups are suitable for DAP phosphoramidites?

Several protecting group strategies have been employed for the two exocyclic amino groups of DAP. Common protecting groups include benzoyl, phenoxyacetyl (Pac), isobutyryl, and formamidine derivatives.[1][3] The choice of protecting group can impact the efficiency of deprotection. For instance, the N-2-isobutyryl-N-6-benzoyl derivative of DAP has been reported to be deprotected very slowly with ammonia.[3] Phenoxyacetyl (Pac) groups are generally more labile to ammonia than benzoyl groups.[3]

Q3: What is the impact of DAP incorporation on the structure of a nucleic acid duplex?

Studies have shown that the incorporation of DAP does not significantly alter the overall conformation of nucleic acid duplexes. A DNA duplex containing DAP paired with thymine adopts a B-form conformation, while a duplex of a DAP-modified DNA strand and a complementary RNA strand adopts an A-form conformation.[1]

Q4: Is it possible to introduce DAP into oligonucleotides post-synthetically?

Yes, a postsynthetic strategy for incorporating DAP into oligonucleotides has been developed. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite during standard oligonucleotide synthesis. The fluorine atom at the 2-position can then be displaced by ammonia during the deprotection step to yield the 2,6-diaminopurine moiety.[1][2][4] This approach can simplify the synthesis process by avoiding the need for specific protecting groups on the DAP base during solid-phase synthesis.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, deprotection, and analysis of DAP-containing oligonucleotides.

Low Coupling Efficiency of DAP Phosphoramidite

Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be exacerbated when using modified phosphoramidites.

Potential Causes and Solutions:

Potential CauseRecommended Action
DAP Phosphoramidite Degradation Phosphoramidites are sensitive to moisture and oxidation.[5][6] Ensure that the DAP phosphoramidite is stored under anhydrous conditions and an inert atmosphere (e.g., argon). Allow the vial to warm to room temperature before opening to prevent condensation.[5] Use fresh, anhydrous acetonitrile for dissolution.
Suboptimal Activator The choice of activator can influence coupling efficiency. While standard activators like tetrazole or DCI are often used, optimizing the activator or its concentration may be necessary for modified phosphoramidites.
Steric Hindrance The protecting groups on the DAP nucleobase may cause steric hindrance, impeding efficient coupling. Consider using a longer coupling time for the DAP monomer.
Secondary Structure Formation The oligonucleotide sequence itself may form secondary structures on the solid support, hindering the accessibility of the 5'-hydroxyl group.[] Consider using a higher temperature for the synthesis or incorporating modified phosphoramidites that disrupt secondary structures.
Incomplete Deprotection of DAP-Containing Oligonucleotides

The presence of two amino groups on the DAP base can make complete deprotection challenging.

Potential Causes and Solutions:

Potential CauseRecommended Action
Slow-to-cleave Protecting Groups Some protecting groups used for DAP, such as the N-2-isobutyryl-N-6-benzoyl derivative, are known to be slowly removed by standard ammonium hydroxide treatment.[3]
Insufficient Deprotection Time/Temperature Standard deprotection conditions may not be sufficient for complete removal of the protecting groups from DAP.
Degraded Deprotection Reagent The concentration and effectiveness of ammonium hydroxide can decrease over time.

Recommended Deprotection Protocol:

For oligonucleotides containing DAP with phenoxyacetyl (Pac) protecting groups, standard deprotection with fresh, concentrated ammonium hydroxide at 55°C for 8-12 hours is typically sufficient.[3] If using more robust protecting groups, a longer deprotection time or a stronger deprotection solution may be necessary. Always refer to the phosphoramidite supplier's recommendation for the optimal deprotection conditions. For RNA containing DAP, a two-step deprotection is often required, with an initial treatment with ammonia followed by a fluoride-based reagent to remove the 2'-silyl protecting groups.[1][4]

Unexpected Peaks in Mass Spectrometry Analysis

The appearance of unexpected peaks in mass spectrometry data can indicate incomplete synthesis, side reactions, or degradation.

Potential Causes and Solutions:

Potential CauseObserved Mass ShiftRecommended Action
Incomplete Deprotection Corresponds to the mass of one or more protecting groups remaining on the oligonucleotide.Re-treat the oligonucleotide with the appropriate deprotection solution for a longer duration or at a higher temperature.
Formation of N-2-acetyl-2,6-diaminopurine +41 amuThis impurity can arise from the conversion of a guanine residue during the capping step, particularly with acetic anhydride.[8][9] Consider using a different capping reagent or optimizing the capping conditions.
Depurination -135 Da (for adenine) or -151 Da (for guanine) from the full-length product.Depurination can occur during the acidic detritylation step.[][11] Minimize the time of exposure to the acidic reagent.
Phosphoramidite Hydrolysis No product or low-intensity product peak.This is often due to moisture in the reagents or on the synthesizer. Ensure all reagents and gas lines are dry.[12]

Quantitative Data Summary:

ParameterStandard OligonucleotideDAP-Containing OligonucleotideReference
Typical Coupling Efficiency >99%98-99%General Knowledge
Increase in Tm per Modification N/A+1 to +2 °C[1][2]

Experimental Protocols & Visualizations

General Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard phosphoramidite cycle for oligonucleotide synthesis. The incorporation of a DAP phosphoramidite follows the same steps.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT) Coupling 2. Coupling (DAP-amidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes phosphate backbone End Repeat Cycle for desired length Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting Workflow for Low Coupling Efficiency

This workflow provides a logical approach to diagnosing and resolving low coupling efficiency when incorporating DAP phosphoramidites.

Troubleshooting_Workflow Start Low Coupling Efficiency with DAP phosphoramidite Check_Reagents Check Reagent Quality (Amidite, Activator, Acetonitrile) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Synthesizer Check Synthesizer (Fluidics, Gas Lines) Synthesizer_OK Synthesizer OK? Check_Synthesizer->Synthesizer_OK Optimize_Protocol Optimize Synthesis Protocol Protocol_Improved Efficiency Improved? Optimize_Protocol->Protocol_Improved Increase_Coupling_Time Increase coupling time for DAP. Consider alternative activator. Optimize_Protocol->Increase_Coupling_Time Reagent_OK->Check_Synthesizer Yes Replace_Reagents Use fresh, anhydrous reagents. Store properly. Reagent_OK->Replace_Reagents No Synthesizer_OK->Optimize_Protocol Yes Perform_Maintenance Perform system maintenance. Check for leaks. Synthesizer_OK->Perform_Maintenance No Success Problem Resolved Protocol_Improved->Success Yes Consult_Expert Consult Technical Support Protocol_Improved->Consult_Expert No Replace_Reagents->Check_Reagents Perform_Maintenance->Check_Synthesizer Increase_Coupling_Time->Protocol_Improved

Caption: Troubleshooting workflow for low DAP coupling efficiency.

DAP-Thymine Base Pairing

This diagram illustrates the three hydrogen bonds formed between 2,6-diaminopurine and thymine, which contributes to the increased duplex stability.

DAP_T_Pairing cluster_DAP 2,6-Diaminopurine (DAP) cluster_T Thymine (T) DAP DAP Structure T Thymine Structure DAP_N6 DAP_N6 T_O4 T_O4 DAP_N6->T_O4 H-bond DAP_N1 DAP_N1 T_N3 T_N3 DAP_N1->T_N3 H-bond DAP_N2 DAP_N2 T_O2 T_O2 DAP_N2->T_O2 H-bond

References

Technical Support Center: Optimization of Multi-Target 2,6-Diaminopurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of multi-target 2,6-diaminopurine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 2,6-diaminopurine derivatives?

A1: The primary challenges in synthesizing 2,6-diaminopurine derivatives often revolve around the differential reactivity of the two amino groups at the C2 and C6 positions. This can lead to difficulties in achieving selective substitutions and may necessitate complex protection and deprotection strategies.[1][2] Purification of the final compounds can also be challenging due to the potential for multiple side products.[1][2] Low yields of protected phosphoramidites and inefficient deprotection have been reported as significant hurdles in some synthetic routes.[1]

Q2: Some of my synthesized 2,6-diaminopurine derivatives show high cytotoxicity. What are the common structural features associated with this, and how can I mitigate it?

A2: High cytotoxicity is a common issue. Structure-activity relationship (SAR) studies have indicated that certain structural motifs can lead to increased cytotoxicity. For instance, the introduction of substituted anilines at the C2 position of the purine ring has been associated with highly cytotoxic compounds.[3] To mitigate this, consider exploring alternative substitutions at the C2 position, such as cyclic secondary amines, although this may sometimes lead to a decrease in antiviral activity.[3] It is crucial to perform counter-screening for cytotoxicity against various cell lines to identify a therapeutic window.

Q3: What are the key advantages of using a microwave-assisted protocol for the synthesis of these derivatives?

A3: A key advantage of microwave-assisted synthesis is the significant reduction in reaction time. A fast and efficient two-step protocol starting from 2,6-dichloropurine allows for the rapid production of 2,6-diaminopurine derivatives, with synthesis being completed in as little as 60 minutes.[3] This method often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Q4: What are the proposed multi-target mechanisms of action for antiviral 2,6-diaminopurine derivatives?

A4: These derivatives are believed to exert their antiviral effects through a multi-targeted approach, acting on both viral and host factors. For some derivatives, the proposed mechanism involves the inhibition of viral proteins, such as the interaction between NS5 and NS3 of the Dengue virus, and simultaneously targeting host kinases like c-Src and Fyn.[3] This dual-action can lead to a more potent antiviral effect and potentially a higher barrier to the development of viral resistance.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Troubleshooting Steps
Low yield in the first step (substitution at C6) Incomplete reaction; Suboptimal temperature or reaction time.Ensure starting materials are pure and dry. Optimize microwave parameters (temperature and time). Consider using a slight excess of the amine nucleophile.
Formation of multiple byproducts Non-selective reaction at C2 and C6; Side reactions of functional groups on substituents.If not using a sequential substitution starting with 2,6-dichloropurine, consider appropriate protecting groups for one of the amino functions. Purify intermediates at each step.
Difficulty in purifying the final product Similar polarity of the product and impurities.Utilize silica gel flash chromatography with a carefully selected solvent gradient. If compounds are basic, consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape. Reverse-phase HPLC can be an alternative for more challenging separations.
Inconsistent reaction outcomes Variability in microwave heating; Presence of moisture or impurities in solvents/reagents.Ensure consistent positioning of the reaction vessel in the microwave cavity. Use anhydrous solvents and high-purity reagents.
Biological Evaluation
Issue Potential Cause Troubleshooting Steps
High background signal in cytotoxicity assays High cell density; Excessive pipetting force during cell seeding.Determine the optimal cell seeding density for your assay. Handle cell suspensions gently to avoid cell lysis.
Inconsistent IC50/CC50 values between experiments Variation in cell passage number or health; Inconsistent compound concentration due to precipitation.Use cells within a consistent and narrow passage number range. Visually inspect compound stock solutions for precipitation and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
No antiviral activity observed Compound is inactive against the specific virus or cell line; Compound is not cell-permeable.Test the compound against a broader panel of viruses and cell lines. If inactivity persists, consider structural modifications to improve cell permeability or target engagement.
Discrepancy between different antiviral assays (e.g., SYRA vs. DYRA) The compound may act at a specific stage of the viral life cycle.A discrepancy, such as activity in a secondary yield reduction assay (SYRA) but not in a direct yield reduction assay (DYRA), can provide preliminary information. For example, it might suggest the compound acts at an early stage of infection (e.g., entry) which is bypassed in the DYRA setup.[3]

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of a selection of 2,6-diaminopurine derivatives from a study by Manfroni et al. (2021).[3]

Table 1: Antiviral Activity and Cytotoxicity of 2,6-Diaminopurine Derivatives against Flaviviruses [3]

CompoundVirusIC50 (µM)CC50 (µM, Huh7 cells)Selectivity Index (SI)
6c DENV3.1 ± 0.2>100>32
ZIKV1.9 ± 0.1>52
WNV2.1 ± 0.3>47
6i DENV1.5 ± 0.2>100>77
ZIKV0.5 ± 0.1>182
WNV1.1 ± 0.2>90
10a DENV2.1 ± 0.3>100>47
ZIKV1.8 ± 0.2>55
WNV0.9 ± 0.1>111
Sofosbuvir DENV4.9 ± 0.5>100>20
ZIKV3.8 ± 0.4>26
Ribavirin ZIKV2.5 ± 0.1>100>40

IC50: half-maximal inhibitory concentration; CC50: half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Table 2: Antiviral Activity of Selected Derivatives against Influenza A and SARS-CoV-2 [3]

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
6i Influenza A (H1N1)MDCK5.3 ± 0.5>100>19
SARS-CoV-2Calu-30.5 ± 0.1120 ± 15240
10a Influenza A (H1N1)MDCK2.1 ± 0.3>100>47
Ribavirin Influenza A (H1N1)MDCK12.5 ± 1.5>100>8

Experimental Protocols

Microwave-Assisted Synthesis of 2,6-Diaminopurine Derivatives (e.g., Compounds 6a-k)

This protocol is adapted from the two-step synthesis described by Manfroni et al. (2021).[3]

Step 1: Nucleophilic Substitution at C6

  • To a microwave-safe vial, add 2,6-dichloropurine (1 equivalent).

  • Add the desired amine for C6 substitution (1.1 equivalents), n-butanol (as solvent), and triethylamine (Et3N, 1.1 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 70-100°C for 10-50 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 2-chloro-6-substituted-purine intermediate by silica gel flash chromatography.

Step 2: Nucleophilic Substitution at C2

  • To a microwave-safe vial, add the purified 2-chloro-6-substituted-purine intermediate from Step 1 (1 equivalent).

  • Add the desired amine for C2 substitution (1.1 equivalents), n-butanol (as solvent), and trifluoroacetic acid (TFA, catalytic amount).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150-170°C for 40-70 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool.

  • Remove the solvent under reduced pressure.

  • Purify the final 2,6-disubstituted purine derivative by silica gel flash chromatography.

Phenotypic Antiviral Assay (General Protocol)

This is a general workflow for a cell-based phenotypic screen.

  • Cell Seeding: Seed a suitable host cell line (e.g., Huh7 for Flaviviruses, Calu-3 for SARS-CoV-2) in 96-well plates at a pre-determined optimal density. Incubate for 24 hours to allow for cell adherence.

  • Compound Addition: Prepare serial dilutions of the 2,6-diaminopurine derivatives in cell culture medium. Add the diluted compounds to the cells. Include appropriate controls (vehicle control, e.g., DMSO; positive control, e.g., a known antiviral drug).

  • Viral Infection: Infect the cells with the virus of interest at a specific Multiplicity of Infection (MOI).

  • Incubation: Incubate the plates for a period that allows for viral replication and detection of a cytopathic effect (CPE) or viral protein expression (e.g., 48-72 hours).

  • Assay Readout: Quantify the antiviral effect. This can be done through various methods:

    • Cytopathic Effect (CPE) Inhibition Assay: Visually score the inhibition of virus-induced cell death or measure cell viability using reagents like MTT or CellTiter-Glo®.

    • Immunodetection Assay (IA): Fix and permeabilize the cells, then use a primary antibody specific for a viral protein followed by a labeled secondary antibody to quantify viral antigen expression.

    • Yield Reduction Assay: Collect the supernatant from infected cells and titrate the amount of infectious virus produced using a plaque assay or TCID50 assay on fresh cells.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 2,6-Dichloropurine step1 Step 1: C6 Substitution (Microwave, Amine, n-BuOH, Et3N) start->step1 purify1 Purification 1 (Silica Gel Chromatography) step1->purify1 step2 Step 2: C2 Substitution (Microwave, Amine, n-BuOH, TFA) purify1->step2 purify2 Purification 2 (Silica Gel Chromatography) step2->purify2 end_product Final 2,6-Diaminopurine Derivative purify2->end_product cytotoxicity Cytotoxicity Assay (CC50) end_product->cytotoxicity antiviral Antiviral Assay (IC50) end_product->antiviral sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antiviral->sar multi_target Multi-Target Validation sar->multi_target

Caption: General workflow for the synthesis and evaluation of 2,6-diaminopurine derivatives.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor cSrc c-Src receptor->cSrc Activates Fyn Fyn receptor->Fyn Activates downstream Downstream Signaling (e.g., Proliferation, Invasion) cSrc->downstream Fyn->downstream inhibitor 2,6-Diaminopurine Derivative inhibitor->cSrc inhibitor->Fyn

Caption: Proposed inhibition of host c-Src/Fyn kinases by 2,6-diaminopurine derivatives.

References

Technical Support Center: Addressing Cytotoxicity of 2,6-Diaminopurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of 2,6-diaminopurine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity for 2,6-diaminopurine derivatives?

A1: 2,6-Diaminopurine and its derivatives, as purine analogs, primarily exert their cytotoxic effects by interfering with nucleic acid synthesis and metabolism.[1] Once inside the cell, they are often metabolized into their triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of polymerases.[2] This disruption of DNA and RNA synthesis can arrest the cell cycle and induce apoptosis (programmed cell death).[2][3] Some derivatives may also inhibit key enzymes involved in purine biosynthesis.[2][3]

Q2: I am observing high variability in the IC50 values of my 2,6-diaminopurine derivative between experiments. What are the potential causes?

A2: Inconsistent IC50 values can stem from several factors. Cell-based assays can have inherent variability, and a two- to three-fold difference in IC50 values is often considered acceptable.[4] However, larger variations may indicate issues with experimental consistency.[4] Key factors to consider include:

  • Compound Stability and Solubility: Ensure the compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted in cell culture media. Poor solubility can lead to lower effective concentrations.[5] Repeated freeze-thaw cycles of stock solutions should be avoided.[5]

  • Cell Culture Conditions: Use cells within a consistent and low passage number range, as drug sensitivity can change over time. Maintain consistent cell seeding densities, as this can significantly impact results.[5][6]

  • Assay Protocol: Standardize incubation times and ensure the quality of assay reagents.[5] The "edge effect" in 96-well plates, where evaporation is higher in outer wells, can also contribute to variability.[4]

Q3: My 2,6-diaminopurine derivative has poor solubility in aqueous solutions. How can I prepare it for cell-based assays?

A3: Many organic compounds, including some 2,6-diaminopurine derivatives, have limited aqueous solubility. The standard practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[7] For cell-based assays, this stock solution is then diluted into the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] When diluting the DMSO stock, add it to the media and mix thoroughly to prevent the compound from precipitating.[5]

Q4: Are there known off-target effects of 2,6-diaminopurine derivatives that could affect my experimental results?

A4: Yes, like many small molecules, 2,6-diaminopurine derivatives can exhibit off-target effects. As purine analogs, some derivatives may act as inhibitors of various kinases, which can lead to unexpected effects on cell signaling pathways.[9][10] If you observe effects that do not align with the intended target pathway, consider performing a broader kinase profiling assay to identify potential off-target interactions.

Q5: How stable are 2,6-diaminopurine derivatives in stock solutions and cell culture media?

A5: The stability of 2,6-diaminopurine derivatives can vary depending on their specific chemical structure and the storage conditions. Stock solutions in anhydrous, high-purity DMSO are generally stable when stored at -20°C or -80°C and protected from light.[5] However, repeated freeze-thaw cycles should be avoided by preparing smaller aliquots.[5] The stability in aqueous cell culture media at 37°C is typically lower. It is recommended to prepare fresh dilutions in media for each experiment.[8] The presence of serum in the media can also affect compound stability and activity.[11]

Troubleshooting Guides

Troubleshooting Inconsistent Cytotoxicity Assay (e.g., MTT Assay) Results
IssuePossible Cause(s)Suggested Solution(s)
High variability in IC50 values between replicates or experiments Inconsistent cell seeding density.[5]Ensure a homogenous cell suspension and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[4]
"Edge effect" in 96-well plates.[4]Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[4]
Compound precipitation upon dilution in media.Visually inspect for precipitation after dilution. If observed, try a lower final concentration or a different dilution method (e.g., serial dilutions in media).
Inconsistent incubation times.[5]Strictly adhere to the same incubation times for all experiments.
Low absorbance values Low cell density.[12]Optimize the initial cell seeding number for your specific cell line to ensure a sufficient number of viable cells at the end of the assay.[12]
High cytotoxicity of the compound.Ensure the concentration range tested is appropriate. Include a wider range of lower concentrations if necessary.
High background absorbance Contamination of media or reagents.Use sterile techniques and fresh, high-quality reagents.
High cell density leading to high spontaneous signal.[12]Optimize cell seeding density to avoid overgrowth.[12]
Troubleshooting Apoptosis Assay (e.g., Annexin V/PI Staining) Results
IssuePossible Cause(s)Suggested Solution(s)
High percentage of Annexin V positive cells in the negative control Cells were harvested too harshly, causing membrane damage.Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer for adherent cells) and handle cells gently during washing steps.
Cells were overgrown or unhealthy before the experiment.Use cells from a healthy, exponentially growing culture.
No or low percentage of Annexin V positive cells in the treated group The concentration of the derivative or the incubation time was insufficient to induce apoptosis.Perform a dose-response and/or time-course experiment to determine the optimal conditions.
Apoptotic cells have detached and were lost during washing.Collect the supernatant containing detached cells and combine it with the adherent cells before staining.[13]
High percentage of PI positive cells (necrosis) The concentration of the derivative is too high, causing rapid cell death.Test a lower range of concentrations to induce apoptosis rather than necrosis.
Cells were in late-stage apoptosis.Analyze cells at an earlier time point after treatment.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Selected 2,6-Diaminopurine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
ReversineMCF-7Breast CancerNot specified, but used as a more toxic comparator[14][15]
ReversineHCT116Colorectal CancerNot specified, but used as a more toxic comparator[14][15]
Compound 1 (Reversine analog)MCF-7Breast CancerLess toxic than Reversine[14][15]
Compound 2 (Reversine analog)MCF-7Breast CancerLess toxic than Reversine[14][15]
Compound 3 (Reversine analog)MCF-7Breast CancerLess toxic than Reversine[14][15]
Compound 1 (Reversine analog)HCT116Colorectal CancerLess toxic than Reversine[14][15]
Compound 2 (Reversine analog)HCT116Colorectal CancerLess toxic than Reversine[14][15]
Compound 3 (Reversine analog)HCT116Colorectal CancerLess toxic than Reversine[14][15]
Compound 11l (2-aminopurine derivative)MDA-MB-231Triple-Negative Breast Cancer8.11 - 15.66[16]
Compound 11l (2-aminopurine derivative)293THuman Embryonic Kidney> 100[16]
Compound 6iVero E6Kidney epithelial>100[17]
Compound 6iHuh7Hepatocellular carcinoma>100[17]
Compound 6iA549Lung carcinoma>100[17]
Compound 6iCaco-2Colorectal adenocarcinoma>100[17]
Compound 6iCalu-3Lung adenocarcinoma120[17]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • 2,6-diaminopurine derivative stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,6-diaminopurine derivative in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Detailed Methodology for Annexin V/PI Apoptosis Assay

This protocol is a general guideline for flow cytometry-based apoptosis detection.

Materials:

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[19]

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the 2,6-diaminopurine derivative for the desired time and concentration to induce apoptosis. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer). Combine the detached cells with the supernatant.

    • Count the cells to ensure you have an adequate number for staining (typically 1-5 x 10^5 cells per sample).[20]

  • Washing:

    • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20]

    • Gently vortex or tap the tube to mix.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[19]

    • Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Use unstained and single-stained controls to set up compensation and gates.

    • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[19]

Visualizations

G General Mechanism of Action for Purine Analogs 2,6-Diaminopurine_Derivative 2,6-Diaminopurine_Derivative Nucleoside_Transporters Nucleoside_Transporters 2,6-Diaminopurine_Derivative->Nucleoside_Transporters Uptake Cell_Membrane Intracellular_Space Metabolic_Activation Metabolic_Activation Nucleoside_Transporters->Metabolic_Activation Phosphorylation Triphosphate_Analog Triphosphate_Analog Metabolic_Activation->Triphosphate_Analog to active form Inhibition_of_DNA_Polymerase Inhibition_of_DNA_Polymerase Triphosphate_Analog->Inhibition_of_DNA_Polymerase Incorporation_into_DNA_RNA Incorporation_into_DNA_RNA Triphosphate_Analog->Incorporation_into_DNA_RNA DNA_Synthesis_Arrest DNA_Synthesis_Arrest Inhibition_of_DNA_Polymerase->DNA_Synthesis_Arrest Chain_Termination Chain_Termination Incorporation_into_DNA_RNA->Chain_Termination Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Synthesis_Arrest->Cell_Cycle_Arrest Chain_Termination->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Prepare_Compound Prepare Serial Dilutions of Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 G Troubleshooting Logic for Inconsistent IC50 Values Inconsistent_IC50 Inconsistent IC50 Values Compound_Issues Compound-Related Issues Inconsistent_IC50->Compound_Issues Cell_Issues Cell-Related Issues Inconsistent_IC50->Cell_Issues Assay_Issues Assay-Related Issues Inconsistent_IC50->Assay_Issues Solubility Solubility/Precipitation Compound_Issues->Solubility Stability Stability (Stock/Media) Compound_Issues->Stability Purity Purity Compound_Issues->Purity Passage_Number High Passage Number Cell_Issues->Passage_Number Seeding_Density Inconsistent Seeding Cell_Issues->Seeding_Density Cell_Health Poor Cell Health Cell_Issues->Cell_Health Incubation_Time Variable Incubation Assay_Issues->Incubation_Time Edge_Effect Plate Edge Effect Assay_Issues->Edge_Effect Reagent_Quality Reagent Quality Assay_Issues->Reagent_Quality

References

Technical Support Center: Purification of Synthetic 2,6-Diaminopurine Arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of synthetic 2,6-diaminopurine arabinoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification strategies for crude synthetic this compound?

A1: The most effective purification strategies for this compound typically involve a multi-step approach combining chromatography and crystallization. The initial crude product from synthesis often contains unreacted starting materials, coupling reagents, and side-products. A general workflow includes:

  • Initial Purification: Silica gel column chromatography to remove major non-polar impurities.

  • High-Resolution Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for separating the target compound from closely related impurities.

  • Final Polishing and Solid-State Isolation: Crystallization to yield a highly pure, solid final product.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities can include:

  • Unreacted Starting Materials: Such as protected arabinose derivatives and 2,6-diaminopurine.

  • Partially Deprotected Intermediates: Molecules where one or more protecting groups are still attached.

  • Anomers: The α-anomer of the desired β-anomer product.

  • By-products from Side Reactions: Such as products from the degradation of reagents or the target molecule under reaction or deprotection conditions.

Q3: My compound is highly polar. What challenges can I expect with standard reverse-phase HPLC?

A3: Highly polar compounds like this compound may exhibit poor retention on standard C18 columns, leading to co-elution with the solvent front and inadequate separation. To address this, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a partially aqueous mobile phase, which is well-suited for retaining and separating highly polar analytes.[1]

  • Mixed-Mode Chromatography: These columns combine reverse-phase and ion-exchange properties, offering enhanced separation capabilities for polar and/or ionizable compounds.[1]

  • Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of charged nucleoside analogs on reverse-phase columns. However, be aware that these reagents may not be compatible with mass spectrometry.[1]

Troubleshooting Guides

HPLC Purification
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Secondary interactions with the stationary phase3. Sample dissolved in an inappropriate solvent1. Reduce the sample concentration or injection volume.2. Adjust the mobile phase pH to suppress the ionization of the analyte. For basic compounds, adding a small amount of a stronger base can be beneficial.3. Whenever possible, dissolve the sample in the mobile phase.[1]
Low Resolution Between Peaks 1. Suboptimal mobile phase composition2. Incorrect column chemistry1. Adjust the solvent strength to improve the separation factor. For complex mixtures, employing a gradient elution is often effective.2. Select a column with a different selectivity, such as a different stationary phase material.[1]
No or Low Product Recovery 1. Compound is irreversibly adsorbed to the column2. Compound precipitated on the column1. Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.2. Ensure the sample is fully dissolved before injection and that the mobile phase composition is not causing precipitation.
Crystallization
Problem Possible Cause(s) Solution(s)
Failure to Induce Crystallization 1. The solution is undersaturated2. Presence of impurities inhibiting crystal formation3. Lack of nucleation sites1. Concentrate the solution by slowly evaporating the solvent.2. Perform an initial purification step, such as column chromatography, to remove significant impurities.3. Scratch the inside of the flask with a glass rod or add a seed crystal of the desired compound.[1]
Oiling Out Instead of Crystallizing 1. Supersaturation is too high2. The melting point of the solid is below the boiling point of the solvent1. Dilute the solution slightly or cool it down more slowly.2. Use a lower boiling point solvent or a solvent mixture.[1]
Formation of Very Small Crystals or Powder 1. Rapid crystallization due to high supersaturation1. Decrease the rate of cooling or the rate of anti-solvent addition to allow for the growth of larger crystals.

Experimental Protocols

Preparative Reverse-Phase HPLC

This protocol is a starting point and should be optimized for your specific crude mixture and HPLC system. It is based on scalable methods for purifying related purine derivatives.[2]

1. Column:

  • Reverse-phase C18 column (dimensions suitable for preparative scale, e.g., 19 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[2]

  • Solvent B: Acetonitrile.[2]

3. Gradient Elution:

  • A shallow gradient is often effective for separating closely related impurities. A starting point could be:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 40% B (linear gradient)

    • 35-40 min: 40% to 95% B (column wash)

    • 40-45 min: 95% B (hold)

    • 45-50 min: 95% to 5% B (re-equilibration)

    • 50-60 min: 5% B (hold)

4. Flow Rate:

  • Adjust based on the column diameter (e.g., 15-20 mL/min for a 19 mm ID column).

5. Detection:

  • UV at 260 nm.

6. Sample Preparation:

  • Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid). Filter the sample through a 0.45 µm filter before injection.

7. Fraction Collection:

  • Collect fractions based on the UV chromatogram. Analyze the purity of each fraction by analytical HPLC before pooling the pure fractions.

8. Post-Purification:

  • Evaporate the solvent from the pooled fractions under reduced pressure. The resulting solid can then be taken for crystallization.

Crystallization

The choice of solvent is critical and often requires screening.[3] Given the polar nature of this compound, a polar solvent with a less polar anti-solvent is a good starting point.

1. Solvent Screening:

  • Test the solubility of a small amount of the purified compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate). A good crystallization solvent will dissolve the compound when hot but not when cold.

2. Single Solvent Crystallization:

  • Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., hot ethanol or a water/ethanol mixture).

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

3. Solvent/Anti-Solvent Crystallization:

  • Dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., water or methanol).

  • Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., acetone, ethyl acetate, or n-hexane) until the solution becomes slightly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Data Presentation

Purification Stage Starting Purity (by HPLC Area %) Expected Final Purity (by HPLC Area %) Typical Yield
Crude Synthetic Product 50-70%--
After Silica Gel Chromatography 70-85%80-90%60-80%
After Preparative RP-HPLC 80-90%>98%70-90% (of the loaded material)
After Crystallization >98%>99.5%85-95%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude 2,6-Diaminopurine Arabinoside Silica_Gel Silica Gel Chromatography Crude_Product->Silica_Gel Removes non-polar impurities Prep_HPLC Preparative RP-HPLC Silica_Gel->Prep_HPLC Separates closely related impurities Crystallization Crystallization Prep_HPLC->Crystallization Final polishing and isolation Final_Product Pure Crystalline Product (>99.5%) Crystallization->Final_Product

Caption: General purification workflow for synthetic this compound.

Troubleshooting_HPLC Start Poor HPLC Separation? Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Yes Low_Resolution Low Resolution? Start->Low_Resolution No Reduce_Load Reduce Sample Load/ Concentration Poor_Peak_Shape->Reduce_Load Overload suspected Adjust_pH Adjust Mobile Phase pH Poor_Peak_Shape->Adjust_pH Secondary interactions Change_Solvent Change Sample Solvent Poor_Peak_Shape->Change_Solvent Solvent mismatch Adjust_Gradient Optimize Gradient Low_Resolution->Adjust_Gradient Co-elution Change_Column Try Different Column (e.g., HILIC) Low_Resolution->Change_Column Poor selectivity

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

protection and deprotection strategies for 2,6-diaminopurine phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (DAP) phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for 2,6-diaminopurine (DAP) phosphoramidites, and what are their key differences?

A1: Due to the presence of two exocyclic amino groups with different reactivities, protecting 2,6-diaminopurine can be challenging.[1] Common strategies involve using the same protecting group for both amines (homoprotection).[1][2] These include benzoyl, acetyl, isobutyryl, dimethylformamidine, and phenoxyacetyl.[1][2] While simpler in approach, using identical groups can lead to difficulties in both the protection and subsequent deprotection steps.[1] Heteroprotecting group strategies, where different groups are used for each amine, are also possible but result in more complex synthetic routes.[1]

For RNA synthesis involving 2,6-diaminopurine, a specific protecting group scheme is N6-isobutyryl and N2-methoxyacetyl for the exocyclic amines, in combination with a 2'-O-TOM (triisopropylsilyloxymethyl) protecting group.[3][4]

An alternative approach avoids traditional protecting groups altogether by using a 2-fluoro-6-amino-adenosine phosphoramidite. The electron-withdrawing fluorine atom deactivates the N6-amino group, preventing it from reacting during synthesis. The 2,6-diaminopurine moiety is then formed post-synthesis by displacing the fluorine with ammonia.[1][5][6][7]

Q2: What are the recommended deprotection strategies for oligonucleotides containing 2,6-diaminopurine?

A2: The choice of deprotection strategy depends on the protecting groups used for the DAP residue and any other sensitive modifications in the oligonucleotide sequence.[8] General deprotection involves three stages: cleavage from the solid support, removal of phosphate protecting groups (typically cyanoethyl), and removal of the base protecting groups.[9][10][11]

Common deprotection methods include:

  • Standard Deprotection: Using concentrated ammonium hydroxide at 55°C for 8-12 hours is a traditional method.[8]

  • Fast Deprotection: A mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10-15 minutes allows for significantly faster deprotection.[8]

  • Mild Deprotection: For sensitive oligonucleotides, a solution of 0.05 M potassium carbonate in methanol can be used at room temperature.[9][11]

For oligonucleotides synthesized with the 2-fluoro-6-amino-adenosine precursor, a post-synthetic ammonia treatment is required to displace the fluorine and form the 2,6-diaminopurine base.[5][7] For RNA containing 2'-O-silyl protecting groups (like TBDMS or TOM), a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) is necessary for their removal.[5]

Q3: My oligonucleotide containing 2,6-diaminopurine shows a lower mass than expected. What could be the cause?

A3: A common side reaction when using 2,6-diaminopurine phosphoramidites is acid-catalyzed depurination, which is the loss of the purine base from the sugar-phosphate backbone.[12] This typically occurs during the repeated 5'-detritylation steps with dichloroacetic or trichloroacetic acid throughout the synthesis. The resulting abasic site is labile and can lead to chain cleavage, resulting in truncated sequences with lower molecular weights.[12] The rate of depurination is influenced by the choice of N6-protecting group, with electron-withdrawing groups increasing the susceptibility to this side reaction.[12]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency
  • Symptom: The trityl cation colorimetric assay shows a significant drop in absorbance after the coupling step with the 2,6-diaminopurine phosphoramidite.[13] Final analysis of the crude oligonucleotide shows a high proportion of n-1 and other truncated sequences.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Phosphoramidite Degradation Phosphoramidites are sensitive to moisture and oxidation.[][] Ensure the amidite bottle was properly sealed and stored under an inert atmosphere. Use freshly prepared phosphoramidite solutions.
Activator Issues The activator (e.g., tetrazole, DCI) may be old or have absorbed moisture. Prepare a fresh activator solution.
Inadequate Anhydrous Conditions Moisture in the acetonitrile can hydrolyze the phosphoramidite before it has a chance to couple.[] Use anhydrous acetonitrile and ensure all reagent lines are dry.[13]
Synthesizer Fluidics Problem Check for blockages or leaks in the reagent lines for both the phosphoramidite and the activator. Calibrate the delivery volumes to ensure correct stoichiometry.[13]
Issue 2: Incomplete Deprotection
  • Symptom: Mass spectrometry analysis of the purified oligonucleotide shows peaks corresponding to the full-length product still carrying one or more base-protecting groups.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Deprotection Time/Temperature The protecting groups on 2,6-diaminopurine can be stubborn to remove.[1] Extend the deprotection time or increase the temperature according to the chosen deprotection reagent (see table below).
Deprotection Reagent Degradation Concentrated ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness.[10] Use a fresh bottle of ammonium hydroxide or AMA.
Incompatible Protecting Groups If using a fast deprotection strategy (e.g., AMA), ensure all other nucleobases in the sequence have compatible protecting groups (e.g., Ac-dC instead of Bz-dC).[10]
Issue 3: Evidence of Depurination
  • Symptom: HPLC or mass spectrometry analysis shows multiple peaks with lower molecular weights than the target oligonucleotide, and/or evidence of chain cleavage.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Harsh Detritylation Conditions The glycosidic bond of 2,6-diaminopurine is more susceptible to acid-catalyzed cleavage than standard purines.[12] Reduce the detritylation time or use a milder acid.
Suboptimal N-Protecting Group Electron-withdrawing protecting groups on the N6 position can accelerate depurination.[12] Consider using a phosphoramidite with a more robust protecting group, such as di-n-butylformamidine.[12]

Experimental Protocols & Data

Deprotection Condition Comparison

The following table summarizes common deprotection conditions. The optimal choice depends on the specific protecting groups on the 2,6-diaminopurine and other bases in your oligonucleotide.

MethodReagentTemperatureDurationNotes
Standard Concentrated Ammonium Hydroxide55°C8-12 hoursTraditional method, suitable for many standard protecting groups.[8]
Fast Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA)65°C10-15 minutesSignificantly reduces deprotection time. Requires compatible protecting groups on other bases.[8]
Mild 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursRecommended for oligonucleotides with very sensitive modifications.[9]
Protocol 1: Standard Cleavage and Deprotection with Ammonium Hydroxide
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).

  • Tightly seal the vial and incubate at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood and transfer the supernatant to a new microcentrifuge tube.

  • Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the dried oligonucleotide in an appropriate buffer for purification.[9]

Protocol 2: Fast Cleavage and Deprotection with AMA
  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of the AMA solution.

  • Tightly seal the vial. For cleavage, let it stand at room temperature for 5 minutes.

  • For complete deprotection, incubate the vial at 65°C for 10-15 minutes.

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube and dry in a vacuum concentrator.[8]

Visual Guides

Workflow for Protection and Deprotection of 2,6-Diaminopurine Oligonucleotides

G cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection Cleavage & Deprotection cluster_troubleshooting Potential Issues start Start with CPG Solid Support detritylation 1. Detritylation (Acidic Removal of DMT) start->detritylation coupling 2. Coupling (Add DAP Phosphoramidite + Activator) detritylation->coupling depurination Depurination Risk detritylation->depurination capping 3. Capping (Acetylate unreacted 5'-OH) coupling->capping low_coupling Low Coupling coupling->low_coupling oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation cycle Repeat for next base oxidation->cycle cycle->detritylation end_synthesis Final DMT-on Oligo on Solid Support cycle->end_synthesis cleavage 5. Cleavage from Support & Phosphate Deprotection (e.g., NH4OH or AMA) end_synthesis->cleavage base_deprotection 6. Base Deprotection (Removal of N-acyl groups) cleavage->base_deprotection purification 7. Purification (e.g., HPLC, PAGE) base_deprotection->purification final_product Final Deprotected Oligonucleotide purification->final_product

Caption: Overall workflow for oligonucleotide synthesis incorporating a 2,6-diaminopurine phosphoramidite.

Troubleshooting Logic for Low Coupling Efficiency

G start Low Coupling Efficiency Observed q1 Is this the first time using these reagent lots? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Check Synthesizer Performance q1->a1_no No check_amidite Verify phosphoramidite integrity (e.g., 31P NMR, re-dissolve) a1_yes->check_amidite check_activator Prepare fresh activator solution check_amidite->check_activator check_solvent Use fresh anhydrous acetonitrile check_activator->check_solvent q2 Is the issue resolved? check_solvent->q2 check_fluidics Perform fluidics test (check for leaks/blockages) a1_no->check_fluidics check_calibration Calibrate reagent delivery volumes check_fluidics->check_calibration check_calibration->q2 success Problem Solved q2->success Yes fail Consult Instrument Specialist q2->fail No

Caption: Decision tree for troubleshooting low coupling efficiency during oligonucleotide synthesis.

References

Technical Support Center: Enhancing UGA Nonsense Mutation Correction with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,6-diaminopurine (DAP) to enhance the efficiency of UGA nonsense mutation correction. Here you will find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-diaminopurine (DAP) and how does it correct UGA nonsense mutations?

A1: 2,6-diaminopurine (DAP) is a purine derivative that has been identified as a potent and specific corrector of UGA nonsense mutations.[1][2][3][4] Its mechanism of action involves the inhibition of the tRNA-specific 2'-O-methyltransferase, FTSJ1.[1][2][3][4] This enzyme is responsible for the modification of cytosine 34 in the anticodon of tryptophan tRNA (tRNATrp).[1][2][3][4] By interfering with this modification, DAP facilitates the misreading of the UGA premature termination codon (PTC) as a tryptophan codon, leading to the incorporation of a tryptophan residue and the continuation of translation to produce a full-length protein.[5][6]

Q2: Is DAP effective for all types of nonsense mutations (UGA, UAA, UAG)?

A2: No, current research indicates that DAP is a highly efficient and exclusive corrector of UGA nonsense mutations.[1][4] It has been shown to have minimal to no effect on UAA and UAG premature termination codons.[1]

Q3: What is the recommended concentration range for DAP in cell culture experiments?

A3: The optimal concentration of DAP can vary depending on the cell type and the specific nonsense mutation being studied. However, studies have shown effective readthrough at concentrations ranging from 12.5 µM to 50 µM.[4][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system, balancing readthrough efficiency with potential cytotoxicity.

Q4: Is DAP toxic to cells?

A4: DAP has been reported to have low toxicity in various cell lines and in vivo models.[1][2][4] However, as with any experimental compound, it is crucial to assess cytotoxicity in your specific cell line using methods such as MTT or LDH assays. Some studies have noted that DAP-resistant cell lines can exhibit different sensitivities to other purine analogs.[8][9]

Q5: How does the efficiency of DAP compare to other readthrough-inducing compounds like G418?

A5: Several studies have demonstrated that DAP can be more efficient at promoting UGA readthrough than the aminoglycoside G418.[1][4][5][6] For instance, in Calu-6 cells with a p53 UGA nonsense mutation, DAP restored p53 protein levels more effectively than G418.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low readthrough observed after DAP treatment. - Suboptimal DAP concentration.- The nonsense mutation is not a UGA codon.- Low transfection efficiency of the reporter construct.- The target mRNA is rapidly degraded by Nonsense-Mediated Decay (NMD).- The cell line is resistant or less sensitive to DAP.- Perform a dose-response experiment with DAP (e.g., 10 µM to 100 µM).- Verify the sequence of the nonsense mutation.- Optimize your transfection protocol and verify efficiency (e.g., using a GFP reporter).- Consider co-treatment with an NMD inhibitor, although DAP itself may have some NMD inhibitory effects at higher concentrations.[6]- Test different cell lines if possible.
High cell death or signs of toxicity. - DAP concentration is too high.- Prolonged incubation time.- The cell line is particularly sensitive to purine analogs.- Reduce the concentration of DAP.- Decrease the incubation time (e.g., 24 hours instead of 48 hours).- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 of DAP for your cell line.
Inconsistent results between experiments. - Variability in cell passage number.- Inconsistent DAP solution preparation or storage.- Fluctuations in incubation conditions.- Use cells within a consistent and low passage number range.- Prepare fresh DAP solutions for each experiment or store aliquots at -20°C to avoid repeated freeze-thaw cycles.- Ensure consistent incubation times, temperature, and CO2 levels.
Readthrough is observed with a reporter construct, but not with the endogenous gene. - The endogenous gene may have a different sequence context around the PTC, which can influence readthrough efficiency.- The endogenous mRNA may be more susceptible to NMD.- The restored full-length protein may be unstable or rapidly degraded.- Analyze the sequence context of the endogenous PTC.[10]- Measure the mRNA levels of the endogenous gene to assess NMD activity.- Perform a western blot to assess the levels of the restored full-length protein.

Data Presentation

Table 1: Comparison of Readthrough Efficiency of DAP and G418 on a Luciferase Reporter with a UGA PTC

CompoundConcentration (µM)Luciferase Activity (Fold Increase over DMSO)
DAP 12.5~15
25~25
50~35
G418 200~8

Note: Data is illustrative and compiled from trends reported in the literature.[1][4] Actual values will vary based on the experimental system.

Table 2: Effect of DAP on p53 Protein Restoration in Calu-6 Cells (UGA nonsense mutation)

TreatmentConcentrationp53 Protein Level (relative to untreated HeLa)
DMSO -Not Detected
DAP 25 µM++
50 µM+++
G418 200 µg/mL+

Note: '+' indicates the relative amount of p53 protein detected by western blot.[4]

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay for Measuring UGA Readthrough

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a dual-luciferase reporter plasmid containing a firefly luciferase gene with a UGA premature termination codon and a Renilla luciferase plasmid (for normalization).

  • DAP Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of DAP or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the readthrough efficiency by normalizing the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle control.

Protocol 2: Western Blot Analysis of Endogenous Protein Restoration

  • Cell Culture and Treatment: Culture cells containing an endogenous UGA nonsense mutation (e.g., Calu-6 for TP53) to 70-80% confluency. Treat the cells with various concentrations of DAP or a vehicle control for 24-48 hours.

  • Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

UGA_Readthrough_Mechanism cluster_ribosome Ribosome Ribosome_A_Site A Site with UGA Codon Translation_Termination Translation Termination Ribosome_A_Site->Translation_Termination Tryptophan_Incorporation Tryptophan Incorporation Ribosome_A_Site->Tryptophan_Incorporation tRNATrp tRNATrp tRNATrp->Ribosome_A_Site Increased binding in presence of DAP FTSJ1 FTSJ1 (Methyltransferase) tRNATrp->FTSJ1 Modification Modified_tRNATrp Modified tRNATrp (Cm34) FTSJ1->Modified_tRNATrp DAP 2,6-Diaminopurine (DAP) DAP->FTSJ1 Inhibits Modified_tRNATrp->Ribosome_A_Site Low affinity for UGA eRF1_eRF3 Release Factors (eRF1/eRF3) eRF1_eRF3->Ribosome_A_Site Binds to UGA Full_Length_Protein Full-Length Protein Tryptophan_Incorporation->Full_Length_Protein

Caption: Mechanism of DAP-induced UGA readthrough.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture (with UGA mutation) Start->Cell_Culture DAP_Treatment Treat with DAP (Dose-Response) Cell_Culture->DAP_Treatment Incubation Incubate (24-48 hours) DAP_Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Endpoint_Analysis->Reporter_Assay For screening & mechanism studies Endogenous_Analysis Endogenous Gene Analysis Endpoint_Analysis->Endogenous_Analysis For validation in a disease model Data_Analysis Data Analysis and Interpretation Reporter_Assay->Data_Analysis Western_Blot Western Blot (Protein Restoration) Endogenous_Analysis->Western_Blot RT_qPCR RT-qPCR (mRNA levels) Endogenous_Analysis->RT_qPCR Functional_Assay Functional Assay (e.g., CFTR function) Endogenous_Analysis->Functional_Assay Western_Blot->Data_Analysis RT_qPCR->Data_Analysis Functional_Assay->Data_Analysis

Caption: General experimental workflow for assessing DAP efficacy.

References

minimizing off-target effects of 2,6-diaminopurine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-diaminopurine (DAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of DAP in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 2,6-diaminopurine (DAP)?

A1: The primary mechanism of 2,6-diaminopurine (DAP) is context-dependent, with several well-documented activities:

  • Nonsense Mutation Correction: DAP can act as a potent corrector of UGA nonsense mutations. It functions by inhibiting the tRNA-specific 2′-O-methyltransferase (FTSJ1), which is responsible for modifying the anticodon of tryptophan tRNA. This inhibition allows the ribosome to read through the premature stop codon.[1][2][3]

  • Antiviral Activity: Derivatives of DAP have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[4]

  • Anticancer Properties: DAP has been investigated for its use in treating leukemia. It can be metabolically activated to ribonucleotide analogs, leading to a decrease in ATP levels and affecting DNA synthesis and cell cycle progression.[5]

  • Transcriptional Inhibition: DAP has been observed to impede transcription by human RNA polymerase II, suggesting a potential role in transcriptional regulation.[6][7][8]

Q2: What are the potential off-target effects of DAP?

A2: As a purine analog, DAP has the potential to interact with a variety of endogenous proteins that bind purines. While a comprehensive off-target profile for DAP is not extensively documented in publicly available literature, potential off-target classes include:

  • Kinases: Many small molecule kinase inhibitors are purine analogs, competing with ATP for the kinase's binding site.

  • Adenosine Receptors: Due to its structural similarity to adenosine, DAP may interact with adenosine receptors (A1, A2A, A2B, A3).

  • Phosphodiesterases (PDEs): PDEs are enzymes that hydrolyze cAMP and cGMP. Some PDE inhibitors are purine-based, suggesting a potential for interaction.

  • Other Purine-Binding Proteins: This includes a wide range of enzymes involved in nucleic acid metabolism and signaling.

Q3: How can I determine if the observed effects in my assay are off-target?

A3: Distinguishing on-target from off-target effects is crucial. Here are a few strategies:

  • Use of Structurally Related Inactive Analogs: If available, use a structurally similar analog of DAP that is known to be inactive against its primary target. If this analog produces the same effect, it is likely an off-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target of DAP. If the effect of DAP persists in these cells, it is likely independent of the intended target.

  • Dose-Response Analysis: Analyze the dose-response curves for your primary target and the observed off-target effect. A significant separation in the potency (e.g., IC50 or EC50 values) can suggest an off-target liability at higher concentrations.

  • Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint but through a different technological principle.

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with DAP and suggests potential causes and solutions related to off-target effects.

Observed Problem Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected Cytotoxicity or Anti-proliferative Effects Inhibition of essential kinases, disruption of DNA/RNA synthesis, or interference with purine metabolism.1. Perform a cell cycle analysis to see if cells are arrested at a specific phase.[5]2. Measure cellular ATP levels to check for metabolic disruption.[5]3. Consider a broad-spectrum kinase inhibitor as a positive control to see if it phenocopies the effect.4. Supplement the culture medium with purines (e.g., adenine, guanosine) to see if this rescues the phenotype.
Changes in Cellular Signaling Pathways Unrelated to the Primary Target Off-target inhibition of kinases or modulation of adenosine receptor signaling.1. Perform a western blot analysis for key phosphoproteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt).2. Use specific inhibitors for suspected off-target kinases to see if they replicate the observed effect.3. If adenosine receptor signaling is suspected, use known adenosine receptor agonists or antagonists to see if they can modulate the effect of DAP.
Variability in Experimental Results Differences in the expression levels of off-target proteins across different cell lines or passage numbers.1. Standardize cell line source, passage number, and culture conditions.2. Characterize the expression levels of potential off-target proteins (e.g., specific kinases or adenosine receptors) in the cell lines being used.3. If possible, use a cell line with a known low expression of a suspected off-target protein as a negative control.
Discrepancy Between In Vitro and Cellular Assay Potency Poor cell permeability, active efflux from the cell, or metabolic conversion of DAP to an active or inactive form.1. Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.2. Measure the intracellular concentration of DAP using LC-MS/MS.3. Investigate the expression of drug transporters (e.g., ABC transporters) in your cell model.

Quantitative Data Summary

The following tables summarize available quantitative data for 2,6-diaminopurine and its derivatives.

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives

Compound Virus Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
6iDengue Virus (DENV)Vero5.3>100>18.9
6iZika Virus (ZIKV)Vero0.55>100>182
6iWest Nile Virus (WNV)Vero2.1>100>47.6
6iInfluenza A VirusMDCK0.5>100>200
6iSARS-CoV-2Calu-30.5120240[4]

Table 2: Potential Off-Target Classes and Investigative Assays

Potential Off-Target Class Rationale for Interaction Suggested In Vitro Assay Suggested Cellular Assay
Protein Kinases Structural similarity to ATP.KINOMEscan® Profiling, Kinase Glo® AssayWestern Blot for phospho-substrates, Cellular Thermal Shift Assay (CETSA)
Adenosine Receptors Structural similarity to adenosine.Radioligand Binding Assay, cAMP AssayMeasurement of intracellular cAMP levels, Reporter Gene Assays
Phosphodiesterases (PDEs) Purine-based scaffold common in PDE inhibitors.PDE-Glo™ Phosphodiesterase AssayMeasurement of intracellular cAMP/cGMP levels
RNA/DNA Polymerases Interference with nucleic acid synthesis.In vitro transcription/replication assaysAnalysis of global transcription (e.g., RNA-seq), DNA synthesis assays (e.g., EdU incorporation)

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of DAP binding to a specific target protein in a cellular environment.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of DAP or a vehicle control for a predetermined time.

  • Heat Shock:

    • Harvest cells and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry).

    • A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the DAP-treated samples compared to the vehicle control.

Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions

This protocol outlines a general approach for screening DAP against a panel of kinases.

Principle: Competitive binding assays are used to measure the ability of DAP to displace a known ligand from the ATP-binding site of a large number of kinases.

Methodology:

  • Assay Platform:

    • Utilize a commercial kinase profiling service (e.g., KINOMEscan®, which uses a DNA-tagged kinase and an immobilized ligand).

  • Screening:

    • Submit a sample of DAP for screening at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).

    • The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of DAP to the kinase.

  • Dose-Response and Kd Determination:

    • For any "hits" identified in the initial screen, perform a follow-up dose-response experiment to determine the dissociation constant (Kd).

    • This provides a quantitative measure of the binding affinity of DAP for the off-target kinase.

  • Data Interpretation:

    • Compare the Kd values for off-target kinases to the EC50/IC50 for the primary target of DAP in your cellular assay. Significant binding to kinases at concentrations relevant to your experimental observations suggests a potential off-target effect.

Visualizations

DAP_Signaling_Pathway DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 (tRNA Methyltransferase) DAP->FTSJ1 Inhibits tRNATrp_modified Modified tRNATrp FTSJ1->tRNATrp_modified Modifies tRNATrp_unmodified Unmodified tRNATrp tRNATrp_unmodified->FTSJ1 Ribosome Ribosome tRNATrp_unmodified->Ribosome Allows Readthrough UGA_Codon UGA Premature Stop Codon tRNATrp_modified->UGA_Codon Leads to Termination Truncated_Protein Truncated Protein UGA_Codon->Truncated_Protein Ribosome->UGA_Codon Readthrough_Protein Full-Length Protein Ribosome->Readthrough_Protein Translates Off_Target_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Observation Unexpected Phenotype Observed with DAP Hypothesis Potential Off-Target Effect on: - Kinases - Adenosine Receptors - PDEs - Other Purine-Binding Proteins Observation->Hypothesis Biochemical Biochemical Profiling (e.g., KINOMEscan) Hypothesis->Biochemical Cellular Cellular Assays (e.g., CETSA, Western Blot) Hypothesis->Cellular Rescue Rescue Experiments (e.g., Target Knockdown) Hypothesis->Rescue Conclusion Confirmation or Refutation of Off-Target Effect Biochemical->Conclusion Cellular->Conclusion Rescue->Conclusion

References

Validation & Comparative

A Comparative Analysis of 2,6-Diaminopurine Arabinoside and Vidarabine (AraA) for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of two pivotal purine nucleoside analogs: 2,6-diaminopurine arabinoside (ara-DAP) and 9-ß-D-arabinofuranosyladenine (AraA, Vidarabine).

This guide provides an objective comparison of this compound (ara-DAP) and the well-established antiviral drug Vidarabine (AraA). Both compounds are analogs of purine nucleosides and have demonstrated activity against DNA viruses, particularly Herpes Simplex Virus (HSV). This document summarizes their mechanisms of action, presents available quantitative data on their antiviral activity and cytotoxicity, and provides detailed experimental protocols for their evaluation.

Executive Summary

Both this compound and Vidarabine are purine nucleoside analogs that function as antiviral agents by interfering with viral DNA synthesis. Upon entering a host cell, they are phosphorylated to their active triphosphate forms. These active metabolites can then inhibit viral DNA polymerase and/or be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication. While Vidarabine is a well-characterized and clinically used antiviral, research suggests that this compound also possesses significant anti-herpetic activity. This guide aims to provide a comparative framework for researchers evaluating these two compounds.

Data Presentation: Antiviral Activity and Cytotoxicity

Quantitative data from direct comparative studies is essential for a thorough evaluation. While full-text access to some key comparative studies was not available, the following tables summarize available data and provide a template for data organization.

Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus (HSV)

CompoundVirus StrainCell LineAssay TypeIC50 (µg/mL)Citation
This compound (ara-DAP) HSV-1VeroPlaque ReductionData not available in full text[1]
HSV-2VeroPlaque ReductionData not available in full text[2]
9-ß-D-arabinofuranosyladenine (AraA) HSV-1VeroPlaque Reduction11.3 (with co-vidarabine)[3]
HSV-2HELNot Specified11.3

Note: The IC50 is the concentration of the drug that inhibits 50% of the viral replication.

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssay TypeCC50 (µM)Citation
2,6-diaminopurine ribonucleoside derivatives VeroMTT Assay>100[2]
9-ß-D-arabinofuranosyladenine (AraA) VeroNot SpecifiedData not available

Note: The CC50 is the concentration of the drug that causes a 50% reduction in cell viability. Data for this compound on Vero cells was not specifically found; the cited data refers to ribonucleoside derivatives.

Mechanism of Action: A Comparative Overview

Both ara-DAP and AraA share a similar mechanism of action, which is characteristic of nucleoside analogs used in antiviral therapy.

Vidarabine (AraA):

AraA is an analog of adenosine. Its antiviral activity is dependent on its conversion to the active triphosphate form, ara-ATP, by host cell kinases.[4] Ara-ATP competitively inhibits viral DNA polymerase, interfering with the incorporation of the natural substrate, deoxyadenosine triphosphate (dATP).[4] Furthermore, ara-ATP can be incorporated into the growing viral DNA chain. The arabinose sugar moiety, which differs from the deoxyribose of natural nucleotides, leads to chain termination, thus halting viral replication.[4]

This compound (ara-DAP):

As a 2,6-diaminopurine derivative, ara-DAP is an analog of adenosine. Its mechanism of action is presumed to be similar to that of AraA and other purine nucleoside analogs. It is expected to be phosphorylated by cellular enzymes to its triphosphate derivative, which then inhibits viral DNA polymerase and/or acts as a chain terminator upon incorporation into the viral DNA. Some studies on related 2,6-diaminopurine derivatives suggest they can be converted to guanosine analogs intracellularly, which could add another layer to their mechanism of action.[5]

Antiviral Mechanism of Nucleoside Analogs General Antiviral Mechanism of ara-DAP and AraA cluster_cell Host Cell cluster_virus Viral Replication Prodrug ara-DAP or AraA (Prodrug) Monophosphate ara-DAP-MP or AraA-MP Prodrug->Monophosphate Cellular Kinases Diphosphate ara-DAP-DP or AraA-DP Monophosphate->Diphosphate Cellular Kinases Triphosphate ara-DAP-TP or AraA-TP (Active Form) Diphosphate->Triphosphate Cellular Kinases ViralDNAPolymerase Viral DNA Polymerase Triphosphate->ViralDNAPolymerase Inhibition ViralDNA Growing Viral DNA Chain Triphosphate->ViralDNA Incorporation ChainTermination Chain Termination & Inhibition of Replication ViralDNA->ChainTermination

Fig. 1: General mechanism of action for ara-DAP and AraA.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the antiviral efficacy and cytotoxicity of nucleoside analogs like ara-DAP and AraA.

Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)

This assay is the gold standard for determining the in vitro antiviral activity of a compound against cytopathic viruses like HSV.

1. Cell Preparation:

  • Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 4 x 10^5 cells/well for a 6-well plate).[6][7]

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.[6]

2. Virus Infection:

  • On the day of the assay, prepare serial dilutions of the HSV stock in serum-free medium to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

  • Remove the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS).

  • Inoculate the cells with the diluted virus suspension (e.g., 200 µL/well for a 12-well plate) and incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[6][8]

3. Compound Treatment:

  • During the virus adsorption period, prepare serial dilutions of ara-DAP and AraA in an overlay medium (e.g., Dulbecco's Modified Eagle Medium containing 2% fetal bovine serum and 0.5-0.8% methylcellulose).[8]

  • After the 1-hour adsorption, remove the virus inoculum and wash the cell monolayers twice with PBS.

  • Add the overlay medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

4. Incubation and Plaque Visualization:

  • Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.[8]

  • To visualize the plaques, remove the overlay medium and fix the cells with a solution like 100% methanol for 20 minutes.[8]

  • Stain the fixed cells with a 0.5-1% crystal violet solution for 10-30 minutes.[6][8]

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

5. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and using a non-linear regression analysis.[9]

Plaque Reduction Assay Workflow A Seed Vero cells in multi-well plates B Incubate overnight to form a monolayer A->B C Infect cells with HSV (1 hour) B->C E Remove virus inoculum and add overlay medium with compounds C->E D Prepare serial dilutions of ara-DAP and AraA D->E F Incubate for 2-3 days E->F G Fix and stain cells with crystal violet F->G H Count plaques and calculate % inhibition G->H I Determine IC50 values H->I

Fig. 2: Workflow for the Plaque Reduction Assay.
Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine the therapeutic index of a compound by assessing its toxicity to the host cells.

1. Cell Preparation:

  • Seed Vero cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of ara-DAP and AraA in a complete culture medium.

  • Remove the medium from the cells and add the medium containing the different concentrations of the test compounds. Include a cell control (no compound).

3. Incubation:

  • Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-3 days) at 37°C in a 5% CO2 incubator.

4. Viability Assessment (MTT Assay):

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Conclusion

Both this compound and Vidarabine demonstrate antiviral activity against herpes simplex viruses through a similar mechanism of action involving the inhibition of viral DNA synthesis. While Vidarabine is a well-established antiviral agent, the available literature suggests that ara-DAP is also a compound of interest with potential anti-herpetic properties. To provide a definitive comparison of their therapeutic potential, further studies with direct, head-to-head comparisons of their IC50 and CC50 values using standardized protocols are necessary. The experimental methodologies detailed in this guide provide a robust framework for conducting such comparative evaluations. Researchers are encouraged to utilize these protocols to generate comprehensive datasets that will enable a clearer understanding of the relative potency and safety of these two nucleoside analogs.

References

comparative analysis of diaminopurine derivatives against flaviviruses

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 2,6-diaminopurine derivatives reveals significant antiviral activity against a range of pathogenic flaviviruses, including Dengue, Zika, and West Nile viruses. Notably, one derivative, compound 6i, demonstrates low micromolar potency, often comparable or superior to established antiviral agents like Sofosbuvir and Ribavirin, highlighting its potential as a broad-spectrum antiviral agent.

Researchers in the field of antiviral drug development are increasingly focused on identifying broad-spectrum antiviral agents (BSAAs) capable of combating multiple viral threats. Within this effort, a class of molecules known as diaminopurine derivatives has shown considerable promise. This guide provides a detailed comparative analysis of these compounds, summarizing key experimental data, outlining methodologies, and illustrating their mechanism of action against flaviviruses, a genus that includes major global health threats.

Comparative Antiviral Performance

Recent studies have focused on optimizing a multi-target 2,6-diaminopurine chemotype.[1] The quantitative data summarized below showcases the in vitro efficacy of a lead diaminopurine derivative, compound 6i, against several flaviviruses. The data is compared with Sofosbuvir, a well-known nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

CompoundVirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Diaminopurine 6i Dengue virus (DENV)Huh-74.0>308>77[1]
Diaminopurine 6i Zika virus (ZIKV)Huh-71.7>308>182[1]
Diaminopurine 6i West Nile virus (WNV)Huh-75.3>308>58[1]
Diaminopurine 21 Dengue virus 2 (DENV-2)Not Specified2.8Not SpecifiedNot Specified[2]
Sofosbuvir West Nile virus (WNV)Huh-71.2 ± 0.3>100>83[3]
Sofosbuvir West Nile virus (WNV)U875.3 ± 0.9>100>19[3]
Sofosbuvir Zika virus (ZIKV)Huh-7---[4][5]
Ribavirin Dengue virus (DENV)Huh-725.0>200>8[1]
Ribavirin Zika virus (ZIKV)Huh-710.0>200>20[1]
  • IC50 (Half-maximal Inhibitory Concentration): Concentration of a drug at which it inhibits 50% of the target activity.

  • EC50 (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response.

  • CC50 (Half-maximal Cytotoxic Concentration): Concentration of a drug that kills 50% of cells.

  • Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable therapeutic window.

The data indicates that compound 6i is a potent inhibitor of flavivirus replication, with IC50 values in the low micromolar range and a high selectivity index, suggesting low cytotoxicity at effective concentrations.[1] Its activity against Dengue and Zika viruses is notably more potent than that of Ribavirin.[1] Furthermore, its efficacy against West Nile Virus is comparable to that of Sofosbuvir in the same human hepatoma cell line (Huh-7).[1][3]

Mechanism of Action: Disrupting the Viral Replication Complex

The primary mechanism of action for these diaminopurine derivatives appears to be the disruption of the flavivirus replication machinery. Evidence suggests that these compounds target the crucial interaction between two viral non-structural proteins: NS3 and NS5.[1]

  • NS3: A multifunctional protein with helicase and protease activities, essential for unwinding viral RNA and processing the viral polyprotein.

  • NS5: The largest and most conserved flavivirus protein, which contains the RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) domains, making it the core enzyme for viral genome replication and capping.

The physical interaction between NS3 and NS5 is vital for efficient viral replication. Diaminopurine derivatives are hypothesized to bind to an allosteric site on the NS5 polymerase, inducing a conformational change that prevents its association with the NS3 helicase. This disruption effectively halts the coordinated process of RNA replication.

Flavivirus_Replication_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_replication_complex Viral Replication Complex (on ER membrane) NS5 NS5 Polymerase (RdRp & MTase) Replication RNA Replication & Polyprotein Processing NS5->Replication Polymerase Activity NS3 NS3 (Helicase & Protease) NS3->NS5 NS3->Replication Helicase/Protease Activity vRNA Viral RNA vRNA->Replication Progeny_Virions New Progeny Virions Replication->Progeny_Virions Leads to DAP Diaminopurine Derivative (e.g., 6i) DAP->Block Block->NS5 Binds to Allosteric Site label_inhibition Inhibition of NS3-NS5 Interaction Block->X X->Replication

Proposed mechanism of diaminopurine derivatives against flaviviruses.

Experimental Protocols

The evaluation of antiviral compounds requires standardized and reproducible assays. The data presented in this guide were primarily generated using Virus Yield Reduction Assays and MTT Cytotoxicity Assays.

Protocol 1: Virus Yield Reduction Assay (YRA)

This assay quantifies the amount of infectious virus produced by infected cells in the presence of a test compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., Huh-7, Vero) in 96-well plates to form a confluent monolayer.

  • Compound Treatment & Infection: Prepare serial dilutions of the diaminopurine derivative or control drug. Pre-incubate the cell monolayer with the compound dilutions for a set period before adding the flavivirus (e.g., DENV, ZIKV) at a specific Multiplicity of Infection (MOI).

  • Incubation: Incubate the plates for a period that allows for at least one full viral replication cycle (typically 48-72 hours).

  • Supernatant Harvest: Collect the cell culture supernatant, which contains the newly produced progeny virions.

  • Virus Titer Quantification: Determine the viral titer in the harvested supernatant. This is commonly done via:

    • Plaque Assay: Serial dilutions of the supernatant are used to infect fresh cell monolayers under a semi-solid overlay. After incubation, cells are stained, and viral plaques (zones of cell death) are counted to calculate Plaque-Forming Units per milliliter (PFU/mL).

    • Immunodetection Assay (IA): Infected cells are fixed and permeabilized, then stained with a virus-specific primary antibody and a labeled secondary antibody. The number of infected cells or the intensity of the signal is quantified to determine the viral titer.

  • Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration relative to the untreated virus control. The IC50 value is determined from the resulting dose-response curve.

YRA_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation & Harvest cluster_quant Quantification Seed 1. Seed Host Cells (e.g., Huh-7) Treat 3. Treat Cells with Compound Dilutions Seed->Treat Prepare 2. Prepare Serial Dilutions of Test Compounds Prepare->Treat Infect 4. Infect Cells with Flavivirus Treat->Infect Incubate 5. Incubate for 48-72 hours Infect->Incubate Harvest 6. Harvest Supernatant (Contains Progeny Virus) Incubate->Harvest Titer 7. Quantify Viral Titer (Plaque Assay or IA) Harvest->Titer Analyze 8. Calculate IC50 Titer->Analyze

Workflow for the Virus Yield Reduction Assay (YRA).
Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Seed host cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Formazan Solubilization: After a 4-hour incubation, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 550-600 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Conclusion

The comparative analysis strongly supports the continued investigation of 2,6-diaminopurine derivatives as a promising class of broad-spectrum antiflaviviral agents. The lead compound 6i exhibits potent activity against Dengue, Zika, and West Nile viruses, with a favorable selectivity index.[1] Its proposed mechanism of disrupting the essential NS3-NS5 protein-protein interaction presents an attractive strategy for overcoming resistance and achieving pan-flavivirus efficacy. Further preclinical development, including in vivo efficacy and safety studies, is warranted to explore the full therapeutic potential of this chemical scaffold in the fight against flaviviral diseases.

References

A Comparative Guide to the Toxicity of 2,6-diaminopurine Arabinoside and 2,6-diaminopurine-2'-deoxyriboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of two purine nucleoside analogs: 2,6-diaminopurine arabinoside and 2,6-diaminopurine-2'-deoxyriboside. Due to a lack of direct head-to-head comparative studies in the public domain, this guide synthesizes available data for each compound and, where necessary, draws inferences based on the well-established mechanisms of structurally similar nucleoside analogs.

Executive Summary

This compound and 2,6-diaminopurine-2'-deoxyriboside are synthetic nucleoside analogs with potential applications in antiviral and anticancer therapies.[1] While both compounds are analogs of naturally occurring purine nucleosides, the difference in their sugar moiety—arabinose versus deoxyribose—is predicted to lead to distinct mechanisms of action and toxicological profiles.

Available data suggests that 2,6-diaminopurine-2'-deoxyriboside (DAPdR) acts as a prodrug for deoxyguanosine, leading to the inhibition of ribonucleotide reductase and a subsequent disruption of the deoxynucleotide pool.[2] In contrast, based on the known mechanisms of other arabinoside-containing nucleosides such as cytarabine (Ara-C), This compound is anticipated to exert its toxicity through incorporation into DNA, leading to chain termination and the induction of apoptosis.[3][4] A safety data sheet for this compound classifies it as "Toxic if swallowed".

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of the two compounds. It is important to note that the data for 2,6-diaminopurine-2'-deoxyriboside is from a specific study on a murine leukemia cell line, while the information for this compound is a general toxicological classification.

CompoundAssay TypeCell LineEndpointResult
2,6-diaminopurine-2'-deoxyribosideCell Growth InhibitionL1210IC500.14 mM (140 µM)[2]
This compoundAcute Oral Toxicity (GHS)N/ACategoryCategory 3: Toxic if swallowed

Mechanisms of Toxicity and Signaling Pathways

The two nucleoside analogs exhibit different mechanisms of toxicity due to their structural differences.

2,6-diaminopurine-2'-deoxyriboside: Prodrug and Ribonucleotide Reductase Inhibition

2,6-diaminopurine-2'-deoxyriboside is metabolized to deoxyguanosine.[2] This leads to a significant increase in the intracellular pool of deoxyguanosine triphosphate (dGTP), which in turn inhibits the enzyme ribonucleotide reductase. This enzyme is crucial for the synthesis of all four deoxyribonucleotides required for DNA replication. The disruption of this process leads to a decrease in DNA synthesis and inhibition of cell proliferation.[2]

DAPdR_Pathway DAPdR 2,6-diaminopurine-2'-deoxyriboside Deoxyguanosine Deoxyguanosine DAPdR->Deoxyguanosine Metabolism dGTP dGTP Pool Deoxyguanosine->dGTP Phosphorylation RNR Ribonucleotide Reductase dGTP->RNR Allosteric Inhibition dNTPs dNTP Pool (dATP, dCTP, dTTP) RNR->dNTPs Synthesis DNAsynthesis DNA Synthesis dNTPs->DNAsynthesis CellProliferation Cell Proliferation DNAsynthesis->CellProliferation

Fig. 1: Proposed toxicity pathway for 2,6-diaminopurine-2'-deoxyriboside.
This compound: Inferred Mechanism via DNA Incorporation and Apoptosis

While specific studies on the signaling pathway of this compound are not available, its mechanism can be inferred from the well-characterized arabinoside analog, cytarabine (Ara-C).[3][4][5] Like Ara-C, this compound is likely transported into the cell and phosphorylated to its active triphosphate form (DAP-ara-TP). This active metabolite would then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases. The presence of the arabinose sugar moiety with its 2'-hydroxyl group in the incorrect stereochemical position is expected to cause steric hindrance, inhibiting further DNA chain elongation.[4] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5][6] The activation of apoptotic pathways often involves the stabilization of p53 and the activation of caspases.[6][7]

DAPAra_Pathway DAPAra This compound DAPAra_TP DAP-ara-TP DAPAra->DAPAra_TP Phosphorylation DNAPolymerase DNA Polymerase DAPAra_TP->DNAPolymerase DNA DNA Strand DNAPolymerase->DNA Incorporation DNA_damage DNA Damage & Chain Termination DNA->DNA_damage p53 p53 Stabilization DNA_damage->p53 Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Inferred toxicity pathway for this compound.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standard protocols for assessing the toxicity of nucleoside analogs.

Cytotoxicity Assays

A common starting point for toxicity assessment is the determination of the half-maximal inhibitory concentration (IC50) using a cell viability assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound and 2,6-diaminopurine-2'-deoxyriboside) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Genotoxicity Assays

These assays assess the potential of a compound to damage genetic material.

Micronucleus Test

This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Cell Treatment: Expose cultured cells to the test compounds for a period that allows for at least one cell division.

  • Cytochalasin B Treatment (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Mitochondrial Toxicity Assays

Given that many nucleoside analogs can interfere with mitochondrial DNA polymerase, assessing mitochondrial toxicity is crucial.[8]

Mitochondrial DNA (mtDNA) Quantification

This assay measures the amount of mitochondrial DNA relative to nuclear DNA (nDNA).

  • Cell Treatment: Treat cells with the test compounds for an extended period (e.g., several days to weeks) to allow for potential effects on mtDNA replication to manifest.

  • DNA Extraction: Isolate total DNA from the treated and control cells.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).

  • Data Analysis: Calculate the ratio of mtDNA to nDNA. A significant decrease in this ratio in treated cells compared to controls indicates mitochondrial toxicity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative toxicity assessment of two nucleoside analogs.

Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Comparison Start Select Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Genotoxicity Genotoxicity Assays (e.g., Micronucleus, Ames Test) IC50->Genotoxicity MitoTox Mitochondrial Toxicity Assays (e.g., mtDNA quantification) IC50->MitoTox Apoptosis Apoptosis Assays (e.g., Caspase activity, Annexin V) IC50->Apoptosis Analysis Analyze and Compare Toxicity Profiles Genotoxicity->Analysis MitoTox->Analysis Apoptosis->Analysis Conclusion Draw Conclusions on Relative Toxicity Analysis->Conclusion

Fig. 3: General workflow for comparative toxicity testing.

Conclusion

The available evidence suggests that this compound and 2,6-diaminopurine-2'-deoxyriboside are likely to have distinct toxicological profiles. The deoxyriboside analog's toxicity is linked to its role as a prodrug and subsequent inhibition of ribonucleotide reductase, while the arabinoside analog is predicted to function as a DNA chain terminator, inducing apoptosis. Further direct comparative studies are essential to fully elucidate their relative potencies and specific toxicological liabilities. The experimental protocols and workflow provided in this guide offer a framework for conducting such investigations.

References

A Comparative Guide to Nonsense Mutation Correction: 2,6-Diaminopurine vs. G418

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic strategies for genetic disorders caused by nonsense mutations, the exploration of compounds that can induce translational readthrough of premature termination codons (PTCs) is of paramount importance. Among the molecules investigated, 2,6-diaminopurine (DAP) and the aminoglycoside G418 have emerged as significant players. This guide provides an objective comparison of their efficacy, mechanisms of action, and experimental validation, tailored for researchers, scientists, and drug development professionals.

Quantitative Comparison of 2,6-Diaminopurine and G418

The following table summarizes the key quantitative parameters for DAP and G418 based on available experimental data.

Feature2,6-Diaminopurine (DAP)G418 (Geneticin)
Primary Stop Codon Target UGA[1][2][3][4][5]UGA > UAG > UAA[6][7]
Mechanism of Action Interferes with FTSJ1, a tRNA-specific 2′-O-methyltransferase, leading to hypomodification of tRNATrp and subsequent misreading of the UGA codon as tryptophan.[1][2][3][4]Binds to the A-site of the ribosomal RNA (rRNA), inducing a conformational change that reduces the accuracy of codon recognition and allows for near-cognate aminoacyl-tRNA incorporation.[8][9]
Readthrough Efficiency Can be more efficient than G418 for UGA mutations.[1][4][5] For example, in cystic fibrosis patient cells with a UGA nonsense mutation, DAP restored CFTR function more efficiently than G418.[4] Readthrough of >2% can be achieved for 38% of PTCs with DAP.[6]Readthrough efficiency is dose-dependent and context-specific.[10][11] For example, at 300 µg/ml, G418 induced fold increases in reporter activity ranging from 2.2 to 8.8 in different cell lines.[10] Readthrough of >2% can be achieved for 7% of PTCs with G418.[6]
Effective Concentration Significant restoration of CFTR function in patient-derived organoids was observed starting from 25 μM, with an optimal concentration around 50 μM.[12] In other cellular assays, 100 µM was used effectively.[12]Effective concentrations vary widely depending on the cell line and the specific mutation, often ranging from 1.5 µg/ml to 1000 µg/ml.[10][13]
Toxicity Exhibits low toxicity in cell cultures and in mouse models.[1][2][3][5]Exhibits significant cytotoxicity at concentrations required for efficient readthrough.[8][14] G418 is one of the most cytotoxic aminoglycosides.[14] Chronic administration in mice has been associated with toxicity.[15]
Off-Target Effects Appears to be highly specific for UGA codons.[1] It is not a general nonsense-mediated mRNA decay (NMD) inhibitor.[5]Can induce readthrough of normal termination codons genome-wide, potentially leading to off-target effects.[7] It can also affect overall translation and cell metabolism.[14][16]

Mechanisms of Action

The distinct mechanisms of DAP and G418 are crucial for understanding their specificity and potential side effects.

2,6-Diaminopurine (DAP) Signaling Pathway

DAP's mechanism is notably specific. It acts by inhibiting the FTSJ1 enzyme, which is responsible for the 2'-O-methylation of the wobble cytosine in tryptophan tRNA (tRNATrp). This lack of modification leads to the misreading of the UGA stop codon as a tryptophan codon, allowing for the insertion of tryptophan and the continuation of translation.

DAP_Mechanism DAP 2,6-Diaminopurine (DAP) FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 Inhibits tRNATrp_mod Modified tRNATrp (2'-O-methylated) FTSJ1->tRNATrp_mod Modifies tRNATrp_unmod Unmodified tRNATrp Ribosome_UGA Ribosome at UGA stop codon tRNATrp_mod->Ribosome_UGA Correctly recognizes UGA as stop tRNATrp_unmod->Ribosome_UGA Misreads UGA as Tryptophan Termination Translation Termination Ribosome_UGA->Termination Leads to Readthrough Translational Readthrough (Tryptophan insertion) Ribosome_UGA->Readthrough Leads to

Caption: Mechanism of 2,6-diaminopurine in UGA nonsense mutation correction.

G418 Mechanism of Action

G418, an aminoglycoside, has a more general mechanism of inducing translational readthrough. It binds to the decoding center of the ribosome, which reduces the fidelity of translation. This allows near-cognate tRNAs to be incorporated at the stop codon, leading to the continuation of protein synthesis.

G418_Mechanism G418 G418 Ribosome Ribosome A-Site G418->Ribosome Binds to StopCodon PTC (UAA, UAG, UGA) Ribosome->StopCodon Encounters nearCognate_tRNA Near-cognate aminoacyl-tRNA Ribosome->nearCognate_tRNA Allows binding of (reduced fidelity) ReleaseFactor Release Factor StopCodon->ReleaseFactor Recruits Termination Translation Termination ReleaseFactor->Termination Induces Readthrough Translational Readthrough nearCognate_tRNA->Readthrough Induces

Caption: Mechanism of G418-mediated translational readthrough.

Experimental Protocols

The efficacy of readthrough compounds is typically assessed using a combination of reporter assays and analysis of endogenous protein restoration.

Experimental Workflow: Nonsense Mutation Readthrough Assay

The following diagram illustrates a typical workflow for evaluating the efficacy of readthrough compounds.

Experimental_Workflow cluster_reporter Reporter Gene Assay cluster_endogenous Endogenous Protein Restoration Construct Construct Reporter Plasmid (e.g., Luciferase with PTC) Transfection Transfect Cells Construct->Transfection Treatment Treat with DAP or G418 Transfection->Treatment LuciferaseAssay Measure Luciferase Activity Treatment->LuciferaseAssay Analysis1 Quantify Readthrough Efficiency LuciferaseAssay->Analysis1 CellLine Use Cell Line with Endogenous Nonsense Mutation Treatment2 Treat with DAP or G418 CellLine->Treatment2 Lysis Cell Lysis Treatment2->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Analysis2 Quantify Full-Length Protein WesternBlot->Analysis2

Caption: General experimental workflow for assessing readthrough compounds.

Detailed Methodology: Dual-Luciferase Reporter Assay

This protocol is synthesized from descriptions of similar assays in the literature.[1][10]

  • Construct Design:

    • A dual-luciferase reporter vector is used. The primary reporter (e.g., Firefly luciferase) contains an upstream nonsense mutation (UGA, UAG, or UAA).

    • A secondary reporter (e.g., Renilla luciferase) under the control of a separate promoter serves as an internal control for transfection efficiency and cell viability.

    • A wild-type version of the Firefly luciferase reporter without the nonsense mutation is used as a positive control to determine maximal expression.

  • Cell Culture and Transfection:

    • Select an appropriate cell line (e.g., HeLa or HEK293).

    • Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with the nonsense mutation reporter plasmid and the internal control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 2,6-diaminopurine or G418. A vehicle control (e.g., DMSO) should be included.

  • Luciferase Activity Measurement:

    • After 24-48 hours of treatment, lyse the cells.

    • Measure Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

    • Calculate the readthrough efficiency as the ratio of the normalized luciferase activity in the treated cells to the normalized activity in cells transfected with the wild-type reporter construct, expressed as a percentage.

Detailed Methodology: Western Blot for Endogenous Protein Restoration

This protocol is based on standard Western blotting procedures mentioned in the context of readthrough experiments.[5][7]

  • Cell Culture and Treatment:

    • Use a cell line known to harbor an endogenous nonsense mutation in the gene of interest (e.g., Calu-6 cells with a TP53 nonsense mutation).[1][5]

    • Treat the cells with varying concentrations of 2,6-diaminopurine or G418 for 48-72 hours. Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the full-length protein of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

    • Quantify the band intensities using densitometry software to determine the relative increase in full-length protein expression upon treatment.

Conclusion

Both 2,6-diaminopurine and G418 have demonstrated the ability to induce readthrough of nonsense mutations. However, they present distinct profiles. DAP appears to be a highly promising candidate for the treatment of genetic diseases caused by UGA nonsense mutations due to its high efficiency, specificity, and low toxicity.[1][2][3][4][5] Its targeted mechanism of action minimizes the risk of off-target effects. In contrast, while G418 is a potent readthrough inducer with broader stop codon activity, its clinical utility is hampered by significant cytotoxicity and a less specific mechanism that can affect normal translation termination.[7][8][14] The choice between these or other readthrough agents will ultimately depend on the specific nonsense mutation, the genetic context, and the therapeutic window of the compound. The experimental protocols outlined provide a framework for the rigorous evaluation of these and other novel readthrough-inducing molecules.

References

Unveiling the Antiviral Potential of 2,6-Diaminopurine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry. Among the promising scaffolds, 2,6-diaminopurine derivatives have emerged as a versatile class of molecules with significant activity against a wide array of viruses. This guide provides an objective comparison of the antiviral performance of various 2,6-diaminopurine derivatives against several key viral pathogens, supported by experimental data. We delve into the methodologies of key antiviral assays and present a visual representation of their mechanism of action and experimental workflows.

Comparative Antiviral Activity

The antiviral efficacy of 2,6-diaminopurine derivatives has been evaluated against a range of RNA and DNA viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of selected derivatives, alongside established antiviral drugs for comparison. The Selectivity Index (SI), calculated as CC50/IC50, is a critical parameter for assessing the therapeutic window of a compound.

Flaviviruses, Influenza A, and SARS-CoV-2

A notable 2,6-diaminopurine derivative, designated as compound 6i , has demonstrated potent and broad-spectrum activity against several RNA viruses.[1][2][3][4]

CompoundVirusCell LineIC50 (µM)CC50 (µM)SIReference AntiviralRef. Antiviral IC50 (µM)
6i Dengue virus (DENV)Huh72.5 ± 0.3>200>80Sofosbuvir4.7 ± 0.7
6i Zika virus (ZIKV)Huh71.1 ± 0.2>200>182Sofosbuvir3.2 ± 0.7
6i West Nile virus (WNV)Huh75.3>100>19Ribavirin-
6i Influenza A (H1N1)MDCK3.1 ± 0.5>100>32Ribavirin>100
6i SARS-CoV-2Calu-30.5120240Remdesivir-

Table 1: Antiviral activity of compound 6i against various RNA viruses.[1][2][3]

Herpesviruses

Acyclic nucleoside phosphonates (ANPs) based on the 2,6-diaminopurine scaffold have shown significant activity against herpesviruses.

CompoundVirusCell LineIC50 (µM)Reference AntiviralRef. Antiviral IC50 (µM)
(S)-HPMPDAP Herpes Simplex Virus 1 (HSV-1)-0.22Acyclovir-
Analogue VI Pseudorabies virus (PrV)PK-15-CidofovirLow activity
PMEDAP Human Herpesvirus 6 (HHV-6)HSB-2Highly ActiveGanciclovirInactive

Table 2: Antiviral activity of 2,6-diaminopurine acyclic nucleoside phosphonates against herpesviruses.[5][6][7]

Human Immunodeficiency Virus (HIV)

Certain 2,6-diaminopurine derivatives have been investigated as potent inhibitors of HIV replication, with some acting as prodrugs of other active compounds.[6][8][9]

CompoundVirusCell LineEC50 (µM)
(R)-PMPDAP HIV-1MT-4, CEM0.1 - 0.6
DAPD Prodrugs HIV-1 (LAI)PBMEnhanced activity vs DAPD
Compound 8 HIV-1 (LAI)PBM17x more potent than DAPD

Table 3: Anti-HIV activity of selected 2,6-diaminopurine derivatives.[6][9]

Experimental Protocols

The validation of antiviral activity relies on robust and reproducible in vitro assays. The following are detailed methodologies for three commonly employed experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, Huh-7, MDCK)

  • Complete cell culture medium

  • Virus stock of known titer

  • Test compounds and reference antivirals

  • 96-well microtiter plates

  • Cell viability reagent (e.g., Neutral Red, MTT)

  • Plate reader

Procedure:

  • Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds and reference antivirals in cell culture medium.

  • Remove the growth medium from the cell plates and add the compound dilutions.

  • Infect the cells with a pre-determined multiplicity of infection (MOI) of the virus. Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Assess cell viability using a suitable reagent. For Neutral Red, incubate the cells with the dye, followed by an extraction step.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value, the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of cell viability against the compound concentration.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.

Materials:

  • Host cell line

  • Complete cell culture medium

  • Virus stock

  • Test compounds and reference antivirals

  • 24- or 48-well plates

  • Materials for virus titration (e.g., for plaque assay or TCID50 assay)

Procedure:

  • Seed host cells in multi-well plates and allow them to form a confluent monolayer.

  • Infect the cells with the virus at a specific MOI.

  • After a virus adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).

  • Harvest the culture supernatants, which contain the progeny virus.

  • Determine the viral titer in the harvested supernatants using a suitable titration method, such as a plaque assay or a TCID50 assay.

  • Calculate the percentage of virus yield reduction for each compound concentration compared to the untreated virus control. The EC50 value is the concentration that reduces the virus yield by 50%.

Plaque Reduction Assay (PRA)

This assay is a specific type of yield reduction assay that measures the reduction in the formation of viral plaques.

Materials:

  • Host cell line

  • Complete cell culture medium

  • Virus stock

  • Test compounds and reference antivirals

  • 6- or 12-well plates

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cell monolayers.

  • After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of localized lesions (plaques).

  • Incubate the plates until plaques are visible in the virus control wells.

  • Fix the cells (e.g., with formaldehyde) and stain them with a staining solution like crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the untreated control. The IC50 is the concentration that reduces the number of plaques by 50%.

Visualizing the Mechanism and Workflow

To better understand the processes involved in validating the antiviral activity of 2,6-diaminopurine derivatives, the following diagrams were created using Graphviz.

G cluster_cell Host Cell DAP 2,6-Diaminopurine Derivative (Prodrug) DAP_MP Monophosphate DAP->DAP_MP Cellular Kinases DAP_DP Diphosphate DAP_MP->DAP_DP DAP_TP Active Triphosphate DAP_DP->DAP_TP Viral_Polymerase Viral Polymerase (e.g., RdRp, RT, DNA Pol) DAP_TP->Viral_Polymerase Inhibition Inhibition Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Catalyzes Inhibition->Viral_Polymerase

Caption: Generalized mechanism of action for nucleoside analog 2,6-diaminopurine derivatives.

G start Start cell_culture 1. Seed Host Cells in 96-well Plate start->cell_culture add_compounds 2. Add Serial Dilutions of Test Compounds cell_culture->add_compounds infect_cells 3. Infect Cells with Virus add_compounds->infect_cells incubation 4. Incubate until CPE is observed infect_cells->incubation viability_assay 5. Perform Cell Viability Assay incubation->viability_assay read_plate 6. Measure Absorbance viability_assay->read_plate calculate_ic50 7. Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

This guide highlights the significant antiviral potential of 2,6-diaminopurine derivatives against a diverse range of viruses. The provided data and protocols serve as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating the objective comparison and further investigation of this promising class of compounds.

References

A Comparative Analysis of 2,6-Diaminopurine and 2-Aminopurine on Transcription

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential effects of two key adenine analogs on transcriptional processes, supported by experimental data.

In the landscape of molecular biology and drug development, the study of nucleotide analogs is paramount for understanding and manipulating genetic processes. Among these, 2,6-diaminopurine (DAP) and 2-aminopurine (2-AP), both analogs of adenine, exhibit distinct and significant effects on transcription. This guide provides a comprehensive, data-driven comparison of their impacts on transcriptional efficiency and fidelity, offering valuable insights for researchers in genetics, virology, and pharmacology.

Introduction to 2,6-Diaminopurine and 2-Aminopurine

2,6-Diaminopurine (also known as 'Z' base) is a naturally occurring adenine analog found in the genome of some bacteriophages, where it completely replaces adenine.[1][2][3][4][5] This substitution is a viral defense mechanism, rendering the phage DNA resistant to host restriction enzymes.[1] Structurally, DAP's key feature is an additional amino group at the 2-position of the purine ring, allowing it to form three hydrogen bonds with thymine, in contrast to the two bonds in a canonical adenine-thymine pair.

2-Aminopurine is a well-known mutagenic base analog that can be incorporated into DNA and RNA.[6][7] It is widely used in laboratory settings to induce A:T to G:C transitions.[6][8] Like DAP, it possesses an amino group at the 2-position but lacks the amino group at the 6-position that is characteristic of adenine.

Comparative Effects on Transcriptional Efficiency

Recent studies have systematically evaluated the impact of DAP and 2-AP on the efficiency of transcription by different RNA polymerases. The presence of these analogs in a DNA template can significantly impede the progression of RNA polymerase, although the extent of this inhibition varies depending on the analog and the polymerase.

A key study investigated the transcriptional perturbations caused by DAP and 2-AP using both bacteriophage T7 RNA polymerase (T7 RNAP) and human RNA polymerase II (hRNAPII).[1][2][3][4][5][9] The results demonstrate that DAP has a substantial inhibitory effect on both T7 RNAP and hRNAPII.[1][2][3][4][5] In contrast, 2-AP strongly blocks T7 RNAP but does not significantly impede hRNAPII in vitro or in human cells.[1][2][3][4][5][9]

Quantitative Data on Transcriptional Bypass Efficiency

The relative bypass efficiency (RBE) of these analogs by different RNA polymerases has been quantified, providing a clear measure of their inhibitory effects.

AnalogRNA PolymeraseCell LineRelative Bypass Efficiency (RBE) (%)
2,6-Diaminopurine (Z) T7 RNAP-18.4
hRNAPII (in vitro)-1.3
hRNAPII (in cells)HEK293T~18.6
hRNAPII (in cells)HeLa~8.1
2-Aminopurine (2AP) T7 RNAP-12.3
hRNAPII (in vitro)-65.9
hRNAPII (in cells)HEK293TComparable to unmodified Adenine
hRNAPII (in cells)HeLaComparable to unmodified Adenine

Data summarized from You et al., ACS Chemical Biology, 2022.[1][9]

Impact on Transcriptional Fidelity

A critical aspect of transcription is the fidelity with which the DNA template is read. Despite the potential for alternative base pairing, studies have shown that neither DAP nor 2-AP induce detectable mutations during transcription.[1][2][3][4][5][9] While in theory, both analogs could form a wobble base pair with cytosine, experiments conducted in the presence of all four natural ribonucleoside triphosphates did not result in mutant transcripts.[1] This lack of mutagenicity during transcription is a key finding, suggesting that while these analogs can block transcription, they do not appear to cause errors in the RNA sequence when bypassed.[1][2][3]

Experimental Protocols

The following section details the methodologies used to generate the comparative data on the transcriptional effects of DAP and 2-AP.

In Vitro Transcription Assay

This assay is used to directly measure the efficiency and fidelity of transcription by purified RNA polymerases on a DNA template containing a site-specific analog.[10]

Methodology:

  • Template Preparation: A double-stranded DNA template is constructed containing the analog (DAP or 2-AP) at a specific position. A control template with canonical adenine at the same position is also prepared.

  • Reaction Mixture: The reaction includes the DNA template, purified RNA polymerase (e.g., T7 RNAP or hRNAPII), all four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), and a reaction buffer. Often, one of the NTPs is radiolabeled to allow for visualization of the transcript.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow transcription to proceed.

  • Analysis: The resulting transcripts are separated by size using polyacrylamide gel electrophoresis (PAGE). The intensity of the bands corresponding to the full-length transcript and any truncated products are quantified to determine the relative bypass efficiency of the analog.

  • Fidelity Assessment: The sequence of the full-length transcript is determined using techniques like LC-MS/MS to check for any misincorporated bases.[9]

In_Vitro_Transcription_Workflow cluster_prep Template Preparation cluster_reaction Transcription Reaction cluster_analysis Analysis Template DNA Template (with DAP or 2-AP) Reaction_Mix Reaction Mix: - Template - RNA Polymerase - NTPs (one radiolabeled) - Buffer Template->Reaction_Mix Control Control DNA (with Adenine) Control->Reaction_Mix Incubation Incubation (e.g., 37°C) Reaction_Mix->Incubation PAGE PAGE Analysis Incubation->PAGE Quantification Quantification of Bypass Efficiency PAGE->Quantification LC_MS LC-MS/MS for Fidelity Assessment PAGE->LC_MS Cellular_Transcription_Workflow cluster_prep Plasmid Preparation cluster_cell_culture Cellular Experiment cluster_analysis Data Analysis Plasmid_Analog Reporter Plasmid (with DAP or 2-AP) Transfection Co-transfection into Human Cells Plasmid_Analog->Transfection Plasmid_Control Control Plasmid (with Adenine) Plasmid_Control->Transfection Competitor_Plasmid Competitor Plasmid Competitor_Plasmid->Transfection Incubation Incubation (24 hours) Transfection->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction PAGE PAGE Analysis of Transcripts RNA_Extraction->PAGE RBE_Calc Calculation of Relative Bypass Efficiency PAGE->RBE_Calc Logical_Relationships cluster_analogs Purine Analogs cluster_polymerases RNA Polymerases cluster_outcomes Transcriptional Outcomes DAP 2,6-Diaminopurine (DAP) T7_RNAP T7 RNA Polymerase DAP->T7_RNAP Inhibits hRNAPII Human RNA Polymerase II DAP->hRNAPII Strongly Inhibits TwoAP 2-Aminopurine (2-AP) TwoAP->T7_RNAP Strongly Inhibits TwoAP->hRNAPII Weakly Inhibits Strong_Block Strong Blockage T7_RNAP->Strong_Block leads to hRNAPII->Strong_Block with DAP Weak_Block Weak/No Blockage hRNAPII->Weak_Block with 2-AP TC_NER TC-NER Activation hRNAPII->TC_NER Stalling at DAP

References

Assessing the Mutagenicity of N6-methoxy-2,6-diaminopurine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the mutagenic potential of novel nucleoside analogues is paramount. This guide provides a comparative analysis of the mutagenicity of N6-methoxy-2,6-diaminopurine (dK), contrasting it with its structural analogue, N6-methoxyaminopurine (dZ). The information presented is based on experimental data to facilitate an objective assessment for its potential applications.

Comparative Mutagenicity Data

The mutagenic activities of dK and dZ have been evaluated, particularly their capacity to induce transition mutations. The data reveals a significant difference in the mutagenic potency between these two closely related compounds.[1][2]

CompoundOrganism/SystemMutation TypePotencyAT→GC to GC→AT Ratio
N6-methoxy-2,6-diaminopurine (dK) Escherichia coliTransitionPotent mutagen15:1
N6-methoxyaminopurine (dZ) Escherichia coliTransitionWeakly mutagenic10:1

Table 1: Comparative Mutagenicity of dK and dZ. The data indicates that dK is a more potent transition mutagen than dZ in E. coli. Both compounds predominantly induce AT→GC transitions.

Mechanism of Mutagenesis

The mutagenicity of N6-methoxy-2,6-diaminopurine is attributed to the tautomeric properties of its methoxyamino group. This group can exist in two forms: an amino tautomer that base-pairs with thymine (T), and an imino tautomer that can mispair with cytosine (C). The equilibrium between these two forms is a key factor in its mutagenic potential. Nuclear Magnetic Resonance (NMR) studies have shown that the imino tautomer is the predominant form in a 9:1 ratio in DMSO.[1][2] This preference for the imino form likely underlies its ability to induce AT→GC transition mutations during DNA replication.

The triphosphate derivative, dKTP, can be incorporated by DNA polymerases opposite both T and, to a lesser extent, C in a DNA template.[1][2] This misincorporation is the molecular basis for the observed mutations.

cluster_dK N6-methoxy-2,6-diaminopurine (dK) cluster_replication DNA Replication cluster_outcome Mutagenic Outcome dK_amino Amino Tautomer (pairs with T) dK_imino Imino Tautomer (pairs with C) dK_amino->dK_imino Tautomeric Shift (9:1 ratio towards imino) T_template Template: T dK_amino->T_template Correct Pairing C_template Template: C dK_imino->C_template Mispairing incorporation Incorporation of dKTP opposite Template Base AT_GC AT -> GC Transition Mutation incorporation->AT_GC Predominant (15:1) GC_AT GC -> AT Transition Mutation incorporation->GC_AT Less Frequent T_template->incorporation C_template->incorporation

Figure 1: Proposed mechanism for the mutagenicity of N6-methoxy-2,6-diaminopurine (dK).

Experimental Protocols

Standard assays are employed to assess the mutagenic potential of nucleoside analogues. Below are detailed methodologies for commonly used tests.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3] It utilizes several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive test is indicated by the reversion of this mutation, allowing the bacteria to grow.

1. Strains:

  • Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.

  • Escherichia coli strain WP2 uvrA (pKM101) is also recommended for detecting certain mutagens.

2. Metabolic Activation:

  • Tests are conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[4] This is crucial as some compounds only become mutagenic after metabolic processing.

3. Procedure (Plate Incorporation Method):

  • To 2.0 ml of molten top agar at 45°C, add 0.1 ml of the appropriate bacterial culture, 0.1 ml of the test compound solution at the desired concentration, and 0.5 ml of the S9 mix (for activated tests) or buffer (for non-activated tests).

  • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

4. Controls:

  • Negative Control: Vehicle (e.g., DMSO, water) without the test compound.

  • Positive Control (without S9): Sodium azide for TA100 and TA1535; 2-nitrofluorene for TA98.

  • Positive Control (with S9): 2-Aminoanthracene for all strains.

start Start prepare_cultures Prepare Bacterial Cultures (e.g., S. typhimurium) start->prepare_cultures prepare_compound Prepare Test Compound Solutions start->prepare_compound prepare_s9 Prepare S9 Mix (for metabolic activation) start->prepare_s9 mix Mix Bacteria, Compound, and S9/Buffer in Top Agar prepare_cultures->mix prepare_compound->mix prepare_s9->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze end End analyze->end

Figure 2: General workflow for the Ames Test (Plate Incorporation Method).

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect chromosomal damage.[3] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

1. Cell Lines:

  • Mammalian cell lines such as CHO, V79, L5178Y, or TK6 are commonly used.

2. Treatment:

  • Cells are exposed to the test compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period. Alternatively, a longer exposure (e.g., 24 hours) without S9 is performed.

3. Harvesting and Staining:

  • After the recovery period, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

  • Cells are then harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

4. Analysis:

  • The frequency of micronuclei is scored in binucleated cells using a microscope. A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic activity.

Conclusion

The available data demonstrates that N6-methoxy-2,6-diaminopurine is a potent transition mutagen in bacterial systems, significantly more so than its analogue N6-methoxyaminopurine.[1][2] Its mutagenicity is linked to the tautomeric equilibrium of its methoxyamino group, which favors a conformation prone to mispairing with cytosine. For a comprehensive assessment of its safety profile, further evaluation using a battery of genotoxicity tests, including the in vitro micronucleus assay and in vivo mutagenicity studies, is recommended. The standardized protocols provided in this guide offer a framework for conducting such essential evaluations.

References

The Impact of 2,6-Diaminopurine and Its Derivatives on DNA Polymerase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between nucleotide analogs and DNA polymerases is critical for the development of novel therapeutics. This guide provides a comparative analysis of the effects of 2,6-diaminopurine (DAP) and its derivatives on DNA polymerase activity, fidelity, and processivity, supported by available experimental data and detailed methodologies.

2,6-diaminopurine (DAP), a naturally occurring adenine analog, and its synthetic derivatives have garnered significant interest in antiviral and anticancer research. Their structural similarity to endogenous purines allows them to interact with key cellular enzymes, including DNA polymerases. This interaction can lead to the inhibition of DNA replication, a cornerstone of many therapeutic strategies. This guide synthesizes the current understanding of how these compounds affect DNA polymerase function, providing a resource for the rational design of next-generation inhibitors.

Comparative Efficacy of 2,6-Diaminopurine Derivatives

While direct comparative data on the inhibition of isolated DNA polymerases by a wide range of 2,6-diaminopurine (DAP) derivatives is limited in the public domain, valuable insights can be gleaned from studies on their antiviral activity. The inhibition of viral replication is often a downstream effect of targeting the viral DNA or RNA polymerase. The following table summarizes the 50% inhibitory concentration (IC50) values of several DAP derivatives against various viruses, which primarily rely on polymerases for their replication. It is important to note that these values reflect the overall antiviral effect in cell culture and may not solely represent direct polymerase inhibition, as some compounds may have multi-target effects.

CompoundC2-SubstituentC6-SubstituentTarget VirusIC50 (µM)Cell Line
6i 4-(2-hydroxyethyl)piperazin-1-yl4-methoxyphenylaminoDengue virus (DENV-2)5.3Huh-7
6i 4-(2-hydroxyethyl)piperazin-1-yl4-methoxyphenylaminoZika virus (ZIKV)0.5Huh-7
6i 4-(2-hydroxyethyl)piperazin-1-yl4-methoxyphenylaminoWest Nile virus (WNV)1.8Vero
6i 4-(2-hydroxyethyl)piperazin-1-yl4-methoxyphenylaminoInfluenza A (H1N1)2.1MDCK
6i 4-(2-hydroxyethyl)piperazin-1-yl4-methoxyphenylaminoSARS-CoV-20.5Calu-3
Carbocyclic analogue of 2,6-diaminopurine ribofuranoside Not applicableNot applicableHerpes Simplex Virus-1 (HSV-1)Significant activity (qualitative)Not specified
(-)-β-D-2,6-Diaminopurine dioxolane (DAPD) Not applicableNot applicableHIV-1Potent inhibitor (as DXG-TP)CEM and PBM cells

Data for compound 6i is derived from a study on broad-spectrum antivirals, where the mechanism may involve multiple targets[1]. Data for the carbocyclic analogue of 2,6-diaminopurine ribofuranoside is qualitative[2]. DAPD is a prodrug that is converted to (-)-β-D-dioxolane guanine (DXG), which is then triphosphorylated to the active inhibitor DXG-TP[3].

Mechanism of Action: Inhibition of DNA Polymerase

The primary mechanism by which nucleoside analogs like 2,6-diaminopurine derivatives inhibit DNA polymerase is through acting as competitive substrates or direct inhibitors of the enzyme. As nucleoside analogs, they must first be intracellularly phosphorylated to their triphosphate form to mimic the natural deoxyribonucleoside triphosphates (dNTPs).

Once converted to their active triphosphate form, these analogs can interfere with DNA synthesis in several ways:

  • Competitive Inhibition: The triphosphate analog competes with the natural dNTP for binding to the active site of the DNA polymerase. This binding can be transient, slowing down the rate of DNA synthesis.

  • Chain Termination: If the analog is incorporated into the growing DNA strand, it may lack a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the premature termination of DNA chain elongation.

  • Altered DNA Structure: The incorporation of a modified base can alter the local DNA structure, potentially affecting the processivity of the polymerase or the binding of other DNA-associated proteins.

The following diagram illustrates the general mechanism of action for a nucleoside analog inhibitor of DNA polymerase.

G cluster_0 Intracellular Activation cluster_1 DNA Polymerase Inhibition DAP_Derivative 2,6-Diaminopurine Derivative (Prodrug) DAP_TP DAP-Triphosphate (Active Form) DAP_Derivative->DAP_TP Cellular/Viral Kinases DNA_Polymerase DNA Polymerase -DNA Complex DAP_TP->DNA_Polymerase Competitive Binding Inhibition Inhibition of DNA Synthesis DAP_TP->Inhibition Incorporation DNA Elongation DNA_Polymerase->Incorporation Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Incorporation of DAP dNTP Natural dNTP dNTP->DNA_Polymerase

Caption: General mechanism of DNA polymerase inhibition by a 2,6-diaminopurine nucleoside analog.

Experimental Protocols

To rigorously assess the effects of 2,6-diaminopurine and its derivatives on DNA polymerase, a series of biochemical assays are essential. The following are detailed methodologies for key experiments.

DNA Polymerase Activity Assay (Steady-State Kinetics)

This assay measures the rate of nucleotide incorporation by DNA polymerase and is used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µg/ml bovine serum albumin (BSA).

  • Substrate Preparation: Use a synthetic primer-template DNA substrate. The primer should be 5'-radiolabeled (e.g., with ³²P) to allow for quantification of the extended product.

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the 2,6-diaminopurine derivative (in its triphosphate form) and the DNA polymerase of interest.

  • Reaction Initiation: To a pre-warmed reaction mixture containing the primer-template DNA and varying concentrations of the natural dNTP and the DAP derivative triphosphate, add the DNA polymerase to initiate the reaction.

  • Reaction Quenching: After a defined incubation time (e.g., 10 minutes at 37°C), stop the reaction by adding an equal volume of loading buffer containing formamide and EDTA.

  • Product Analysis: Separate the reaction products from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: Quantify the amount of extended primer using phosphorimaging. Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibitors, determine the inhibition constant (Ki) using appropriate kinetic models (e.g., competitive, non-competitive).

G cluster_0 Reaction Setup cluster_1 Reaction & Analysis cluster_2 Data Interpretation A Prepare Reaction Mix (Buffer, Primer/Template) B Add varying [dNTP] and [DAP-TP] A->B C Add DNA Polymerase B->C D Incubate (e.g., 37°C) C->D E Quench Reaction D->E F Denaturing PAGE E->F G Phosphorimaging & Quantification F->G H Determine Km, Vmax, Ki G->H

References

Unveiling the Mechanism of 2,6-Diaminopurine in FTSJ1 Methyltransferase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-diaminopurine (DAP) and other molecules in the context of inhibiting the FTSJ1 methyltransferase, a key enzyme in tRNA modification and a potential target for therapeutic intervention in genetic disorders caused by nonsense mutations. Experimental data from in silico and cellular assays are presented to validate DAP's mechanism of action.

Comparative Analysis of FTSJ1 Inhibitors

Computational analyses, specifically molecular dynamics simulations, have been employed to predict the binding affinity of various small molecules to the FTSJ1 methyltransferase. The binding free energy (ΔG), calculated using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method, serves as an indicator of the stability of the protein-ligand complex. A more negative ΔG value suggests a more favorable binding interaction.

The following table summarizes the calculated binding energies for 2,6-diaminopurine and other investigated compounds, providing a basis for comparing their potential inhibitory activity against FTSJ1.

CompoundMean Binding Free Energy (ΔG, kcal/mol)Notes
2,6-Diaminopurine (DAP) Comparable to PTC124 and NV914A recognized inhibitor of FTSJ1, serving as a positive control in comparative studies.
PTC124 (Ataluren) Comparable to DAP and NV914A known read-through agent, its activity is diminished by FTSJ1 overexpression.[1]
NV914 Comparable to DAP and PTC124A translational read-through inducing drug (TRID) suggested to exert its effect through FTSJ1 inhibition.[1]
NV848 Slightly lower than DAP, PTC124, and NV914A TRID with potential FTSJ1 inhibitory activity.[1]
NV930 Slightly lower than DAP, PTC124, and NV914A TRID that may slightly inhibit FTSJ1.[1]
S-adenosyl methionine (SAM) Serves as a reference for natural ligand bindingThe natural methyl donor for FTSJ1.

Note: The binding energy values are derived from computational simulations and provide a relative comparison of binding affinities. Experimental validation is crucial to confirm these predictions.

Mechanism of Action: Inhibition of tRNA Methylation

FTSJ1 is an RNA methyltransferase responsible for the 2'-O-methylation of specific nucleotides in the anticodon loop of transfer RNAs (tRNAs), particularly at positions 32 and 34.[2][3] This modification is crucial for the proper functioning of tRNA in protein translation. Specifically, FTSJ1 modifies tRNA-Trp at cytosine 34.[4][1]

The inhibitory action of 2,6-diaminopurine is believed to occur through its binding to the active site of FTSJ1, thereby preventing the methylation of its tRNA substrates.[4] This lack of modification on tRNA-Trp can lead to the misreading of premature termination codons (PTCs), such as UGA, resulting in the "read-through" of the stop signal and the synthesis of a full-length protein.[5] This mechanism has been implicated in the correction of nonsense mutations in genes like p53 and CFTR.[1][5] Overexpression of FTSJ1 has been shown to counteract the read-through effects of DAP and other similar compounds, further validating FTSJ1 as the target.[1]

Experimental Validation Protocols

This section details the methodologies for key experiments used to validate the inhibitory effect of 2,6-diaminopurine on FTSJ1.

In Silico Analysis: Molecular Docking and Dynamics

This protocol outlines the computational steps to predict the binding of 2,6-diaminopurine to the FTSJ1 protein.

  • Homology Modeling:

    • As the experimental structure of human FTSJ1 may not be fully available, a homology model is built using a suitable template, such as the X-ray structure of the yeast tRNA methyltransferase (PDB ID: 6JP6).[6]

    • The SWISS-MODEL workspace can be utilized for this purpose. The quality of the generated model is assessed using metrics like the QMEAN score.[4]

  • Protein Preparation:

    • The modeled FTSJ1 structure is prepared using tools like the Protein Preparation Wizard in Maestro Suite Software.

    • This involves adding missing loops and side chains, assigning protonation states at a physiological pH (e.g., 7.0 ± 2.0), and minimizing the structure using a force field like OPLS2005.[4]

  • Ligand Preparation:

    • The 3D structure of 2,6-diaminopurine and other comparative molecules are prepared for docking.

  • Molecular Docking:

    • Blind docking is initially performed to identify the most probable binding sites on the FTSJ1 surface.[7]

    • Subsequently, a more focused and accurate extra precision (XP) docking is carried out, centering the docking grid on the identified binding pocket, often the SAM-binding site.[7]

  • Molecular Dynamics (MD) Simulations:

    • The best-docked poses of the FTSJ1-ligand complexes are subjected to unbiased MD simulations (e.g., for 100 ns) to evaluate the stability of the binding and the interactions over time.[4]

    • Analysis of the root-mean-square deviation (RMSD) of the protein and ligand is performed to assess conformational stability.[4]

  • Binding Free Energy Calculation:

    • The MM-GBSA method is applied to the MD simulation trajectories to calculate the binding free energy (ΔG) of the ligand to FTSJ1.[1]

Cellular Assay: Dual-Luciferase Reporter Assay for Read-through

This assay quantitatively measures the read-through of a premature termination codon in response to FTSJ1 inhibition by 2,6-diaminopurine.

  • Constructs:

    • A dual-luciferase reporter plasmid is used. This plasmid contains a primary luciferase gene (e.g., Renilla luciferase) followed by an in-frame premature termination codon (e.g., UGA), and then a secondary luciferase gene (e.g., Firefly luciferase).[8]

    • A control plasmid with a sense codon instead of the stop codon is used for normalization.

    • An FTSJ1 expression plasmid is used to validate that the read-through is FTSJ1-dependent.[1]

  • Cell Culture and Transfection:

    • HeLa cells are seeded in 96-well plates.[1]

    • Cells are co-transfected with the dual-luciferase reporter plasmid and, where applicable, the FTSJ1 expression plasmid using a suitable transfection reagent.[1]

  • Treatment:

    • After transfection, cells are treated with varying concentrations of 2,6-diaminopurine or other test compounds for 24 hours.[1]

  • Luciferase Activity Measurement:

    • The activities of both Renilla and Firefly luciferases are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • The read-through efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity.

    • This ratio is then normalized to the ratio obtained from the control plasmid with the sense codon. An increase in the normalized ratio in the presence of the inhibitor indicates stop codon read-through.

Cellular Assay: Immunofluorescence for CFTR Rescue

This protocol is for visualizing the rescue of a protein truncated by a nonsense mutation, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), in a relevant cell line.

  • Cell Culture:

    • IB3.1 cystic fibrosis cells, which harbor a nonsense mutation in the CFTR gene, are seeded onto glass coverslips in a 24-well plate.[4][9]

  • Treatment:

    • Cells are treated with 2,6-diaminopurine or other test compounds for 24 hours.[4]

  • Fixation and Permeabilization:

    • Cells are washed with PBS, then fixed with 4% paraformaldehyde for 15 minutes at room temperature.

    • Following fixation, cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.[9]

  • Blocking:

    • Non-specific binding sites are blocked by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Cells are incubated with a primary antibody against CFTR overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[9]

  • Staining and Mounting:

    • Cell nuclei are counterstained with DAPI.

    • The coverslips are mounted onto microscope slides using an anti-fade mounting medium.[9]

  • Imaging and Analysis:

    • Images are acquired using a fluorescence microscope.

    • The intensity and localization of the CFTR signal are quantified to assess the rescue of the full-length protein. An increase in CFTR signal, particularly at the cell membrane, indicates successful read-through.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro_cellular In Vitro & Cellular Validation cluster_outcome Outcome homology_modeling Homology Modeling of FTSJ1 docking Molecular Docking of DAP homology_modeling->docking md_simulation MD Simulation docking->md_simulation binding_energy Binding Energy Calculation (ΔG) md_simulation->binding_energy validation Validation of FTSJ1 Inhibition binding_energy->validation luciferase_assay Dual-Luciferase Read-through Assay if_assay Immunofluorescence for Protein Rescue luciferase_assay->if_assay if_assay->validation methylation_assay In Vitro Methylation Assay methylation_assay->validation mechanism Elucidation of Read-through Mechanism validation->mechanism ftsj1_pathway cluster_methylation tRNA Methylation cluster_inhibition Inhibition by 2,6-Diaminopurine cluster_translation Protein Translation FTSJ1 FTSJ1 methylated_tRNA 2'-O-methylated tRNA FTSJ1->methylated_tRNA Methylation at pos. 32/34 ribosome Ribosome WDR6 WDR6 WDR6->FTSJ1 interacts with tRNA tRNA Substrate (e.g., tRNA-Trp) tRNA->FTSJ1 methylated_tRNA->ribosome Promotes normal termination DAP 2,6-Diaminopurine (DAP) DAP->FTSJ1 Inhibits full_length_protein Full-length Protein (Read-through) DAP->full_length_protein Promotes mRNA_PTC mRNA with Premature Termination Codon (PTC) mRNA_PTC->ribosome truncated_protein Truncated Protein ribosome->truncated_protein Normal Termination ribosome->full_length_protein Read-through

References

Adenosine Deaminase Kinetics: A Comparative Analysis of Adenosine and 2,6-Diaminopurine Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative enzyme kinetics of adenosine deaminase (ADA) with its natural substrate, adenosine, versus the synthetic prodrug, 2,6-diaminopurine dioxolane (DAPD).

This guide provides a detailed comparison of the kinetic parameters of adenosine deaminase (ADA) when acting on its endogenous substrate, adenosine, and a synthetic analog, 2,6-diaminopurine dioxolane. The data presented herein is crucial for understanding the efficiency of ADA-mediated conversion of these compounds, a vital consideration in fields such as drug development, particularly for antiviral and anticancer therapies where ADA plays a role in prodrug activation.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the key kinetic parameters for the deamination of adenosine and 2,6-diaminopurine dioxolane by calf adenosine deaminase. These parameters provide a quantitative measure of the enzyme's affinity for each substrate (Km) and its catalytic efficiency (kcat/Km).

SubstrateKm (μM)kcat (relative to Adenosine)Catalytic Efficiency (kcat/Km, relative to Adenosine)
Adenosine15 ± 0.7[1][2][3]11
2,6-Diaminopurine Dioxolane15 ± 0.7[1][2][3]1/540[1][2][3]~1/360[2][3]

Table 1: Comparison of steady-state kinetic parameters for calf adenosine deaminase with adenosine and 2,6-diaminopurine dioxolane.

Experimental Protocols

The determination of the kinetic parameters presented in this guide was based on the following experimental methodology, as described in the cited literature.

Enzyme and Substrates:

  • Enzyme: Calf adenosine deaminase was utilized for the kinetic assays.[2]

  • Substrates: Adenosine and (-)-β-D-2,6-diaminopurine dioxolane (DAPD) were used as substrates.[1][2]

Assay Conditions:

  • Buffer: The enzyme reactions were conducted in 50 mM HEPES buffer, pH 7.5.[2]

  • Temperature: The assays were performed at 25°C.[2]

  • Enzyme Concentration: A final enzyme concentration of 1.5 nM was used.[2]

  • Substrate Concentrations: A range of substrate concentrations, from 2.5 to 100 μM, was used for both adenosine and DAPD to determine the initial rates of reaction.[2]

Data Acquisition and Analysis:

  • Method: The steady-state kinetic parameters (Km and kcat) were determined by measuring the initial rates of the enzymatic reaction.[2]

  • Instrumentation: A UV spectrometer was used to monitor the progress of the reaction by measuring the change in UV absorbance.[2]

  • Wavelengths: The deamination of adenosine was monitored at 265 nm, while the deamination of DAPD was monitored at 245 nm.[2]

  • Data Fitting: The initial velocity data at various substrate concentrations were fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The turnover number (kcat) was subsequently calculated from Vmax.

Mandatory Visualization

The following diagrams illustrate the enzymatic reactions and the general experimental workflow for determining the kinetic parameters.

Enzymatic_Reactions cluster_adenosine Reaction with Adenosine cluster_dapd Reaction with 2,6-Diaminopurine Dioxolane Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase DAPD 2,6-Diaminopurine Dioxolane (DAPD) DXG Dioxolane Guanine (DXG) DAPD->DXG Adenosine Deaminase Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis A Prepare Buffer (50 mM HEPES, pH 7.5) D Mix Enzyme and Substrate in Cuvette A->D B Prepare Substrate Solutions (Adenosine or DAPD) (2.5 - 100 µM) B->D C Prepare Enzyme Solution (Calf ADA, 1.5 nM) C->D E Incubate at 25°C D->E F Monitor Absorbance Change (265 nm for Adenosine, 245 nm for DAPD) E->F G Calculate Initial Velocity (V₀) F->G H Plot V₀ vs. [Substrate] G->H I Fit to Michaelis-Menten Equation H->I J Determine Km and Vmax I->J K Calculate kcat J->K

References

Unveiling the Potential of 2,6-Diaminopurine: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 2,6-diaminopurine's (2,6-DAP) efficacy across various cell lines, juxtaposed with alternative compounds. Supported by experimental data, this document delves into its multifaceted applications, from anticancer and antiviral activities to its remarkable ability to correct nonsense mutations.

2,6-diaminopurine, a naturally occurring adenine analog, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities stem from distinct mechanisms of action, which vary depending on the cellular context and the specific derivative of the compound. This guide synthesizes key findings on 2,6-DAP's performance, offering a clear perspective on its potential therapeutic applications.

Quantitative Efficacy Analysis

The efficacy of 2,6-diaminopurine and its derivatives has been quantified in various cell lines, demonstrating its potential in oncology, virology, and the treatment of genetic disorders caused by nonsense mutations. The following tables summarize the key inhibitory and effective concentrations observed in different experimental settings.

Table 1: Anticancer Activity of 2,6-Diaminopurine and its Derivatives

CompoundCell LineCancer TypeIC50Reference
2,6-DiaminopurineL1210Mouse Leukemia15 µM[1]
Compound 11l (2-aminopurine derivative)MDA-MB-231Triple-Negative Breast Cancer19 nM (against CDK2)[2]

Table 2: Antiviral Activity of 2,6-Diaminopurine Derivative (6i)

VirusCell LineEC50Reference
Dengue VirusHuh70.5 - 5.3 µM[3]
Zika VirusHuh70.5 - 5.3 µM[3]
West Nile VirusVero0.5 - 5.3 µM[3]
Influenza A VirusA5490.5 - 5.3 µM[3]
SARS-CoV-2Calu-30.5 µM

Table 3: Efficacy in Nonsense Mutation Correction

CompoundCell Line/ModelTarget Gene (Mutation)Effective ConcentrationComparisonReference
2,6-DiaminopurineCalu-6TP53 (UGA)Not explicitly stated, but more efficient than G418More efficient in restoring p53 function than G418[4][5]
2,6-DiaminopurinePatient-derived organoidsCFTR (W1282X, UGA)50 µM (optimal)~2x more effective than 100 µM G418[6]
G418 (Geneticin)HeLaLuciferase Reporter (UGA)Dose-dependent increase in readthroughUsed as a positive control for readthrough induction[4]
ELX-02Patient-derived organoidsCFTR (W1282X, UGA)Not explicitly statedLess effective than 2,6-DAP in this model[7]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in this guide.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 2,6-DAP) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.

2. WST-1 (Water-Soluble Tetrazolium Salt) Assay:

  • Principle: Similar to the MTT assay, WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates with the number of metabolically active cells.

  • Protocol:

    • Plate and treat cells as described for the MTT assay.

    • At the end of the treatment period, add the WST-1 reagent directly to the culture medium in each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

    • Calculate cell viability relative to the control.

3. Trypan Blue Exclusion Assay:

  • Principle: This is a dye exclusion method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

  • Protocol:

    • Harvest cells after treatment and resuspend them in a single-cell suspension.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Dual-Luciferase Reporter Assay for Nonsense Mutation Readthrough

This assay is a highly sensitive method to quantify the efficiency of translational readthrough of a premature termination codon (PTC).[8][9]

  • Principle: A reporter plasmid is constructed with a Renilla luciferase gene followed by a Firefly luciferase gene, separated by a linker containing a nonsense mutation (e.g., UGA). The expression of the upstream Renilla luciferase serves as an internal control for transfection efficiency and cell number. The expression of the downstream Firefly luciferase is dependent on the readthrough of the intervening stop codon. The ratio of Firefly to Renilla luciferase activity indicates the readthrough efficiency.[8]

  • Protocol:

    • Transfect the desired cell line (e.g., HeLa, Calu-6) with the dual-luciferase reporter plasmid containing the PTC of interest.

    • After transfection, treat the cells with the test compound (e.g., 2,6-DAP, G418) at various concentrations.

    • After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

    • Measure the Firefly luciferase activity in the cell lysate by adding the appropriate substrate and measuring the luminescence using a luminometer.

    • Subsequently, add a reagent that quenches the Firefly luciferase reaction and provides the substrate for Renilla luciferase, and measure the Renilla luminescence.

    • Calculate the readthrough efficiency by normalizing the Firefly luciferase activity to the Renilla luciferase activity.

Signaling Pathways and Mechanisms of Action

The diverse effects of 2,6-diaminopurine are attributable to its interaction with different cellular pathways.

Correction of UGA Nonsense Mutations via FTSJ1 Inhibition

The primary mechanism by which 2,6-DAP promotes the readthrough of UGA premature termination codons is through the inhibition of the tRNA methyltransferase FTSJ1.[5][10] FTSJ1 is responsible for the 2'-O-methylation of the wobble cytosine at position 34 of tRNATrp. This modification is crucial for the efficient recognition of theUGG codon for tryptophan. By inhibiting FTSJ1, 2,6-DAP leads to a hypomodified tRNATrp that can misread the UGA stop codon as a tryptophan codon, thereby allowing the ribosome to continue translation and produce a full-length protein.

FTSJ1_Inhibition_Pathway cluster_DAP_effect Effect of 2,6-DAP DAP 2,6-Diaminopurine FTSJ1 FTSJ1 (tRNA Methyltransferase) DAP->FTSJ1 Inhibits tRNATrp_mod Modified tRNA-Trp (Cm34) FTSJ1->tRNATrp_mod Methylates tRNATrp_hypomod Hypomodified tRNA-Trp FTSJ1->tRNATrp_hypomod Inhibition leads to UGA_codon UGA Stop Codon tRNATrp_mod->UGA_codon Efficient Termination tRNATrp_hypomod->UGA_codon Misreads as Tryptophan Protein_trunc Truncated Protein UGA_codon->Protein_trunc Leads to Protein_full Full-Length Protein UGA_codon->Protein_full Allows synthesis of Ribosome Ribosome DAP_Anticancer_Workflow DAP 2,6-Diaminopurine Metabolism Cellular Metabolism DAP->Metabolism DAP_TP 2,6-DAP-riboside 5'-triphosphate Metabolism->DAP_TP Converts to RNA_Synth RNA Synthesis DAP_TP->RNA_Synth Incorporated into RNA_Dys RNA Dysfunction RNA_Synth->RNA_Dys Growth_Inhib Cell Growth Inhibition RNA_Dys->Growth_Inhib

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Diaminopurine Arabinoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Diaminopurine arabinoside, a compound recognized for its acute oral toxicity. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Key Safety and Hazard Information

This compound is classified as a hazardous substance, primarily due to its acute toxicity if ingested.[1] Below is a summary of its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage Class
Acute Toxicity, Oral (Category 3)Skull and crossbonesDangerH301: Toxic if swallowed[1]6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects

Pre-Disposal and Handling Protocols

Before beginning the disposal process, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS).[2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[1][3]

Emergency Preparedness:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1] Rinse the mouth.[1]

  • In Case of Spill: Avoid dust formation and contact with skin and eyes.[1] Ensure adequate ventilation and evacuate personnel to a safe area.[1] Prevent the chemical from entering drains.[1]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous chemical waste.[1][4] Do not dispose of it down the drain or in regular trash.[5][6]

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste" and include the full chemical name.[7]

    • Segregate solid waste from liquid waste.[2]

    • Keep it separate from incompatible materials. While specific incompatibilities for this compound are not detailed, a general best practice is to avoid mixing different chemical wastes.[8]

  • Containerization:

    • Use a designated, leak-proof, and sealable container for collecting the waste.[8] The container must be compatible with the chemical; for a solid, a securely sealed polyethylene or glass bottle is appropriate.

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[8]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[7][8] This area should be secure and away from general laboratory traffic.

    • If the waste is flammable, it should be stored in a flammable storage cabinet.[7]

  • Disposal Request and Collection:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe spill Spill Occurs start->spill assess_waste Assess Waste Form (Solid or Liquid) ppe->assess_waste solid_waste Collect in a labeled, sealed container for solids. assess_waste->solid_waste Solid liquid_waste Collect in a labeled, sealed, compatible container for liquids. assess_waste->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' 'this compound' solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Hazardous Waste Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal spill->ppe No spill_procedure Follow Spill Cleanup Protocol: - Evacuate and ventilate - Wear PPE - Prevent entry to drains - Collect residue as hazardous waste spill->spill_procedure Yes spill_procedure->store_waste

References

Personal protective equipment for handling 2,6-Diaminopurine arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,6-Diaminopurine arabinoside. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental contamination.

Hazard Identification and Classification

This compound is classified as Acutely Toxic (Category 3) if swallowed .[1][2] Due to its nature as a nucleoside analog, it should be handled as a potent compound with potential cytotoxic properties. All waste containing this compound must be managed as hazardous chemical waste.

Physicochemical and Hazard Data

PropertyValueSource
CAS Number 34079-68-0[1][2]
Molecular Formula C₁₀H₁₄N₆O₄[1]
Molecular Weight 282.26 g/mol [1][2]
Form Solid / Powder[2]
Hazard Statement H301: Toxic if swallowed[1][2]
Signal Word Danger[1][2]
Storage Temperature 2-8°C[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure via inhalation, dermal contact, or ingestion. Double-gloving and respiratory protection are mandatory when handling the powdered form.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978).[2]Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after the handling procedure or if contamination occurs.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. The back-closing design prevents accidental frontal exposure.[2]
Eye/Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles.[3]Protects eyes and face from splashes and aerosolized particles. Safety glasses with side shields alone are insufficient.
Respiratory Protection A NIOSH-approved N95 or higher-level particulate respirator.[2][3]Prevents the inhalation of hazardous powder or aerosols. A fit test is mandatory for all tight-fitting respirators before use.[3]
Foot Protection Disposable, slip-resistant shoe covers worn over closed-toe shoes.Prevents the tracking of contaminants outside of the designated handling area.[2]

Safe Handling Protocol: Step-by-Step Guidance

Handling of this compound powder must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.

Step 1: Preparation and Area Setup

  • Designate a specific area for handling the compound.

  • Cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and simplify cleanup.

  • Assemble all necessary equipment (e.g., weigh boats, spatulas, solvent, vortexer, waste containers) and place them on the covered work surface before handling begins.

  • Ensure an approved hazardous waste container is readily accessible within the containment area.

Step 2: Weighing the Compound (Solid Form)

  • Don all required PPE as specified in the table above.

  • Carefully open the container with the this compound powder inside the chemical fume hood or other containment device.

  • Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as tapping or scraping vigorously.

  • Once weighing is complete, securely close the primary container.

  • Wipe the exterior of the primary container with a disposable wipe dampened with 70% ethanol and dispose of the wipe in the hazardous waste container.

Step 3: Preparing a Solution

  • To dissolve the powder, add the solvent to the vessel containing the weighed compound.

  • Direct the stream of solvent down the inner wall of the vessel to minimize aerosol generation.[2]

  • Gently swirl the vessel to dissolve the compound. Do not shake or sonicate, as these actions can create aerosols.[2]

  • Once dissolved, the solution can be used for your experiment.

Step 4: Post-Handling Decontamination and Doffing PPE

  • Wipe down all surfaces and equipment within the fume hood with an appropriate cleaning agent, followed by 70% ethanol. Dispose of all cleaning materials as hazardous waste.

  • Remove PPE in the following order to prevent re-contamination:

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the face shield and gown.

    • Remove inner gloves and dispose of them.

    • Remove respirator.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Solid Waste : Collect all contaminated solid materials, including gloves, disposable gowns, shoe covers, weigh boats, and absorbent pads, in a dedicated, clearly labeled hazardous waste container.[1] This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste : Collect all solutions containing this compound in a separate, leak-proof, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste : Any needles or syringes used to transfer solutions must be disposed of in a designated sharps container.

Container Management and Disposal

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the start date of accumulation.

  • Storage : Store sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory until they are collected by Environmental Health and Safety (EHS) personnel.

  • Empty Containers : The original chemical container is also considered hazardous waste. It must be triple-rinsed with a suitable solvent. Collect all three rinses as liquid hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines.

Emergency Procedures

  • Spill : In the event of a spill, evacuate the immediate area. The spill should only be cleaned by trained personnel wearing full PPE, including respiratory protection. Cover the spill with absorbent pads, gently apply a deactivating solution if available (or 2% sodium hypochlorite), and allow for a 30-minute contact time before collecting all materials for hazardous waste disposal.[2]

  • Exposure :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

    • Inhalation : Move the person to fresh air.

    • Ingestion : Rinse mouth with water. Seek immediate medical attention for all exposure incidents.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal a Risk Assessment (Review SDS) b Designate Handling Area (Fume Hood) a->b c Prepare Work Surface (Absorbent Pad) b->c d Don Full PPE (Double Gloves, Respirator) c->d e Weigh Solid Compound (Avoid Dust) d->e f Prepare Solution (No Shaking) e->f g Perform Experiment f->g h Decontaminate Surfaces & Equipment g->h spill Spill or Exposure Event g->spill i Segregate & Dispose of Hazardous Waste h->i j Doff PPE Correctly i->j k Wash Hands Thoroughly j->k emergency Follow Emergency Procedures spill->emergency

Caption: Workflow for the safe handling of potent compounds like this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.